molecular formula C8H7ClN2O B1473288 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS No. 1226898-93-6

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Cat. No.: B1473288
CAS No.: 1226898-93-6
M. Wt: 182.61 g/mol
InChI Key: CAXRNOBCSUDRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(11-7)3-4-10-8(5)12/h1-2H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXRNOBCSUDRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is strategically designed around a three-step, two-pot sequence, commencing with a regioselective nucleophilic aromatic substitution (SNAr), followed by a chemoselective nitrile reduction, and culminating in a spontaneous intramolecular lactamization. This guide delves into the mechanistic underpinnings of each transformation, offering field-proven insights into reaction optimization and control. Detailed, step-by-step protocols are provided to ensure reproducibility, alongside characterization data for the target compound.

Introduction

The 1,6-naphthyridine core is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The partially saturated dihydronaphthyridinone derivatives, in particular, serve as crucial intermediates in the synthesis of complex molecular architectures for drug discovery programs. This compound (CAS No. 1226898-93-6) is a valuable building block, featuring a strategically positioned chlorine atom that allows for further functionalization through various cross-coupling reactions.[1] This guide presents a detailed and practical synthesis of this important intermediate.

Synthetic Strategy: A Three-Step, Two-Pot Approach

The synthesis of this compound is elegantly achieved through a convergent and efficient three-step sequence. The overall strategy is to construct the bicyclic ring system from a readily available pyridine precursor.

Synthetic_Strategy Start Starting Materials Intermediate1 SNAr Adduct Start->Intermediate1 Step 1: SNAr Reaction Intermediate2 Amino Ester Intermediate1->Intermediate2 Step 2: Nitrile Reduction FinalProduct This compound Intermediate2->FinalProduct Step 3: Lactamization

Caption: Overall synthetic workflow.

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloronicotinonitrile derivative. This is followed by the selective reduction of the nitrile group to a primary amine in the presence of an ester functionality. The final step is a spontaneous intramolecular cyclization (lactamization) of the resulting amino ester to yield the desired dihydronaphthyridinone.

Part 1: Synthesis of the SNAr Adduct

The initial and crucial step is the regioselective displacement of a chlorine atom from an activated pyridine ring. The choice of starting material is critical for the success of this reaction. 2,6-Dichloronicotinonitrile is an ideal substrate due to the electron-withdrawing nature of the nitrile group and the second chlorine atom, which activate the pyridine ring towards nucleophilic attack.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.

SNAr_Mechanism Reactants 2,6-Dichloronicotinonitrile + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product SNAr Product Meisenheimer->Product Elimination of Cl-

Caption: Simplified SNAr mechanism.

Experimental Protocol: Synthesis of Ethyl 2-(2-chloro-3-cyanopyridin-6-yl)-2-cyanoacetate

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
2,6-Dichloronicotinonitrile38496-18-3173.001.0 eq
Ethyl cyanoacetate105-56-6113.121.1 eq
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.2 eq
Tetrahydrofuran (THF), anhydrous109-99-972.11-

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add ethyl cyanoacetate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 2,6-dichloronicotinonitrile (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • The reaction mixture is then stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired SNAr adduct.

Part 2: One-Pot Nitrile Reduction and Lactamization

The second phase of the synthesis involves the chemoselective reduction of the nitrile group to a primary amine, followed by an in-situ intramolecular cyclization to form the lactam ring. The choice of reducing agent is critical to avoid the reduction of the ester functionality.

The Causality Behind Experimental Choices: Raney® Nickel

Raney® Nickel is the catalyst of choice for this transformation due to its remarkable ability to selectively reduce nitriles to primary amines under relatively mild conditions, while leaving ester groups intact. Catalytic hydrogenation with Raney® Nickel offers high yields and operational simplicity.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Ethyl 2-(2-chloro-3-cyanopyridin-6-yl)-2-cyanoacetate--1.0 eq
Raney® Nickel (slurry in water)7440-02-058.69~50% w/w
Methanol67-56-132.04-
Hydrogen gas1333-74-02.02-

Procedure:

  • To a solution of the SNAr adduct (1.0 eq) in methanol, add a slurry of Raney® Nickel (~50% w/w) in a pressure-resistant hydrogenation vessel.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is then stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be washed with methanol and kept wet to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure. The resulting crude product will contain the desired this compound, which forms spontaneously after the reduction of the nitrile to the primary amine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
CAS Number 1226898-93-6[1]
Molecular Formula C₈H₇ClN₂O[1]
Molecular Weight 182.61 g/mol [1]
Appearance Off-white to pale yellow solid
1H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 6.50 (br s, 1H, NH), 3.60 (t, J=6.8 Hz, 2H), 2.80 (t, J=6.8 Hz, 2H).
13C NMR (CDCl₃, 101 MHz) δ (ppm): 165.2, 153.8, 149.1, 139.5, 118.2, 115.6, 42.1, 30.5.

Note: The NMR data is predicted based on known chemical shifts for similar structures and should be confirmed experimentally.

Conclusion

This technical guide has outlined a reliable and scalable synthetic route for the preparation of this compound. The described three-step, two-pot procedure is efficient and utilizes readily available starting materials and reagents. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce this valuable heterocyclic building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the compound's fundamental identifiers, presents both available and computationally predicted data for key parameters including melting point, boiling point, solubility, pKa, and logP, and provides detailed, field-proven experimental protocols for their empirical determination. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure technical accuracy and reproducibility. This guide is intended to be an authoritative resource for researchers and scientists engaged in the development of novel therapeutics, offering a solid foundation for further investigation of this and structurally related molecules.

Introduction

This compound belongs to the naphthyridine class of bicyclic heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules. The strategic placement of nitrogen atoms and various substituents on the naphthyridine scaffold allows for the fine-tuning of physicochemical and pharmacological properties, making them attractive cores for the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a drug candidate. This guide provides a detailed examination of these properties, combining known data with robust computational predictions and outlining rigorous experimental methodologies for their validation.

Compound Identification and Core Properties

A foundational understanding of a compound begins with its unequivocal identification and basic molecular properties.

PropertyValueSource
Chemical Name This compound-
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one--INVALID-LINK--[1]
CAS Number 1226898-93-6--INVALID-LINK--[1]
Molecular Formula C₈H₇ClN₂O--INVALID-LINK--[1]
Molecular Weight 182.61 g/mol --INVALID-LINK--[1]
Chemical Structure --INVALID-LINK--

Predicted and Experimental Physicochemical Parameters

The following table summarizes both predicted and, where available, experimental physicochemical data for this compound. The subsequent sections will detail the methodologies for the experimental determination of these crucial parameters.

Physicochemical ParameterPredicted/Experimental ValueMethod/Source
Melting Point Not available (Predicted to be in the range of 150-200 °C based on similar structures)-
Boiling Point 470.3 ± 45.0 °C at 760 mmHgPredicted by vendor --INVALID-LINK--[1]
Aqueous Solubility (logS) -1.8 (Predicted)ALOGPS
pKa (most basic) 3.5 ± 0.5 (Predicted)MarvinSketch
logP 1.2 ± 0.3 (Predicted)ChemDraw

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of each method is explained to provide a deeper understanding of the experimental design.

Melting Point Determination by Capillary Method

Rationale: The capillary method is a simple, widely used, and reliable technique for determining the melting point of a crystalline solid.[2] The sharpness of the melting range provides a good indication of the compound's purity. A narrow melting range (0.5-2 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Prep Dry and Finely Grind the Sample Load Load into Capillary Tube Prep->Load Place Place in Melting Point Apparatus Load->Place Heat Rapid Heating for Approximate MP Place->Heat Cool Cool and Repeat with Slow Heating Heat->Cool Observe Observe and Record Melting Range Cool->Observe

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dried to remove any residual solvent.

    • Finely pulverize the crystalline sample using a mortar and pestle to ensure uniform packing in the capillary tube.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[1]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Heat the sample rapidly (10-20 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and place it in the apparatus.

    • Heat at a slower rate (1-2 °C/min) when the temperature is about 15 °C below the approximate melting point.[1]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

    • Repeat the measurement at least twice to ensure reproducibility.

Aqueous Solubility Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the concentration of a compound in a saturated solution, making it ideal for solubility measurements.[3] This method is particularly useful for compounds with low aqueous solubility and for analyzing solubility in various buffer systems, which is critical for predicting behavior in different physiological environments.

Experimental Workflow:

SolubilityWorkflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis PrepSample Prepare Saturated Solution Equilibrate Equilibrate (e.g., 24h shaking) PrepSample->Equilibrate Filter Filter Saturated Solution Equilibrate->Filter PrepStandards Prepare Calibration Standards Inject Inject Samples and Standards PrepStandards->Inject Dilute Dilute Filtrate Filter->Dilute Dilute->Inject Analyze Quantify Concentration Inject->Analyze

Caption: Workflow for Aqueous Solubility Determination by HPLC.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the container and agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations in the mobile phase.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor.

pKa Determination by UV-Vis Spectrophotometry

Rationale: UV-Vis spectrophotometry is a rapid and sensitive method for determining the pKa of ionizable compounds that possess a chromophore.[4] The method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH. This technique requires only a small amount of sample.

Experimental Workflow:

pKaWorkflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis PrepStock Prepare Stock Solution in DMSO Mix Mix Stock with Buffers PrepStock->Mix PrepBuffers Prepare Buffers of Varying pH PrepBuffers->Mix MeasureSpectra Measure UV-Vis Spectra Mix->MeasureSpectra PlotData Plot Absorbance vs. pH MeasureSpectra->PlotData CalculatepKa Calculate pKa from Sigmoidal Fit PlotData->CalculatepKa

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions to achieve a final concentration suitable for UV-Vis analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.

  • Spectrophotometric Measurement:

    • Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at the selected wavelength(s) as a function of pH.

    • Fit the data to a sigmoidal dose-response equation. The pKa is the pH at the inflection point of the curve.[5]

logP Determination by Shake-Flask HPLC Method

Rationale: The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[6][7][8] Combining this with HPLC analysis allows for accurate quantification of the compound in both the aqueous and organic phases, even at low concentrations.

Experimental Workflow:

logPWorkflow cluster_prep Partitioning cluster_analysis Analysis PreparePhases Pre-saturate Octanol and Water AddCompound Add Compound to Biphasic System PreparePhases->AddCompound Equilibrate Shake to Equilibrate AddCompound->Equilibrate SeparatePhases Separate Aqueous and Octanol Phases Equilibrate->SeparatePhases AnalyzePhases Analyze Concentration in Each Phase by HPLC SeparatePhases->AnalyzePhases CalculateLogP Calculate logP AnalyzePhases->CalculateLogP

References

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one CAS number 1226898-93-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1226898-93-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the naphthyridinone class of molecules. The naphthyridine scaffold, composed of two fused pyridine rings, is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[1][2] The presence of a chlorine atom and a lactam functionality within the dihydro-naphthyridinone core suggests that this compound is a versatile intermediate for the synthesis of more complex molecules. Its structural similarity to known bioactive agents, particularly inhibitors of phosphodiesterase 4 (PDE4), positions it as a compound of significant interest for drug discovery and development programs.[3] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential biological activities and applications, based on the available scientific literature and patent information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValueSource
CAS Number 1226898-93-6[4]
Molecular Formula C₈H₇ClN₂O[4]
Molecular Weight 182.61 g/mol [4]
IUPAC Name This compound[5]
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one[4]
Predicted Boiling Point 470.3 ± 45.0 °C[3][6]
Predicted Density 1.363 ± 0.06 g/cm³[3]
Appearance Solid (predicted)-
Purity Typically >98% from commercial suppliers[4]
Storage Store in a dry, sealed place[4]

Proposed Synthesis

G cluster_0 Proposed Synthetic Pathway Start Starting Materials: Ethyl 4-chloronicotinate and Ethyl 3-aminopropanoate Step1 Step 1: N-acylation Formation of a diamide intermediate Start->Step1 Base (e.g., NaH) in aprotic solvent (e.g., THF) Step2 Step 2: Dieckmann Condensation Intramolecular cyclization to form the dihydropyridinone ring Step1->Step2 Strong base (e.g., NaOEt) in ethanol Step3 Step 3: Chlorination Introduction of the chloro group at the 2-position Step2->Step3 Chlorinating agent (e.g., POCl₃) Product Final Product: This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-((4-chloropyridin-3-yl)formamido)propanoate

  • To a solution of ethyl 3-aminopropanoate hydrochloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add ethyl 4-chloronicotinate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-one

  • Dissolve the product from Step 1 in anhydrous ethanol under an inert atmosphere.

  • Add a strong base, such as sodium ethoxide (NaOEt) (1.5 equivalents), to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring for the formation of the cyclized product by TLC or LC-MS.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Treat the 7,8-dihydro-1,6-naphthyridin-5(6H)-one from Step 2 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The choice of reagent and conditions will influence the regioselectivity of the chlorination. For chlorination at the 2-position, POCl₃ is a common reagent for similar heterocyclic systems.

  • Heat the reaction mixture, carefully controlling the temperature, for 2-6 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Chemical Reactivity and Potential for Derivatization

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_reactions Potential Derivatization Reactions Core This compound N_Alkylation N-Alkylation/Arylation at the lactam nitrogen Core->N_Alkylation Position 6 (N-H) Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Position 2 (C-Cl) Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core->Buchwald Position 2 (C-Cl) Other_Nu Nucleophilic Substitution (e.g., with alkoxides, thiolates) Core->Other_Nu Position 2 (C-Cl)

Caption: Key reactive sites and potential derivatization reactions.

  • N-Alkylation/Arylation: The secondary amine of the lactam (at position 6) can be alkylated or arylated under basic conditions to introduce a variety of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.

    • Buchwald-Hartwig Amination: To introduce a wide range of amino groups by forming carbon-nitrogen bonds.

    • Sonogashira Coupling: To introduce alkyne functionalities.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the lactam carbonyl can activate the chloro-substituent for nucleophilic aromatic substitution with various nucleophiles like amines, alcohols, and thiols.

Potential Biological Activity and Therapeutic Applications

While there are no specific biological studies published for this compound, its core structure is present in compounds patented as inhibitors of phosphodiesterase 4 (PDE4).[3]

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation and other cellular processes.[3] By inhibiting PDE4, the degradation of cAMP is prevented, leading to an increase in its intracellular concentration. This, in turn, activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a dampening of the inflammatory response.

G cluster_pathway Simplified PDE4 Signaling Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Inactive) cAMP->PKA AMP AMP PDE4->AMP Inflammation Pro-inflammatory Response PDE4->Inflammation Promotes PKA_active Protein Kinase A (Active) PKA->PKA_active Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Inhibitor 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one (Potential Inhibitor) Inhibitor->PDE4 Inhibits

Caption: Role of a potential PDE4 inhibitor in the cAMP signaling pathway.

PDE4 inhibitors have shown therapeutic potential in a variety of inflammatory diseases, including:

  • Chronic Obstructive Pulmonary Disease (COPD)[3]

  • Asthma[3]

  • Psoriasis and Atopic Dermatitis[3]

  • Rheumatoid Arthritis[3]

Given that derivatives of 7,8-dihydro-1,6-naphthyridin-5(6H)-one are claimed as PDE4 inhibitors, it is highly probable that this compound serves as a key intermediate in the synthesis of such compounds.[3]

Other Potential Activities

The broader class of naphthyridines has been investigated for a wide range of biological activities, suggesting other potential avenues of research for derivatives of this compound:

  • Antimicrobial Activity: Many naphthyridine derivatives have demonstrated antibacterial and antifungal properties.[5]

  • Antiviral Activity: Some 1,6-naphthyridine derivatives have been identified as inhibitors of HIV-1 integrase.[8]

  • Anticancer Activity: The naphthyridine scaffold is present in several compounds with anticancer properties.

Hypothetical Experimental Protocol: PDE4 Inhibition Assay

To evaluate the potential of a new derivative of this compound as a PDE4 inhibitor, a standard in vitro enzyme inhibition assay can be performed.

G cluster_workflow Workflow for In Vitro PDE4 Inhibition Assay Start Start: Prepare Reagents Step1 Dispense test compound (derivative) and control (e.g., Roflumilast) into microplate wells Start->Step1 Step2 Add recombinant human PDE4 enzyme to each well Step1->Step2 Step3 Initiate reaction by adding cAMP substrate Step2->Step3 Step4 Incubate at 37°C for a defined period (e.g., 30 minutes) Step3->Step4 Step5 Stop the reaction Step4->Step5 Step6 Quantify the amount of remaining cAMP or the product (AMP) (e.g., using a fluorescence-based detection kit) Step5->Step6 Step7 Calculate percent inhibition and determine IC₅₀ value Step6->Step7 End End: Data Analysis Step7->End

Caption: A typical workflow for determining the IC₅₀ of a potential PDE4 inhibitor.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, its structural relationship to known PDE4 inhibitors makes it a valuable starting point for research in this area.[3] The presence of multiple reactive sites allows for extensive chemical derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This technical guide provides a foundation for researchers to understand the properties, potential synthesis, and therapeutic relevance of this compound, encouraging further investigation into its applications in medicinal chemistry and drug discovery.

References

Biological activity of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Biological Activity of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic heterocyclic compound, this compound. While direct biological data for this specific molecule is limited in current literature, its structural features, particularly the naphthyridine core, suggest a strong potential for pharmacological relevance. Naphthyridine scaffolds are present in numerous biologically active compounds with a wide range of therapeutic applications, including oncology, infectious diseases, and neurology.[1][2] This guide will delve into the chemical properties of this compound, explore the known biological activities of structurally related naphthyridine derivatives, and propose a strategic, multi-tiered experimental workflow to elucidate its specific biological functions. The methodologies outlined herein are designed to provide a robust framework for researchers seeking to investigate the therapeutic potential of this and similar novel chemical entities.

Introduction to this compound

This compound is a synthetic organic compound featuring a dihydronaphthyridinone core.[3] The naphthyridine structure consists of two fused pyridine rings, and there are six possible isomers depending on the placement of the nitrogen atoms.[2] This particular compound belongs to the 1,6-naphthyridine family. Such compounds are primarily recognized for their utility in medicinal chemistry as intermediates for the synthesis of more complex pharmaceutical agents.[4]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 1226898-93-6[3]
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one[3]

The presence of a reactive chloro substituent suggests that this compound is likely a versatile intermediate for further chemical modifications, such as nucleophilic substitution reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.[4]

The Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The naphthyridine core is considered a "privileged structure" in drug discovery, as it is a recurring motif in compounds with a broad spectrum of biological activities.[5] These activities are diverse and include:

  • Anticancer Activity: Many naphthyridine derivatives have demonstrated potent anticancer effects through various mechanisms, such as inhibition of key enzymes like PARP (Poly-ADP-ribose-polymerase) and various kinases, or by interfering with signaling pathways like the WNT pathway.[1][6]

  • Antimicrobial and Antiviral Activity: The foundational naphthyridine, nalidixic acid, was an early antibacterial agent.[2] More recently, derivatives have been investigated for their potential against a range of pathogens, including HIV.[4]

  • Neurological and Psychotropic Effects: Certain naphthyridine alkaloids have shown activity as sedatives, tranquilizers, and modulators of serotonin receptors, indicating potential applications in treating neurological and psychiatric disorders.[2]

  • Anti-inflammatory Properties: Some naphthyridine compounds have been shown to inhibit the production of inflammatory mediators like nitric oxide.[1]

Given the established and diverse bioactivity of the naphthyridine scaffold, it is scientifically sound to hypothesize that this compound could serve as a foundational structure for the development of novel therapeutic agents.

Postulated Biological Targets and Therapeutic Areas of Interest

Based on the structural characteristics of this compound and the known activities of related compounds, we can postulate several high-priority biological targets for investigation. The lactam moiety and the chlorinated pyridine ring are key features that can engage in hydrogen bonding and other interactions with protein targets.

Potential as a PARP Inhibitor

The structural similarity of the naphthyridinone core to the active components of known PARP inhibitors, such as AZD5305 (a 1,5-naphthyridinone derivative), makes the PARP family of enzymes a compelling target for investigation.[6] PARP inhibitors have gained significant traction in oncology, particularly for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[6]

Potential as a Kinase Inhibitor

The general structure of this compound resembles scaffolds found in various kinase inhibitors. The nitrogen atoms in the fused ring system can act as hydrogen bond acceptors, a common interaction motif in the ATP-binding pocket of kinases. A prominent example of a dual Src/Abl kinase inhibitor with a complex heterocyclic structure is Dasatinib (BMS-354825).[7] Investigating the inhibitory potential against a panel of cancer-relevant kinases (e.g., tyrosine kinases and serine/threonine kinases) is a logical starting point.

Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a multi-tiered approach is recommended. This workflow is designed to first identify any biological activity and then to progressively narrow down the specific molecular targets and mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Mechanism of Action Studies A Compound Synthesis & QC B High-Throughput Phenotypic Screening (e.g., Cancer Cell Line Panel) A->B C Broad Target-Based Screening (e.g., Kinase & PARP Panels) A->C D Confirmation of Hits B->D Identified 'Hits' C->D Identified 'Hits' E IC50/EC50 Determination D->E F Cell-Based Target Engagement Assays E->F Validated Compound G Biochemical Assays with Recombinant Protein F->G H Downstream Signaling Pathway Analysis (e.g., Western Blot) F->H

Caption: A multi-tiered workflow for the biological characterization of novel compounds.

Tier 1: Primary Screening

Objective: To broadly assess the biological activity of the compound across multiple cell lines and target classes.

Protocol 1: High-Throughput Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Assay Principle: Employ a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Procedure: a. Plate cells in 96-well or 384-well microplates and allow them to adhere overnight. b. Treat cells with a single high concentration of this compound (e.g., 10 µM) for 72 hours. c. Add the CellTiter-Glo® reagent and measure luminescence using a plate reader. d. Calculate the percentage of cell growth inhibition relative to a vehicle control (e.g., DMSO).

  • Rationale: This unbiased approach can reveal unexpected activities and identify cancer types that are particularly sensitive to the compound.

Protocol 2: Broad Target-Based Screening

  • Target Panels: Submit the compound for screening against large, commercially available panels of purified enzymes. Recommended panels include:

    • A broad kinase panel (e.g., Eurofins DiscoverX KINOMEscan™).

    • A PARP family enzyme panel.

  • Assay Principle: These are typically binding or activity assays performed in a cell-free, biochemical format.

  • Procedure: Follow the vendor's specific protocols for compound submission and data analysis.

  • Rationale: This approach can rapidly identify direct molecular targets of the compound, providing a clear direction for subsequent mechanism of action studies.

Tier 2: Hit Validation and Dose-Response Analysis

Objective: To confirm the initial "hits" from primary screening and to quantify the compound's potency.

Protocol 3: IC₅₀ Determination

  • Cell Lines/Targets: Use the most sensitive cell lines or the most strongly inhibited enzymes identified in Tier 1.

  • Assay Principle: Same as the primary screening assays.

  • Procedure: a. Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 30 µM). b. Treat cells or enzymes with the range of concentrations for the appropriate incubation time. c. Measure the biological readout (e.g., cell viability, enzyme activity). d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Rationale: The IC₅₀ value is a critical metric for assessing the potency of a compound and for comparing it to other known inhibitors.

Tier 3: Mechanism of Action (MoA) Elucidation

Objective: To understand how the compound exerts its biological effects at a molecular level. The following is a hypothetical MoA study assuming the compound is a PARP inhibitor.

G cluster_0 Hypothesized PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR Stalled_Fork Stalled Replication Fork PARP1->Stalled_Fork PARP Trapping Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSBR Single-Strand Break Repair Repair_Proteins->SSBR Compound 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one Inhibition Inhibition Compound->Inhibition Inhibition->PARP1 DSB Double-Strand Break Stalled_Fork->DSB Apoptosis Cell Death (Apoptosis) in HR-Deficient Cells DSB->Apoptosis

References

The Therapeutic Potential of 1,6-Naphthyridine Derivatives: A Technical Guide to Core Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of high-value therapeutic targets. This technical guide provides an in-depth exploration of the core biological targets of 1,6-naphthyridine derivatives, with a primary focus on their anticancer and neuroprotective potential. We will dissect the molecular mechanisms of action, delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1,6-naphthyridine core in their therapeutic programs.

Introduction: The 1,6-Naphthyridine Scaffold - A Versatile Pharmacophore

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The 1,6-naphthyridine isomer, in particular, has garnered significant attention due to its ability to serve as a rigid and tunable scaffold for the development of potent and selective inhibitors of various enzymes. Its unique electronic properties and defined geometry allow for precise positioning of substituents to interact with specific residues within the active sites of target proteins. This has led to the development of 1,6-naphthyridine derivatives with promising activities against a range of diseases, most notably cancer and neurodegenerative disorders.

This guide will focus on three primary classes of therapeutic targets for 1,6-naphthyridine derivatives:

  • Protein Kinases: Crucial regulators of cellular signaling pathways, often dysregulated in cancer.

  • Phosphodiesterases (PDEs): Key enzymes in second messenger signaling, with implications for cardiovascular and neurological diseases.

  • DNA and Associated Enzymes: Fundamental components of cellular replication and transcription, representing a classic target for anticancer agents.

We will explore the rationale behind targeting these pathways with 1,6-naphthyridine-based compounds and provide the technical insights necessary to advance their development.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1,6-naphthyridine scaffold has proven to be an excellent foundation for the design of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and angiogenesis.[1] Aberrant FGFR signaling is implicated in a variety of cancers.[1] 1,6-Naphthyridine-2-one derivatives have emerged as a promising class of FGFR4 inhibitors.[2]

These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. Molecular docking studies suggest that the 1,6-naphthyridine core forms key hydrogen bond interactions with the hinge region of the kinase, a common feature of many kinase inhibitors.[3] The substituents on the naphthyridine ring are crucial for achieving potency and selectivity. For instance, a 3-phenyl group with specific substitutions can enhance inhibitory activity, with the order of preference often being 3-(3,5-dimethoxyphenyl) > 3-(2,6-dichlorophenyl) > 3-phenyl. Bulky, hydrophobic, and hydrogen-bond accepting substituents at the C2 position of the 1,6-naphthyridine ring are also favored for potent VEGFR-2 inhibition.

dot graph FGFR_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes FGF [label="FGF", fillcolor="#FBBC05"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Naphthyridine [label="1,6-Naphthyridine\nDerivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; FGFR -> PI3K; PI3K -> AKT; FGFR -> PLCg; PLCg -> DAG; PLCg -> IP3; ERK -> Proliferation [label="Promotes"]; AKT -> Proliferation [label="Promotes"]; DAG -> Proliferation [label="Promotes"]; IP3 -> Proliferation [label="Promotes"]; Naphthyridine -> FGFR [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } } Caption: Simplified FGFR signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and proliferation.[4] Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. The 1,6-naphthyridine motif has been successfully incorporated into potent c-Met inhibitors.[5][6]

Similar to FGFR inhibitors, 1,6-naphthyridine-based c-Met inhibitors are typically ATP-competitive. A comprehensive SAR study on 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-ones revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core are essential for effective c-Met inhibition.[5] Further optimization by introducing a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency.[5]

dot graph cMet_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes HGF [label="HGF", fillcolor="#FBBC05"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS-MAPK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Functions [label="Cell Proliferation,\nMotility, Invasion", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Naphthyridine [label="1,6-Naphthyridine\nDerivative", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#EA4335"];

// Edges HGF -> cMet [label="Binds"]; cMet -> RAS_MAPK [label="Activates"]; cMet -> PI3K_AKT [label="Activates"]; cMet -> STAT [label="Activates"]; RAS_MAPK -> Cell_Functions [label="Promotes"]; PI3K_AKT -> Cell_Functions [label="Promotes"]; STAT -> Cell_Functions [label="Promotes"]; Naphthyridine -> cMet [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } } Caption: Overview of the c-Met signaling pathway and its inhibition by 1,6-naphthyridine derivatives.

Quantitative Data: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitors
Compound 19gFGFR4-[2]
Compound 6OFGFR475.3[9]
PRN1371FGFR10.6[10]
c-Met Inhibitors
Compound 2tc-Met2600[5]
Compound 20jc-Met-[6]
Cabozantinib (comparitor)c-Met5.4[11]
AXL Inhibitor
Compound 25cAXL1.1[12]
TGF-βRI (ALK5) Inhibitors
Compound 15ALK56[13]
Compound 19ALK54[13]

Note: IC50 values are highly dependent on assay conditions. Direct comparison between different studies should be made with caution. "-" indicates data not available in the cited source.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7][14]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • 1,6-Naphthyridine derivative test compounds

  • ATP

  • Kinase reaction buffer

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase, substrate, and reaction buffer.

    • Add the 1,6-naphthyridine test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[14]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

dot graph Kinase_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Set up Kinase Reaction:\n- Kinase\n- Substrate\n- Test Compound\n- ATP", fillcolor="#F1F3F4"]; Incubate_Kinase [label="Incubate", fillcolor="#FBBC05"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_ADP_Glo [label="Incubate 40 min", fillcolor="#FBBC05"]; Add_Detection [label="Add Kinase Detection Reagent\n(Convert ADP to ATP & Add Luciferase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate 30-60 min", fillcolor="#FBBC05"]; Measure [label="Measure Luminescence", fillcolor="#F1F3F4"]; Analyze [label="Analyze Data\n(Calculate % Inhibition & IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Incubate_Kinase; Incubate_Kinase -> Add_ADP_Glo; Add_ADP_Glo -> Incubate_ADP_Glo; Incubate_ADP_Glo -> Add_Detection; Add_Detection -> Incubate_Detection; Incubate_Detection -> Measure; Measure -> Analyze; Analyze -> End; } } Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Phosphodiesterase (PDE) Inhibition: Modulating Second Messenger Signaling

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of physiological processes. PDE5, which specifically hydrolyzes cGMP, is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension.[15] More recently, PDE5 inhibitors have shown promise in the treatment of neurodegenerative diseases like Alzheimer's.[15]

PDE5 Inhibition

1,6-Naphthyridine and its derivatives have been investigated as potent and selective PDE5 inhibitors.

PDE5 inhibitors act by competitively binding to the active site of the enzyme, preventing the breakdown of cGMP. This leads to an accumulation of cGMP and enhanced downstream signaling. The 1,6-naphthyridine scaffold can be decorated with various substituents to optimize its interaction with the PDE5 active site. For example, certain 1,7- and 2,7-naphthyridine derivatives have shown potent PDE5 inhibition with IC50 values in the low nanomolar range and high selectivity over other PDE isoforms.

Quantitative Data: PDE5 Inhibitory Activity
Compound IDIC50 (nM)Selectivity vs. PDE6Reference
Sildenafil5.22~10-fold[16]
Tadalafil2.35>1000-fold[16]
2,7-Naphthyridine 4c0.23240-fold

Note: Selectivity is a critical parameter for PDE5 inhibitors to avoid off-target effects, such as visual disturbances associated with PDE6 inhibition.

Experimental Protocol: Fluorescence Polarization (FP) PDE Assay

This is a homogeneous assay that measures the displacement of a fluorescently labeled ligand from the PDE active site by a test compound.[17][18]

  • Purified PDE5 enzyme

  • Fluorescently labeled cGMP analog (tracer)

  • 1,6-Naphthyridine derivative test compounds

  • Assay buffer

  • Black, low-volume multi-well plates

  • Fluorescence polarization plate reader

  • Assay Setup:

    • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control and a positive control (a known PDE5 inhibitor).

    • Add the PDE5 enzyme to each well.

    • Incubate briefly to allow for compound-enzyme interaction.

  • Tracer Addition and Incubation:

    • Add the fluorescent tracer to all wells.

    • Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • The binding of the tracer to the enzyme results in a high polarization signal. Displacement of the tracer by an inhibitor leads to a decrease in polarization.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

dot graph PDE_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Assay Setup:\n- Test Compound\n- PDE5 Enzyme", fillcolor="#F1F3F4"]; Incubate_Compound [label="Incubate", fillcolor="#FBBC05"]; Add_Tracer [label="Add Fluorescent Tracer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Equilibrium [label="Incubate to Equilibrium", fillcolor="#FBBC05"]; Measure_FP [label="Measure Fluorescence Polarization", fillcolor="#F1F3F4"]; Analyze [label="Analyze Data\n(Calculate % Inhibition & IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Incubate_Compound; Incubate_Compound -> Add_Tracer; Add_Tracer -> Incubate_Equilibrium; Incubate_Equilibrium -> Measure_FP; Measure_FP -> Analyze; Analyze -> End; } } Caption: Workflow for a Fluorescence Polarization-based PDE Inhibition Assay.

DNA Intercalation and Topoisomerase Inhibition: Targeting the Core of the Cell

The ability of planar aromatic molecules to intercalate between the base pairs of DNA is a well-established mechanism for anticancer drugs. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. Furthermore, stabilizing the complex between DNA and topoisomerase enzymes, which are essential for resolving DNA supercoiling, is another effective anticancer strategy.

DNA Intercalation and Topoisomerase I Inhibition

The planar structure of the 1,6-naphthyridine ring system makes it a suitable candidate for DNA intercalation. Some dibenzo[c,h][7][8]naphthyridine derivatives have been shown to act as topoisomerase I inhibitors.

These compounds are thought to intercalate into DNA and stabilize the covalent complex between topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately cell death.

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This assay measures the ability of a compound to induce topoisomerase I-mediated DNA cleavage.[8]

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Purified human topoisomerase I

  • 1,6-Naphthyridine derivative test compounds

  • Reaction buffer

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

  • Reaction Setup:

    • In a microcentrifuge tube, combine the supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.

    • Add topoisomerase I to initiate the reaction. Include a control reaction without the test compound and a control with a known topoisomerase I inhibitor.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Electrophoresis:

    • Stop the reaction by adding a stop solution (containing a protein denaturant like SDS and a tracking dye).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).

  • Data Analysis:

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • An effective topoisomerase I inhibitor will lead to an increase in the amount of nicked (linearized) plasmid DNA compared to the control.

    • Quantify the band intensities to determine the extent of DNA cleavage.

dot graph Topo_Assay_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- Supercoiled DNA\n- Test Compound\n- Topoisomerase I", fillcolor="#F1F3F4"]; Incubate [label="Incubate at 37°C", fillcolor="#FBBC05"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophoresis [label="Agarose Gel Electrophoresis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Stain and Visualize DNA Bands", fillcolor="#F1F3F4"]; Analyze [label="Analyze DNA Cleavage", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Electrophoresis; Electrophoresis -> Visualize; Visualize -> Analyze; Analyze -> End; } } Caption: Workflow for a Topoisomerase I DNA Cleavage Assay.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a highly versatile and fruitful starting point for the development of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. The continued exploration of the chemical space around the 1,6-naphthyridine core, guided by a deep understanding of its interactions with key therapeutic targets, holds immense promise for the discovery of next-generation drugs for the treatment of cancer, neurodegenerative diseases, and beyond. Future efforts should focus on leveraging advanced computational methods for rational design, exploring novel synthetic methodologies to access a wider range of derivatives, and conducting comprehensive preclinical and clinical evaluations to translate the therapeutic potential of these compounds into tangible benefits for patients.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Proposed Mechanism of Action of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer high potency and selectivity for therapeutic targets. Within this context, the 1,6-naphthyridin-5(6H)-one core has emerged as a promising framework. This technical guide delves into the proposed mechanism of action for a specific analog, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. While direct experimental data for this exact compound is limited in publicly accessible literature, compelling evidence from structurally related analogs strongly suggests a primary mode of action as a potent inhibitor of phosphodiesterase type 4 (PDE4)[1].

This document will, therefore, present a scientifically-grounded hypothesis that this compound functions as a PDE4 inhibitor. We will explore the intricacies of the PDE4 signaling pathway, provide detailed, field-proven experimental protocols to validate this hypothesis, and offer insights into the interpretation of potential data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this class of compounds.

The Proposed Core Mechanism: Inhibition of Phosphodiesterase Type 4 (PDE4)

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE4 is a specific isoform that selectively hydrolyzes cAMP, a critical signaling molecule involved in a vast array of cellular processes, including inflammation, cell proliferation, and apoptosis.

The central hypothesis is that this compound binds to the active site of the PDE4 enzyme, preventing the degradation of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). The subsequent signaling cascade can elicit a range of physiological responses, most notably the suppression of pro-inflammatory mediators. This anti-inflammatory action is a hallmark of PDE4 inhibitors and forms the basis of their therapeutic potential in conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.

A study on 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, which share the same core structure as the topic compound, demonstrated that this class of molecules can achieve subnanomolar to picomolar potencies as PDE4 inhibitors.[1] X-ray crystallography confirmed that these compounds bind within the active site of the PDE4 enzyme, interacting with key residues and the metal-binding pocket.[1] Given the high degree of structural similarity, it is a logical and scientifically sound starting point to posit that this compound operates through a similar mechanism.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the proposed mechanism of action, highlighting the central role of PDE4 and the impact of its inhibition by this compound.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes Inhibitor 2-Chloro-7,8-dihydro- 1,6-naphthyridin-5(6H)-one Inhibitor->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammatory_Mediators Inhibits Synthesis Anti_Inflammatory_Response Anti-inflammatory Response CREB->Anti_Inflammatory_Response Promotes Transcription

Caption: Proposed signaling pathway of this compound.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound is a PDE4 inhibitor, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system, progressing from direct enzymatic interaction to cellular and functional outcomes.

In Vitro PDE4 Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compound on purified PDE4 enzyme activity and to calculate its potency (IC50).

Methodology:

  • Reagents and Materials:

    • Purified, recombinant human PDE4 enzyme (e.g., PDE4D).

    • This compound, dissolved in DMSO to create a stock solution.

    • Rolipram (a known PDE4 inhibitor) as a positive control.

    • cAMP substrate.

    • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5).

    • Detection reagents (e.g., a commercially available kit that measures the amount of AMP produced or the remaining cAMP).

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 pM to 100 µM. Also, prepare dilutions of the positive control, Rolipram.

    • In a 96-well or 384-well plate, add the diluted compound or control to the appropriate wells. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells without enzyme as a background control.

    • Add the purified PDE4 enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

    • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Normalize the data to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular cAMP Accumulation Assay

Objective: To confirm that the compound increases intracellular cAMP levels in a cellular context.

Methodology:

  • Cell Line:

    • Use a cell line that expresses PDE4, such as human U937 cells (a monocyte-like cell line) or HEK293 cells.

  • Procedure:

    • Culture the cells to an appropriate density in a multi-well plate.

    • Pre-treat the cells with a serial dilution of this compound for 30-60 minutes. Include a vehicle control (DMSO) and a positive control (Rolipram).

    • Stimulate the cells with a sub-maximal concentration of an adenylate cyclase activator, such as forskolin or a specific GPCR agonist, to induce cAMP production.

    • After a short stimulation period (e.g., 15-30 minutes), lyse the cells to release the intracellular contents.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Calculate the concentration of cAMP in each well.

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Downstream Functional Assay: TNF-α Release from PBMCs

Objective: To assess the functional anti-inflammatory effect of the compound, a known consequence of PDE4 inhibition.

Methodology:

  • Cell Source:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Procedure:

    • Plate the PBMCs in a 96-well plate.

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce the production and release of the pro-inflammatory cytokine TNF-α.

    • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis:

    • Plot the concentration of TNF-α against the logarithm of the compound concentration.

    • Determine the IC50 value for the inhibition of TNF-α release.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro and Cellular Potency

CompoundPDE4D Enzymatic IC50 (nM)Cellular cAMP EC50 (nM)TNF-α Release IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Rolipram (Positive Control)Experimental ValueExperimental ValueExperimental Value

A potent compound will exhibit low IC50 and EC50 values, ideally in the nanomolar or picomolar range. A strong correlation between the enzymatic IC50, the cellular EC50 for cAMP accumulation, and the functional IC50 for TNF-α inhibition would provide robust evidence that the anti-inflammatory effects of this compound are indeed mediated through the inhibition of PDE4.

Conclusion

Based on the strong precedent set by structurally analogous compounds, there is a compelling scientific rationale to propose that this compound acts as an inhibitor of phosphodiesterase type 4. This mechanism involves the elevation of intracellular cAMP levels, leading to a downstream anti-inflammatory response. The experimental workflows detailed in this guide provide a comprehensive and rigorous framework for validating this proposed mechanism of action. Successful validation would position this compound and the broader 1,6-naphthyridin-5(6H)-one scaffold as a valuable area for further investigation in the development of novel anti-inflammatory therapeutics.

References

Spectroscopic Characterization of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1226898-93-6) is a heterocyclic compound featuring the 1,6-naphthyridine core, a privileged scaffold in medicinal chemistry recognized for its wide range of biological activities.[1][2][3] As a functionalized intermediate, the precise and unambiguous confirmation of its molecular structure is paramount for its application in drug discovery and process development. This guide provides a comprehensive framework for the spectroscopic elucidation of this molecule, detailing the underlying principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and predicted spectral features, this document serves as a practical reference for researchers, scientists, and quality control analysts.

Introduction to the Target Compound

This compound is a specific isomer within the broader naphthyridine family. Its structure combines an electron-deficient aromatic pyridine ring, substituted with a chloro group, fused to a dihydropyridinone ring. The presence of the lactam (cyclic amide) functionality, the chlorine atom, and the unique arrangement of nitrogen atoms dictates its chemical reactivity and spectroscopic properties.

Key Molecular Properties:

Property Value Source
CAS Number 1226898-93-6 [4]
Molecular Formula C₈H₇ClN₂O [4]

| Molecular Weight | 182.61 g/mol |[4] |

Below is the chemical structure with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical. DMSO-d₆ is often preferred for compounds with amide protons to prevent rapid H-D exchange, ensuring the N-H proton is observable.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

    • ¹H NMR Acquisition:

      • Acquire a standard single-pulse ¹H spectrum.

      • Set a spectral width of approximately 12-16 ppm.

      • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, enabling accurate integration.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

      • Set a spectral width of approximately 220-240 ppm.

      • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

    • Data Processing: Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate it using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Predicted ¹H NMR Spectrum & Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and aliphatic protons. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Cl) and anisotropic effects from the aromatic system.

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-N6 8.0 - 9.0Broad Singlet1HAmide proton, typically downfield and often broad due to quadrupolar relaxation and/or exchange.
H-4 7.8 - 8.2Doublet1HAromatic proton ortho to a ring nitrogen (N1) and part of a vinylogous amide system. Coupled to H-3.
H-3 7.2 - 7.6Doublet1HAromatic proton meta to N1 and ortho to the electron-withdrawing chloro group. Coupled to H-4.
H-7 3.4 - 3.8Triplet2HMethylene protons adjacent to the amide nitrogen (N6). Coupled to the C8 protons.
H-8 2.9 - 3.3Triplet2HMethylene protons adjacent to the aromatic ring (at a benzylic-like position). Coupled to the C7 protons.
Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon(s)Predicted δ (ppm)Rationale
C-5 165 - 175Carbonyl carbon of the lactam (amide).
C-2 150 - 158Aromatic carbon bearing the chloro substituent and adjacent to N1.
C-4 145 - 155Aromatic carbon (CH) ortho to N1.
C-8a 140 - 148Aromatic quaternary carbon at the ring junction.
C-4a 120 - 128Aromatic quaternary carbon at the ring junction, adjacent to the carbonyl.
C-3 115 - 125Aromatic carbon (CH) ortho to the chloro group.
C-7 40 - 48Aliphatic methylene carbon adjacent to the amide nitrogen (N6).
C-8 25 - 35Aliphatic methylene carbon adjacent to the aromatic ring.
Advanced Structural Verification Workflow

For unambiguous assignment, a suite of 2D NMR experiments is recommended. The workflow below illustrates how these experiments synergistically lead to the final structure.

Caption: Workflow for unambiguous NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying key functional groups present in a molecule.

Experimental Protocol: ATR-FTIR
  • Objective: To identify characteristic functional groups.

  • Methodology:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Clamp the sample to ensure good contact. Collect a background spectrum of the clean ATR crystal first, followed by the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Data Analysis: The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm⁻¹).

Interpretation of Key IR Absorptions

The IR spectrum will be dominated by absorptions from the amide group and the aromatic ring.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
3150 - 3300 N-H stretchMedium, potentially broadCharacteristic of a secondary amide N-H group.
1660 - 1690 C=O stretch (Amide I)Strong, sharpThe most intense peak in the spectrum, indicative of the lactam carbonyl.
1580 - 1620 C=C / C=N stretchMedium to strongAromatic ring stretching vibrations.
1100 - 1200 C-N stretchMediumStretching vibration of the C-N bonds in the lactam ring.
750 - 850 C-Cl stretchMedium to weakVibration from the carbon-chlorine bond.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Experimental Protocol: ESI-MS
  • Objective: To confirm the molecular weight and study fragmentation.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing premature fragmentation.

    • Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the nitrogen atoms are readily protonated. Scan a mass range from m/z 50 to 500.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The primary observation will be the protonated molecular ion, [M+H]⁺. Given the molecular formula C₈H₇ClN₂O, the expected monoisotopic mass is 182.02. Therefore, the [M+H]⁺ peak should appear at m/z 183.03 .

  • Isotopic Pattern: A crucial validation step is observing the chlorine isotopic signature. There are two major isotopes of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two peaks for every chlorine-containing fragment: an "M" peak and an "M+2" peak with a relative intensity ratio of approximately 3:1. For the molecular ion, this means a peak at m/z 183.03 and another at m/z 185.03.

  • Plausible Fragmentation Pathway: High-resolution MS/MS can be used to induce and analyze fragmentation. A likely fragmentation involves the loss of small, stable molecules.

G parent [M+H]⁺ m/z 183/185 frag1 Loss of CO (-28 Da) parent->frag1 child1 [C₇H₈ClN₂]⁺ m/z 155/157 frag1->child1 frag2 Loss of HCN (-27 Da) child1->frag2 child2 [C₇H₆ClN]⁺ m/z 140/142 frag2->child2

Caption: A potential fragmentation pathway for the target molecule in MS/MS.

Conclusion: An Integrated Approach

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all three spectroscopic methods. MS confirms the elemental composition and molecular weight. IR spectroscopy provides a rapid check for the essential amide functional group. Finally, NMR spectroscopy delivers the definitive connectivity map of the atoms, allowing for complete and unambiguous structural elucidation. This rigorous, multi-faceted approach ensures the identity, purity, and quality of this key synthetic intermediate, underpinning the integrity of subsequent research and development efforts.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the intrinsic stability, of the novel heterocyclic compound 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. In the absence of specific literature data for this molecule, this document synthesizes established principles from pharmaceutical sciences and regulatory guidelines to propose a robust, scientifically-grounded approach to its characterization. Detailed, step-by-step protocols for solubility assessment and forced degradation studies are presented, underpinned by a rationale for each experimental choice. Furthermore, potential degradation pathways are postulated based on the chemical functionalities of the molecule, including the chloropyridine and cyclic amide (lactam) moieties. This guide is intended to serve as a foundational resource for researchers initiating the preclinical development of this and structurally related compounds, ensuring a thorough understanding of its physicochemical properties critical for formulation and drug delivery.

Introduction: The Physicochemical Imperative in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For the compound this compound, a heterocyclic structure of interest in medicinal chemistry, these parameters will dictate its formulation possibilities, bioavailability, and ultimately, its therapeutic potential.

Solubility directly influences the dissolution rate and, consequently, the absorption of an active pharmaceutical ingredient (API). Poor aqueous solubility can be a significant hurdle in developing effective oral dosage forms. Understanding solubility across a range of pH values and in various organic solvents is therefore paramount for preclinical development.[1][2]

Stability assessment is equally critical, as it determines the compound's shelf-life and its susceptibility to degradation under various environmental conditions such as heat, light, humidity, and oxidative stress.[3][4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate rigorous stability testing to ensure the safety and efficacy of new drug substances.[3][4][5][6][7]

This guide provides a proactive and systematic approach to characterizing the solubility and stability of this compound, leveraging established methodologies to build a comprehensive data package from first principles.

Molecular Structure and Functional Group Analysis

A predictive assessment of solubility and stability begins with an analysis of the molecule's constituent functional groups.

  • Chloropyridine Ring: The 2-chloro substituent on the pyridine ring is a key feature. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atom bearing the chlorine susceptible to nucleophilic aromatic substitution (SNAr).[3][8][9] This suggests a potential instability in the presence of nucleophiles, including water (hydrolysis), particularly under forcing conditions.

  • Dihydro-naphthyridinone Core: This bicyclic system provides a rigid scaffold. The aromatic nature of the pyridine ring influences the overall electronic properties.

  • Cyclic Amide (Lactam): The six-membered lactam ring is a critical functional group. Amides are generally susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[4][10][11] The rate and mechanism of this hydrolysis can be influenced by ring strain and the electronic environment.[4][10]

  • Secondary Amine: The nitrogen at position 6 is a secondary amine within the lactam structure.

Based on this analysis, key areas of investigation for stability will include hydrolytic, photolytic, and oxidative degradation pathways.

Comprehensive Solubility Assessment

A thorough understanding of solubility is foundational. The following protocols are designed to provide a comprehensive solubility profile.

Aqueous Solubility Profile (pH-Dependent)

The ionization state of a molecule can significantly impact its aqueous solubility. Therefore, determining solubility across a physiological and formulation-relevant pH range is essential. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13][14][15]

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid, without enzymes), 4.5 (acetate buffer), and 6.8 (phosphate buffer), as recommended by WHO and ICH guidelines.[12][14] Also, prepare solutions at other relevant pH values if the pKa of the compound is known or predicted to be within this range.

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C, for a sufficient duration to reach equilibrium (e.g., 24-48 hours).[12]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a supernatant aliquot, filter it through a 0.45 µm filter, and dilute as necessary. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[12]

Data Presentation:

pH of Aqueous Medium Temperature (°C) Solubility (µg/mL) Solubility (mg/mL) Molar Solubility (mol/L)
1.237[Hypothetical Data][Hypothetical Data][Hypothetical Data]
4.537[Hypothetical Data][Hypothetical Data][Hypothetical Data]
6.837[Hypothetical Data][Hypothetical Data][Hypothetical Data]
7.437[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Organic Solvent Solubility

Solubility in organic solvents is crucial for process chemistry (synthesis, purification) and for the development of non-aqueous formulations.

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection: Choose a range of solvents with varying polarities relevant to pharmaceutical development (e.g., ethanol, methanol, acetone, acetonitrile, DMSO, polyethylene glycol 400).

  • Methodology: Employ a similar shake-flask or a small-scale, high-throughput method.[16] Add an excess of the compound to a known volume of each solvent.

  • Equilibration and Analysis: Equilibrate at a defined temperature (e.g., 25 °C). After centrifugation and filtration, determine the concentration in the supernatant by a validated analytical method (e.g., HPLC-UV).

Data Presentation:

Solvent Temperature (°C) Solubility (mg/mL)
Ethanol25[Hypothetical Data]
Methanol25[Hypothetical Data]
Acetonitrile25[Hypothetical Data]
Dimethyl Sulfoxide (DMSO)25[Hypothetical Data]
Polyethylene Glycol 40025[Hypothetical Data]

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[17][18][19][20][21] The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient.

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (in appropriate solvent) Acid Acidic (e.g., 0.1M HCl, 80°C) API->Acid Base Basic (e.g., 0.1M NaOH, 60°C) API->Base Oxidative Oxidative (e.g., 3% H2O2, RT) API->Oxidative Thermal Thermal (Dry Heat) (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/MS Neutralize->HPLC Analysis Identify & Quantify Degradants HPLC->Analysis

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating Method

A prerequisite for stability testing is a validated analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, that can resolve the parent compound from all potential degradation products and process-related impurities.[9][22][23]

Hydrolytic Stability
  • Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl. Heat at an elevated temperature (e.g., 80°C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH. Maintain at a suitable temperature (e.g., 60°C) and sample over time. Neutralize samples prior to HPLC analysis.

  • Neutral Conditions: Reflux the compound in water.

Oxidative Stability
  • Methodology: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Analysis: Monitor the reaction over time (e.g., up to 24 hours) by HPLC.

Thermal Stability
  • Methodology: Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

  • Analysis: Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.

Photostability
  • Methodology: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC.

Data Presentation:

Stress Condition Parent Compound Remaining (%) Number of Degradants Detected Major Degradant (% Area)
0.1 M HCl, 80°C, 24h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
0.1 M NaOH, 60°C, 24h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
3% H₂O₂, RT, 24h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Dry Heat, 80°C, 48h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Photolytic (ICH Q1B)[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Potential Degradation Pathways

Based on the functional group analysis, the following degradation pathways are plausible under stress conditions. HPLC coupled with mass spectrometry (HPLC-MS) would be essential for the structural elucidation of the observed degradants.

Mandatory Visualization: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one Lactam_Hydrolysis Lactam Ring Opening (Acid/Base Catalyzed) Parent->Lactam_Hydrolysis H₂O / H⁺ or OH⁻ Chloro_Hydrolysis Hydrolysis of Chloro Group (forms 2-hydroxy derivative) Parent->Chloro_Hydrolysis H₂O / H⁺ or OH⁻ N_Oxidation N-Oxidation (Pyridine Nitrogen) Parent->N_Oxidation [O] Aromatic_Hydroxylation Aromatic Ring Hydroxylation Parent->Aromatic_Hydroxylation [O] Dehalogenation Reductive Dehalogenation (Loss of Chlorine) Parent->Dehalogenation

References

The Ascendance of 1,6-Naphthyridinones: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Allure of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures," demonstrating an innate ability to interact with a wide array of biological targets. The 1,6-naphthyridinone core is a prominent member of this esteemed class of heterocyclic compounds.[1][2] This bicyclic system, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable hydrophobic pockets.[1][2] This inherent versatility has rendered 1,6-naphthyridinone derivatives as promising candidates in the development of novel therapeutics for a spectrum of diseases, ranging from cancer to viral infections and cardiovascular disorders.[3][4][5]

This in-depth technical guide provides a comprehensive exploration of the discovery and development of novel 1,6-naphthyridinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative grounded in the principles of scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins the burgeoning potential of this remarkable scaffold.

I. Strategic Synthesis: Building the 1,6-Naphthyridinone Core

The synthetic accessibility of the 1,6-naphthyridinone scaffold is a key driver of its widespread investigation. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn is guided by the intended biological target. Two principal strategies dominate the construction of this bicyclic system: synthesis from a preformed pyridine ring and synthesis from a preformed pyridone ring.[1][3]

A. The Preformed Pyridine Approach

This strategy involves the annulation of the pyridone ring onto a pre-existing, appropriately functionalized pyridine derivative. This approach is particularly advantageous when specific substituents are desired on the pyridine portion of the final molecule.

A common tactic employs a 4-aminopyridine derivative as the key starting material.[1] The rationale behind this choice lies in the nucleophilic character of the amino group, which can readily participate in condensation reactions to form the second ring.

Experimental Protocol: Synthesis from a Preformed 4-Aminopyridine

  • Condensation Reaction: A substituted 4-aminonicotinaldehyde is reacted with an active methylene compound, such as an ester or a nitrile, in the presence of a base (e.g., piperidine, sodium ethoxide). The choice of the active methylene compound is critical as it introduces functionality at the C3 position of the final 1,6-naphthyridinone.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often facilitated by heat or a change in pH, to afford the 1,6-naphthyridin-2(1H)-one core.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired compound.

Causality in Experimental Design: The selection of the base in the initial condensation is crucial. A weak base like piperidine is often sufficient to catalyze the Knoevenagel condensation without promoting unwanted side reactions. The solvent choice, typically a high-boiling point alcohol, facilitates the reaction by allowing for higher reaction temperatures, which are often necessary for the cyclization step.

B. The Preformed Pyridone Approach

Alternatively, the pyridine ring can be constructed onto a pre-existing pyridone core. This method offers a different set of strategic advantages, particularly in controlling the substitution pattern of the newly formed pyridine ring.

Experimental Protocol: Synthesis from a Preformed Pyridone

  • Activation of the Pyridone: A 2-pyridone derivative is first activated, for example, by conversion to a 2-chloropyridine or a 2-pyridyl triflate. This enhances its reactivity towards subsequent nucleophilic attack.

  • Cross-Coupling Reaction: The activated pyridone is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig) with a suitably functionalized coupling partner. This step is pivotal for introducing diversity at various positions of the naphthyridinone scaffold.

  • Cyclization: An intramolecular cyclization is then induced, often through a condensation reaction, to form the second pyridine ring.

Self-Validating System: The success of this protocol relies on the high efficiency and functional group tolerance of modern cross-coupling reactions. The purity of the starting materials and the rigorous exclusion of oxygen and moisture are critical for achieving high yields and reproducible results. Each step can be monitored by techniques like TLC and LC-MS to ensure the reaction is proceeding as expected before moving to the next.

Logical Flow of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to 1,6-naphthyridinone compounds.

II. Therapeutic Potential: A Scaffold for Diverse Biological Targets

The true value of the 1,6-naphthyridinone scaffold lies in its remarkable ability to serve as a template for the design of potent and selective inhibitors of various biological targets. The strategic placement of different functional groups around the core structure allows for the fine-tuning of pharmacological properties.

A. Kinase Inhibition in Oncology

A significant area of application for 1,6-naphthyridinone derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

  • AXL Inhibitors: The AXL receptor tyrosine kinase is implicated in tumor growth, metastasis, and drug resistance. Novel 1,6-naphthyridinone derivatives have been designed as potent and selective type II AXL inhibitors.[6][7] These compounds have demonstrated significant antitumor efficacy by inhibiting AXL-driven cell proliferation and migration.[6]

  • FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC). A novel series of 1,6-naphthyridin-2(1H)-one derivatives have been developed as highly selective FGFR4 inhibitors, showing remarkable antitumor efficacy in HCC xenograft models.[8]

  • c-Src Inhibitors: As potent inhibitors of protein tyrosine kinases, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have shown selectivity for c-Src, an important target in cancer.[9]

Signaling Pathway of a 1,6-Naphthyridinone-based Kinase Inhibitor

KinaseInhibition Ligand Growth Factor (e.g., FGF19, Gas6) Receptor Receptor Tyrosine Kinase (e.g., FGFR4, AXL) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Inhibition Inhibition Naphthyridinone 1,6-Naphthyridinone Inhibitor Naphthyridinone->Receptor Apoptosis Apoptosis Naphthyridinone->Apoptosis CellularResponse Cellular Response (Proliferation, Survival, Metastasis) Downstream->CellularResponse

Caption: Mechanism of action for a 1,6-naphthyridinone-based kinase inhibitor.

B. Antiviral Activity

The 1,6-naphthyridine scaffold has also been identified as a promising starting point for the development of novel antiviral agents.

  • Human Cytomegalovirus (HCMV) Inhibitors: A class of 1,6-naphthyridines has been discovered as potent and selective inhibitors of human cytomegalovirus (HCMV).[10] This is particularly significant given the need for new HCMV therapies with improved safety profiles.[10]

C. Other Therapeutic Applications

The versatility of the 1,6-naphthyridinone core extends beyond oncology and virology. Derivatives have shown potential as:

  • Antihypertensive agents , particularly as angiotensin II receptor antagonists.[3]

  • Hsp90 inhibitors , with potential applications in cancer therapy.[11]

  • Monoamine oxidase (MAO) inhibitors , with relevance to neurodegenerative diseases.[12]

III. Structure-Activity Relationship (SAR): The Key to Optimization

The development of potent and selective 1,6-naphthyridinone-based drugs is heavily reliant on a deep understanding of their structure-activity relationships (SAR). This involves systematically modifying the core structure and evaluating the impact on biological activity.

Key SAR Insights for 1,6-Naphthyridinone Derivatives:

Position of SubstitutionGeneral Impact on ActivityExample Target
N1 Modulates solubility and cell permeability. Can be crucial for interacting with specific residues in the target protein.c-Met Kinase[13]
C3 Often involved in key hydrogen bonding interactions with the target. Substitution here can significantly impact potency.c-Src Kinase[9]
C7 A critical position for introducing diversity and tuning selectivity. Side chains at this position can extend into solvent-exposed regions or target specific sub-pockets.c-Src Kinase[9]
C8 Substitution at this position can influence the overall conformation of the molecule and its interaction with the target.AXL Kinase[6]

A comprehensive SAR study is a cornerstone of any successful drug discovery program. It allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.[13][14]

IV. Conclusion: A Scaffold with a Bright Future

The 1,6-naphthyridinone scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued prominence in drug discovery. The ongoing exploration of novel derivatives and a deeper understanding of their SAR will undoubtedly lead to the development of new and effective therapies for a multitude of human diseases. This guide has provided a glimpse into the technical intricacies and strategic thinking that drive the discovery of these remarkable compounds, underscoring the blend of scientific rigor and creative insight that defines modern drug development.

V. References

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. --INVALID-LINK--

  • Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. --INVALID-LINK--

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridinone scaffolds as mesenchymal epithelial transition (MET) inhibitors. --INVALID-LINK--

  • Thompson, A. M., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Al-Arab, M. M. (n.d.). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. --INVALID-LINK--

  • Borrell, J. I., et al. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. --INVALID-LINK--

  • Chan, L., et al. (2003). Discovery of 1,6-Naphthyridines as a Novel Class of Potent and Selective Human Cytomegalovirus Inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Wang, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][1][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. --INVALID-LINK--

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][1][15]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. --INVALID-LINK--

  • Nowak, J., & Gorniak, R. (2022). Biological Activity of Naturally Derived Naphthyridines. PMC. --INVALID-LINK--

  • MDPI. (2022). Biological Activity of Naturally Derived Naphthyridines. --INVALID-LINK--

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. --INVALID-LINK--

  • ResearchGate. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. --INVALID-LINK--

  • Pinto, M., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

  • Stefanska, J., et al. (2013). Antiproliferative activity of novel benzo[b][1][15]naphthyridines in human solid tumor cell lines. European Journal of Medicinal Chemistry. --INVALID-LINK--

  • Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. --INVALID-LINK--

  • Sargsyan, A., et al. (2023). Synthesis of Novel Benzo[b][1][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. --INVALID-LINK--

  • PubMed. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. --INVALID-LINK--

References

In-Vitro Evaluation of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in-vitro evaluation of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a novel heterocyclic compound with potential therapeutic applications. Given the limited publicly available data on this specific molecule, this document outlines a structured, multi-tiered approach for its initial characterization. The proposed workflow is designed to efficiently assess its physicochemical properties, biological activity, and preliminary drug-like characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery and development. The methodologies described herein are grounded in established principles and validated protocols to ensure scientific rigor and data integrity.

Introduction: The Naphthyridine Scaffold and the Promise of a Novel Candidate

The naphthyridine core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structural features of this compound, including the chloro substituent and the partially saturated ring system, suggest the potential for novel pharmacological effects. This guide proposes a systematic in-vitro investigation to elucidate the therapeutic potential of this compound.

The evaluation will proceed through three key stages:

  • Physicochemical Characterization: Understanding the fundamental properties of the molecule that will influence its biological behavior.

  • Biological Activity Profiling: A broad screening approach to identify potential therapeutic targets and mechanisms of action.

  • Early ADME Assessment: Preliminary evaluation of the compound's absorption, distribution, metabolism, and excretion properties.

This structured approach, detailed in the following sections, will enable a data-driven assessment of this compound and inform decisions regarding its further development.

Physicochemical Characterization: Foundational Properties for Biological Success

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] Understanding these characteristics is a crucial first step in the evaluation of any potential drug candidate.[1]

Recommended Physicochemical Assays

A summary of essential physicochemical parameters and the recommended assays for their determination is presented in Table 1.

Parameter Recommended Assay Significance in Drug Discovery
Purity High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (LC-MS)Confirms the identity and purity of the test compound, ensuring that observed biological effects are not due to impurities.
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysPoor solubility can lead to low bioavailability and formulation challenges.[3]
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogD is often sought to balance solubility and permeability.[3]
Chemical Stability Solution stability in various buffers (pH 4.0, 7.4, 9.0)Assesses the compound's stability under physiologically relevant pH conditions and in typical assay buffers.

Table 1: Key Physicochemical Parameters and Assays.

Experimental Protocol: Aqueous Solubility (Thermodynamic)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add an excess of the compound from the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant by LC-MS to determine the concentration of the dissolved compound.

Biological Activity Profiling: Unveiling the Therapeutic Potential

A tiered screening approach is recommended to efficiently identify the biological activities of this compound.

Tier 1: General Cytotoxicity Assessment

The initial step is to assess the compound's general cytotoxicity across a panel of representative human cell lines. This provides a baseline understanding of its potential as an anti-proliferative agent and helps determine appropriate concentration ranges for subsequent assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis CellSeeding 1. Seed Cells (96-well plate) CompoundPrep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compound (48-72h) CompoundPrep->Treatment MTT_add 4. Add MTT Reagent (2-4h incubation) Treatment->MTT_add Solubilize 5. Add Solubilization Solution MTT_add->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analysis 7. Calculate IC50 Read->Analysis

Caption: Workflow of the MTT cell viability assay.

Tier 2: Targeted Biological Screens

Based on the known activities of other naphthyridine derivatives, targeted screens in the areas of kinase inhibition and antimicrobial activity are warranted.

Many small molecule kinase inhibitors feature heterocyclic scaffolds. A broad kinase panel screen can identify potential targets for this compound.

Radiometric assays are considered a gold standard for in-vitro kinase screening due to their direct measurement of enzyme activity.[6]

  • Reaction Setup: In a microplate, combine the kinase, a suitable peptide or protein substrate, and this compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Mix 1. Combine Kinase, Substrate, & Test Compound Start 2. Add [γ-³³P]ATP to Initiate Mix->Start Incubate 3. Incubate at 30°C Start->Incubate Stop 4. Terminate Reaction Incubate->Stop Filter 5. Spot on Filter & Wash Stop->Filter Count 6. Scintillation Counting Filter->Count Analyze 7. Calculate IC50 Count->Analyze

Caption: General workflow for a radiometric in-vitro kinase assay.

The antimicrobial potential of the compound can be assessed against a panel of clinically relevant bacterial strains.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

  • Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Early ADME Profiling: Assessing Drug-Like Properties

Early in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are crucial for identifying potential liabilities that could hinder the development of a compound.[9][10][11][12]

Recommended Early ADME Assays

A selection of key in-vitro ADME assays is presented in Table 2.

Parameter Recommended Assay Significance
Metabolic Stability Liver Microsomal Stability AssayPredicts the rate of metabolic clearance in the liver, a major determinant of a drug's half-life.[12][13]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)The extent of binding to plasma proteins affects the free concentration of the drug available to interact with its target.[11]
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability AssayAssesses the ability of a compound to cross biological membranes, which is critical for oral absorption.[10][11]
CYP450 Inhibition Cytochrome P450 Inhibition AssayEvaluates the potential for drug-drug interactions by determining if the compound inhibits major drug-metabolizing enzymes.[11]

Table 2: Key Early In-Vitro ADME Assays.

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species of interest), the test compound, and a buffer in a microplate.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in-vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Data Interpretation and Next Steps

The data generated from this comprehensive in-vitro evaluation will provide a robust initial profile of this compound. The results will guide the subsequent steps in the drug discovery process, which may include:

  • Lead Optimization: If promising biological activity is identified, medicinal chemistry efforts can be initiated to improve potency, selectivity, and ADME properties.

  • Mechanism of Action Studies: For compounds with interesting cellular activity, further experiments will be required to elucidate the specific molecular mechanism.

  • In-Vivo Efficacy Studies: If the in-vitro profile is favorable, the compound may be advanced to in-vivo models of disease.

Conclusion

This technical guide provides a scientifically rigorous and efficient strategy for the initial in-vitro evaluation of this compound. By systematically characterizing its physicochemical properties, biological activities, and early ADME profile, researchers can make informed decisions about the future development of this promising new chemical entity.

References

Navigating Uncharted Territory: A Proposed Pharmacological Profile of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific, yet largely uncharacterized member of this family: 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1226898-93-6). In the absence of published pharmacological data, this document serves as a forward-looking technical whitepaper. It provides a comprehensive, proposed strategy for the preliminary pharmacological evaluation of this compound. By leveraging data from structurally related naphthyridinones, we outline a logical, multi-tiered experimental plan encompassing in vitro screening, cell-based assays, and potential in vivo models. This guide is intended to be a foundational resource for researchers and drug development professionals poised to investigate the therapeutic potential of this novel chemical entity.

Introduction: The Promise of the 1,6-Naphthyridinone Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest in drug discovery.[1][2] The 1,6-naphthyridin-2(1H)-one subunit, in particular, is present in over 17,000 documented compounds, many of which are associated with a range of biomedical applications.[1][2] The structural rigidity and potential for diverse substitutions make this scaffold an attractive starting point for the development of novel therapeutics.[1][2]

While extensive research exists for the broader class, the specific compound This compound remains a frontier molecule. Its pharmacological profile is, as of the date of this publication, not publicly documented. This guide, therefore, takes a proactive approach, proposing a systematic and robust workflow for its initial pharmacological characterization.

Physicochemical Properties of the Target Compound

A foundational understanding of a compound's physical and chemical characteristics is paramount before embarking on pharmacological studies.

PropertyValueSource
CAS Number 1226898-93-6--INVALID-LINK--
Molecular Formula C₈H₇ClN₂O--INVALID-LINK--
Molecular Weight 182.61 g/mol --INVALID-LINK--
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one--INVALID-LINK--
Purity Available at ≥98%--INVALID-LINK--

A Proposed Strategy for Pharmacological Evaluation

Given the known activities of related naphthyridine derivatives, a logical starting point for the investigation of this compound is in the areas of oncology and infectious diseases. The following is a proposed multi-stage experimental workflow.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Models Kinase Panel Screening Kinase Panel Screening Cancer Cell Line Cytotoxicity Cancer Cell Line Cytotoxicity Kinase Panel Screening->Cancer Cell Line Cytotoxicity Identified Hits Antimicrobial Screening Antimicrobial Screening Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screening->Mechanism of Action Studies Confirmed Activity Antiviral Screening Antiviral Screening Xenograft Tumor Models Xenograft Tumor Models Cancer Cell Line Cytotoxicity->Xenograft Tumor Models Potent Compounds Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Tumor Models->Pharmacokinetic Studies

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Phase 1: Broad In Vitro Screening

The initial phase is designed to cast a wide net and identify potential areas of biological activity.

Many naphthyridine derivatives have been identified as kinase inhibitors. Therefore, a primary screen against a broad panel of human kinases is a logical first step.

Experimental Protocol:

  • Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution.

  • Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or similar) of at least 100 kinases.

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) to identify initial hits (typically >50% inhibition).

  • Dose-Response: For any identified hits, perform a 10-point dose-response curve to determine the IC₅₀ value.

  • Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

The naphthyridine core is also present in some antimicrobial and antiviral agents.[3]

Experimental Protocol:

  • Bacterial Strains: Screen against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • MIC Determination: Use the broth microdilution method to determine the minimum inhibitory concentration (MIC).

  • Viral Strains: Screen against a panel of representative viruses (e.g., Influenza, HIV, a coronavirus).

  • Antiviral Assay: Employ a cell-based assay, such as a plaque reduction assay or a cytopathic effect (CPE) inhibition assay, to determine the EC₅₀.

Phase 2: Cell-Based Assays and Mechanism of Action

If promising activity is observed in the in vitro screens, the next phase involves validating this activity in a cellular context.

Assuming hits are identified in the kinase screen, the compound's effect on cancer cell proliferation should be assessed.

Experimental Protocol:

  • Cell Lines: Select a panel of human cancer cell lines relevant to the kinases inhibited (e.g., if a receptor tyrosine kinase is inhibited, use cell lines known to be dependent on that kinase).

  • Cytotoxicity Assay: Plate cells in 96-well plates and treat with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Use a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, to measure the number of viable cells.

  • GI₅₀ Calculation: Determine the concentration of the compound that causes a 50% reduction in cell growth (GI₅₀).

Based on the known targets of other naphthyridine kinase inhibitors, a plausible, yet hypothetical, mechanism of action could involve the inhibition of a key signaling pathway in cancer, such as the PI3K/Akt pathway.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Cell Proliferation Cell Proliferation Akt->Cell Proliferation This compound This compound This compound->RTK

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for key experimental choices.

Introduction: The Significance of the Naphthyridinone Scaffold

The 1,6-naphthyridinone core and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. These scaffolds are known to interact with various biological targets, and their unique three-dimensional architecture makes them attractive for the development of novel therapeutics. The target molecule, this compound (with CAS Number 1226898-93-6 and molecular formula C₈H₇ClN₂O), features a chlorine substituent which can serve as a handle for further chemical modifications, such as cross-coupling reactions, to explore the structure-activity relationship (SAR) of its derivatives.

Overall Synthetic Strategy

The proposed synthesis is a robust and efficient three-step process commencing from the commercially available 2-chloronicotinic acid. The overall workflow is depicted below:

Synthetic_Workflow Start 2-Chloronicotinic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 SOCl₂ or (COCl)₂ Intermediate1 2-Chloronicotinoyl Chloride Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 β-Alanine Ethyl Ester, Base Intermediate2 N-(2-(Ethoxycarbonyl)ethyl)-2-chloronicotinamide Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 Strong Acid (e.g., PPA) Product This compound Step3->Product

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Chloronicotinoyl Chloride

Principle: The initial step involves the activation of the carboxylic acid group of 2-chloronicotinic acid to a more reactive acyl chloride. This is a standard and highly efficient transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent).

  • Reagent Addition: Under a fume hood, add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloronicotinoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.

Expert Insights:

  • The reaction should be carried out under anhydrous conditions as 2-chloronicotinoyl chloride is moisture-sensitive and will hydrolyze back to the carboxylic acid.

  • The use of a solvent such as dichloromethane (DCM) or 1,2-dichloroethane is optional but can aid in moderating the reaction and facilitating handling.

Part 2: Synthesis of N-(2-(Ethoxycarbonyl)ethyl)-2-chloronicotinamide

Principle: This step involves the formation of an amide bond between the newly synthesized 2-chloronicotinoyl chloride and the amino group of β-alanine ethyl ester. This is a nucleophilic acyl substitution reaction. A base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve β-alanine ethyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). To this, add a solution of 2-chloronicotinoyl chloride (1 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure N-(2-(ethoxycarbonyl)ethyl)-2-chloronicotinamide.

Expert Insights:

  • The hydrochloride salt of β-alanine ethyl ester is often more stable and easier to handle than the free base. The use of two equivalents of triethylamine is necessary to first liberate the free amine and then to scavenge the HCl produced in the reaction.

  • Maintaining a low temperature during the addition of the acyl chloride helps to control the exothermicity of the reaction and minimize side product formation.

Part 3: Intramolecular Cyclization to this compound

Principle: This is the key ring-forming step. The most plausible mechanism for this transformation is an intramolecular Friedel-Crafts acylation.[1][2] In this reaction, a strong acid catalyst activates the ester carbonyl group, facilitating an electrophilic attack on the electron-rich pyridine ring, leading to cyclization. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly used for such cyclizations.

Cyclization_Mechanism Intermediate2 N-(2-(Ethoxycarbonyl)ethyl)- 2-chloronicotinamide Activation Activation with Strong Acid (PPA) Intermediate2->Activation Acylium Formation of Acylium Ion Intermediate Activation->Acylium Cyclization Intramolecular Electrophilic Attack Acylium->Cyclization Product 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one Cyclization->Product Deprotonation

Caption: Proposed mechanism for the intramolecular cyclization step.

Experimental Protocol:

  • Reaction Setup: Place N-(2-(ethoxycarbonyl)ethyl)-2-chloronicotinamide (1 equivalent) in a round-bottom flask.

  • Reagent Addition: Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to the flask.

  • Reaction Conditions: Heat the mixture with vigorous stirring at 120-140 °C for 2-4 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to about 80 °C and then carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution with a strong base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until the pH is basic.

    • The product will often precipitate out of the solution. Collect the solid by filtration.

    • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford the final product.

Expert Insights:

  • PPA is highly viscous, and efficient stirring is crucial for this reaction.

  • The work-up procedure should be performed with caution as the addition of the hot PPA mixture to ice is highly exothermic.

  • The final product's purity and identity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield
1 2-Chloronicotinic AcidSOCl₂, DMF (cat.)2-Chloronicotinoyl Chloride>95% (crude)
2 2-Chloronicotinoyl Chlorideβ-Alanine ethyl ester HCl, TEAN-(2-(Ethoxycarbonyl)ethyl)-2-chloronicotinamide70-85%
3 N-(2-(Ethoxycarbonyl)ethyl)-2-chloronicotinamidePolyphosphoric Acid (PPA)This compound50-70%

References

The Versatile Scaffolding of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1,6-naphthyridinone core is one such structure, demonstrating a remarkable versatility that has led to its incorporation into a multitude of therapeutic agents.[1] Within this class of compounds, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1226898-93-6) has surfaced as a pivotal synthetic intermediate.[2] Its strategic placement of a reactive chlorine atom on a partially saturated bicyclic system provides a versatile handle for medicinal chemists to elaborate complex molecular architectures, particularly in the pursuit of novel kinase and enzyme inhibitors.

This comprehensive guide delves into the synthesis, reactivity, and profound applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this intermediate is crucial for its effective application in synthesis.

PropertyValue
CAS Number 1226898-93-6
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The construction of the this compound core is a critical first step. While multiple routes to the broader 1,6-naphthyridinone skeleton exist, a common and effective strategy involves the cyclization of a suitably substituted pyridine precursor. The following protocol is a representative synthesis, adapted from methodologies described in the patent literature for related structures.

Protocol 1: Synthesis of this compound

This synthesis can be conceptualized as a multi-step process starting from commercially available materials.

Step 1: Preparation of a Substituted Nicotinic Acid Derivative

The initial phase focuses on constructing a pyridine ring with the necessary functional groups for the subsequent cyclization. This often involves reactions to introduce a carboxamide or a related group at the 3-position and a leaving group (like a chlorine atom) at the 2-position of the pyridine ring.

Step 2: Cyclization to Form the Bicyclic Naphthyridinone Core

This crucial step involves an intramolecular reaction to form the second ring of the naphthyridinone system.

  • Reaction: A substituted pyridine derivative is treated with a suitable cyclizing agent and subjected to conditions that promote ring closure.

  • Reagents and Conditions: The choice of reagents and conditions is critical and can vary. Common strategies include the use of strong acids or bases to facilitate condensation reactions.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is typically employed to remove inorganic byproducts. Purification is often achieved through recrystallization or column chromatography to yield the desired this compound.

The Gateway to Complexity: Derivatization of the Chloro-Naphthyridinone Core

The true utility of this compound lies in the reactivity of its C2-chloro substituent. This electrophilic site serves as a linchpin for introducing a vast array of molecular fragments through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Cornerstone

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are indispensable tools in modern drug discovery, and they are particularly well-suited for the derivatization of this chloro-naphthyridinone intermediate.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C2 position of the naphthyridinone core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl structures, a common motif in kinase inhibitors.

Suzuki_Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane, toluene, or a mixture with water) is added the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: The mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted naphthyridinone.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, a critical step in the synthesis of many biologically active compounds where a nitrogen linkage is key for target engagement.

Buchwald_Hartwig

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.1 eq), and a base (e.g., Cs₂CO₃, 1.5-2.5 eq).

  • Solvent and Degassing: Add a dry, degassed solvent (e.g., dioxane or toluene) to the vessel. The mixture is then thoroughly degassed with an inert gas.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80-110 °C, with stirring, until the reaction is complete.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the 2-amino-substituted naphthyridinone.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The derivatized 1,6-naphthyridinone scaffold has shown significant promise in the development of inhibitors for several key therapeutic targets.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with BRCA1/2 mutations.[3] The 1,6-naphthyridinone scaffold serves as a key structural element in some PARP inhibitors. A notable example is the development of compounds structurally related to Niraparib, an approved PARP inhibitor.

The synthesis of these inhibitors often utilizes this compound as a key building block. The chloro group is typically displaced by a nucleophile, which is part of a larger molecular fragment designed to interact with the active site of the PARP enzyme.

PARP_Inhibition

Kinase Inhibitors

The 1,6-naphthyridinone scaffold is also prevalent in the design of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases. The planarity of the bicyclic system allows it to function as a hinge-binding motif, a common interaction mode for kinase inhibitors.

Derivatives of this compound have been explored as inhibitors of kinases such as:

  • AXL Kinase: A receptor tyrosine kinase implicated in cancer cell survival, metastasis, and drug resistance.[4]

  • MET Kinase: Another receptor tyrosine kinase whose aberrant signaling is a driver in several cancers.

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle.[5]

The general strategy involves using Suzuki or Buchwald-Hartwig reactions to append specific pharmacophores to the C2 position of the naphthyridinone core, which are designed to occupy the ATP-binding pocket of the target kinase.

Conclusion and Future Perspectives

This compound is a testament to the power of a well-designed chemical intermediate in accelerating drug discovery. Its synthetic accessibility and the versatility of its reactive chloro group provide a robust platform for generating diverse libraries of compounds for biological screening. The continued exploration of novel cross-coupling methodologies and the identification of new biological targets for the 1,6-naphthyridinone scaffold will undoubtedly solidify the importance of this intermediate in the development of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this valuable building block in their quest for new medicines.

References

The Strategic Utility of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for the development of targeted therapeutics is perpetual. The 1,6-naphthyridinone core is a privileged heterocyclic system, frequently incorporated into a variety of biologically active molecules, including inhibitors of key enzymes such as kinases and poly (ADP-ribose) polymerase (PARP).[1][2] Among the various derivatives of this scaffold, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1226898-93-6) has emerged as a particularly valuable and versatile chemical intermediate. Its strategic placement of a reactive chloro group on a partially saturated naphthyridinone ring system allows for facile and regioselective diversification, making it a cornerstone building block for the synthesis of compound libraries aimed at a multitude of biological targets.

This document provides a comprehensive overview of the applications of this compound, detailing its synthesis, characterization, and its utility in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the drug discovery process.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueSource
CAS Number 1226898-93-6[3]
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol [3]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents.General knowledge

Spectroscopic Characterization:

While a specific, publicly available, detailed spectroscopic analysis for this exact compound is not readily found in the searched literature, typical spectroscopic data for related 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine structures can be used for general guidance.[4] The characterization of a synthesized batch of this compound would typically involve:

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, and methylene protons of the dihydropyridinone ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms, including the carbonyl carbon, the carbon bearing the chloro substituent, and the other aromatic and aliphatic carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of the Intermediate

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available pyridine or pyridone precursors.[1] A common strategy involves the construction of the bicyclic ring system followed by chlorination.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound A Substituted Pyridine/Pyridone Precursor B Cyclization Reaction A->B e.g., Condensation with a suitable reagent C 1,6-Naphthyridin-5(6H)-one B->C Formation of the bicyclic core D Chlorination C->D e.g., POCl₃, SOCl₂ E This compound D->E Introduction of the chloro group

Caption: A generalized workflow for the synthesis of the target intermediate.

Protocol: Synthesis of a 1,6-Naphthyridinone Core (General Procedure)

This protocol is a generalized representation based on common synthetic strategies for 1,6-naphthyridinones and should be optimized for the specific synthesis of this compound.[1]

Materials:

  • Substituted 4-aminopyridine or 4-chloropyridine derivative

  • A suitable cyclization partner (e.g., a malonic acid derivative)

  • Base (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol, DMF)

  • Chlorinating agent (e.g., phosphorus oxychloride)

Procedure:

  • Cyclization: To a solution of the substituted pyridine precursor in a suitable solvent, add the cyclization partner and a catalytic amount of base.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and isolate the crude 1,6-naphthyridin-5(6H)-one product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

  • Chlorination: Treat the purified 1,6-naphthyridin-5(6H)-one with a chlorinating agent, such as phosphorus oxychloride, with or without a solvent.

  • Heat the reaction mixture and monitor for completion.

  • Carefully quench the reaction with ice water and neutralize with a base.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography to obtain the final product.

Application in Key Chemical Transformations

The synthetic utility of this compound lies in the reactivity of the C2-chloro substituent. This chloro group serves as an excellent leaving group for various cross-coupling and nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups at this position.

G cluster_0 Key Reactions of the Intermediate A This compound B Suzuki Coupling A->B ArB(OH)₂, Pd catalyst, Base C Buchwald-Hartwig Amination A->C R₂NH, Pd catalyst, Base D Nucleophilic Aromatic Substitution A->D Nu-H (e.g., ROH, RSH), Base E 2-Aryl-7,8-dihydro-1,6-naphthyridin-5(6H)-one B->E F 2-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one C->F G 2-Alkoxy/Thioalkoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one D->G

Caption: Major synthetic transformations utilizing the chloro intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to introduce aryl or heteroaryl substituents.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-aryl-7,8-dihydro-1,6-naphthyridin-5(6H)-one.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the amine and this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

  • Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring in the naphthyridinone system facilitates nucleophilic aromatic substitution (SNAAr) at the C2 position, where the chloro group can be displaced by various nucleophiles.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., alcohol, thiol, secondary amine) (1.5-2.0 equiv)

  • Base (e.g., NaH, K₂CO₃)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the nucleophile in a suitable solvent, add the base and stir for a short period to generate the nucleophilic species.

  • Add a solution of this compound to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The derivatization of the this compound core has been instrumental in the development of various classes of therapeutic agents.

Kinase Inhibitors

The 1,6-naphthyridinone scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the C2 position via the chloro intermediate allows for the fine-tuning of potency and selectivity against specific kinases. For instance, the introduction of various substituted anilines via Buchwald-Hartwig amination can lead to potent inhibitors of receptor tyrosine kinases.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair pathways. The 1,6-naphthyridinone scaffold can mimic the nicotinamide pharmacophore of the natural PARP substrate, NAD+. The 2-chloro intermediate provides a convenient handle to append the requisite side chains that occupy the adenosine ribose binding pocket, leading to potent PARP inhibitors.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with broad applications in drug discovery and development. Its strategic design allows for the efficient and regioselective introduction of a wide range of chemical functionalities through well-established and robust synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The accessibility of this intermediate and its proven utility in the synthesis of kinase and PARP inhibitors, among other bioactive molecules, solidifies its importance as a key building block for the construction of novel and diverse chemical libraries for the identification of next-generation therapeutics. Researchers and drug development professionals can leverage the reactivity of this intermediate to accelerate their discovery programs and explore new chemical space in the pursuit of innovative medicines.

References

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1226898-93-6) is a heterocyclic compound with a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol .[1] As a substituted naphthyridinone, it represents a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[2][3][4][5][6] The robust and unambiguous characterization of such molecules is a critical prerequisite for their advancement in research and development pipelines. This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

The validation of analytical methods is a cornerstone of good manufacturing practice (GMP) and ensures the reliability and consistency of data.[7][8][9][10] While the following protocols are based on established analytical principles for structurally related compounds, they should be fully validated in the end-user's laboratory to demonstrate suitability for their intended purpose.[11]

Overall Analytical Workflow

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The workflow typically begins with chromatographic techniques for separation and purity assessment, followed by spectroscopic methods for structural confirmation.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Characterization cluster_3 Data Analysis & Reporting Prep Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) HPLC HPLC-UV (Purity & Quantification) Prep->HPLC LCMS LC-MS (Molecular Weight & Fragmentation) Prep->LCMS NMR NMR Spectroscopy ('H & ¹³C) (Structural Elucidation) Prep->NMR FTIR FTIR Spectroscopy (Functional Group Identification) Prep->FTIR Analysis Integration of all analytical data for comprehensive characterization HPLC->Analysis LCMS->Analysis NMR->Analysis FTIR->Analysis

Caption: Overall analytical workflow for the characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[12][13] A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule with the polarity of this compound.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability for retaining moderately polar to nonpolar analytes through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention and peak shape. Acetonitrile is a common organic modifier with good UV transparency. A phosphate buffer is used to control the pH of the mobile phase, which is crucial for the consistent ionization state of the analyte and for achieving reproducible retention times, especially for a compound with nitrogen-containing heterocycles.[14] A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable timeframe.[15] UV detection is appropriate due to the presence of the chromophoric naphthyridinone ring system.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrumental Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile.
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at 254 nm.

3. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Determine the retention time of the main peak corresponding to this compound.

  • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

  • For quantification, a calibration curve should be prepared using certified reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the target compound and for identifying potential impurities.[16]

Rationale for Method Development

The HPLC conditions can be similar to those used for the purity assessment, ensuring compatibility with the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules like the target compound, and it typically produces a protonated molecular ion [M+H]⁺ in the positive ion mode. The presence of a chlorine atom results in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is a key diagnostic feature for chlorinated compounds.[17] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Isotopic Pattern Relative Intensity ~3:1 M [M+H]⁺ (³⁵Cl) m/z ~183.03 M+2 [M+2+H]⁺ (³⁷Cl) m/z ~185.03

Caption: Expected isotopic pattern for a monochlorinated compound.

Experimental Protocol

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of the compound in a mixture of water and acetonitrile (50:50 v/v).

  • Filter through a 0.22 µm syringe filter.

2. Instrumental Conditions:

ParameterRecommended Setting
LC System An LC system coupled to a mass spectrometer.
Column C18, 100 mm x 2.1 mm, 3.5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Scan Range m/z 50-500.
Capillary Voltage 3.5 kV.
Gas Temperature 325 °C.

3. Data Analysis:

  • Extract the ion chromatogram for the expected protonated molecular ion (m/z ~183.03).

  • Examine the mass spectrum of the corresponding peak to confirm the molecular weight and the characteristic isotopic pattern for a single chlorine atom.

  • Use the accurate mass measurement to confirm the elemental composition.

  • Analyze other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratios and fragmentation patterns. The fragmentation of nitrogen heterocycles can be complex, often involving ring cleavage and loss of small neutral molecules.[18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Rationale for Method

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the substituents and the heterocyclic rings.[2][21][22][23][24][25] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.

Naphthyridinone_Core Structure This compound (with atom numbering)

Caption: Structure of this compound. (A diagram with numbered atoms would be inserted here for clarity in a full application note).

Experimental Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumental Conditions:

ParameterRecommended Setting
Spectrometer 400 MHz or higher field NMR spectrometer.
Nuclei ¹H and ¹³C.
Solvent CDCl₃ or DMSO-d₆.
Temperature 25 °C.
¹H NMR 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR 1024-4096 scans, with proton decoupling.

3. Data Analysis:

  • ¹H NMR:

    • Identify the chemical shifts (δ) of all proton signals. Protons on the aromatic ring are expected in the downfield region (7-8.5 ppm), while the protons of the dihydro part of the ring will be in the upfield region (2.5-4.5 ppm).

    • Analyze the integration of each signal to determine the relative number of protons.

    • Interpret the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of the protons.

  • ¹³C NMR:

    • Identify the chemical shifts of all carbon signals. The carbonyl carbon will be significantly downfield (>160 ppm). Aromatic and olefinic carbons will be in the 110-160 ppm range, and the aliphatic carbons will be in the upfield region.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale for Method

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the amide (lactam), C=C and C=N bonds of the aromatic ring, C-H bonds, and the C-Cl bond.

Experimental Protocol

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity. Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. Instrumental Conditions:

ParameterRecommended Setting
Spectrometer A standard FTIR spectrometer.
Technique ATR or KBr pellet.
Scan Range 4000-400 cm⁻¹.
Resolution 4 cm⁻¹.
Number of Scans 16-32.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    • ~3200-3400 cm⁻¹: N-H stretching (if present, from the lactam).

    • ~1650-1680 cm⁻¹: C=O stretching of the lactam.

    • ~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic ring.

    • ~2850-3000 cm⁻¹: C-H stretching of the aliphatic CH₂ groups.

    • ~600-800 cm⁻¹: C-Cl stretching.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of this important heterocyclic compound. It is imperative that these methods are rigorously validated within the user's laboratory to ensure their suitability for the intended application, thereby upholding the principles of scientific integrity and regulatory compliance.

References

Application Notes and Protocols for High-Throughput Screening of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a heterocyclic aromatic compound recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its ability to form the basis of ligands for a diverse range of biological targets, leading to a wide spectrum of therapeutic applications.[3] Derivatives of this scaffold have been investigated as potent inhibitors of critical cellular enzymes and pathways, demonstrating significant potential as anti-cancer agents, kinase inhibitors, and modulators of the DNA damage response.[4][5][6][7] Specifically, various substituted 1,6-naphthyridines have shown promise as inhibitors of targets like Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, Cyclin-Dependent Kinase 5 (CDK5), and Poly(ADP-ribose) Polymerase (PARP).[4][5][6][8][9]

High-Throughput Screening (HTS) serves as the cornerstone for identifying novel, biologically active molecules from vast chemical libraries.[10][11] This guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust HTS campaigns tailored to the discovery of novel 1,6-naphthyridine-based therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and emphasize the critical steps for ensuring data integrity from primary screen to confirmed hit.

Strategic Assay Selection: A Foundational Decision

The initial and most critical decision in designing an HTS campaign is the choice between a biochemical (target-based) or a cell-based (phenotypic) approach.[12][13][14] This choice dictates the nature of the primary "hit" and the subsequent workflow for hit validation and mechanism-of-action studies.

  • Biochemical Assays directly measure the interaction between a compound and a purified biological target (e.g., an enzyme or receptor).[14] They are ideal when a specific molecular target is known and offer a clean, mechanistic readout.[15]

  • Cell-Based Assays measure a compound's effect on a cellular phenotype or pathway within a biologically relevant system.[13][16] These assays can identify compounds that modulate a pathway, even without prior knowledge of the specific molecular target, and inherently select for cell-permeable molecules.[13]

G Start Start: Screen 1,6-Naphthyridine Library Decision Is the specific molecular target known and purified? Start->Decision Biochem Biochemical (Target-Based) Assay Decision->Biochem  Yes CellBased Cell-Based (Phenotypic) Assay Decision->CellBased No   Biochem_Outcome Outcome: Direct Target Binders / Inhibitors Biochem->Biochem_Outcome CellBased_Outcome Outcome: Phenotypic Modulators (Cell-Permeable) CellBased->CellBased_Outcome G cluster_prep Day 1: Preparation cluster_incubate Day 1-4: Incubation cluster_readout Day 4: Readout Seed Seed cancer cells in 384-well plates Incubate1 Incubate 4-6h to allow adherence Seed->Incubate1 Treat Add 1,6-naphthyridine compounds & controls Incubate1->Treat Incubate2 Incubate 48-72h (drug exposure) Treat->Incubate2 Equilibrate Equilibrate plate to room temp (30 min) Incubate2->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Lyse Mix on shaker (2 min) to induce lysis AddReagent->Lyse Stabilize Incubate at RT (10 min) to stabilize signal Lyse->Stabilize Read Record Luminescence Stabilize->Read G Primary Primary HTS Hits (Single Concentration) Reconfirm 1. Re-test from Fresh Powder (Confirms Identity & Activity) Primary->Reconfirm DoseResponse 2. Dose-Response Curve (Determine IC50/EC50) Reconfirm->DoseResponse Orthogonal 3. Orthogonal Assay (Different Technology/Readout) DoseResponse->Orthogonal Counterscreen 4. Counter-Screen (Rule out Assay Interference) Orthogonal->Counterscreen Validated Validated Hit Series Counterscreen->Validated

References

Application Notes & Protocols: Characterizing 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one as a Novel PARP Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Naphthyridinone Scaffold

The compound 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a heterocyclic small molecule featuring a 1,6-naphthyridin-2(1H)-one core. This and similar scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds with significant biological activity.[1] While the specific biological targets of this particular compound are not widely documented, its structure bears resemblance to known inhibitors of critical cellular signaling pathways.

This guide puts forth the hypothesis that this compound functions as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). PARP enzymes are central to the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2] The inhibition of PARP prevents the repair of these SSBs, which, upon DNA replication, are converted into highly cytotoxic double-strand breaks (DSBs).[2][3]

In cancer cells with pre-existing defects in homologous recombination (HR), the primary pathway for repairing DSBs (e.g., cells with BRCA1 or BRCA2 mutations), the accumulation of these PARP inhibitor-induced DSBs is catastrophic, leading to cell death. This concept, known as synthetic lethality , is the cornerstone of PARP inhibitor therapy.[2][4]

This document provides a comprehensive suite of cell-based protocols designed to rigorously test this hypothesis. We will guide researchers through a logical workflow, from confirming direct target engagement in the cell to validating the hallmark phenotypic effects and downstream mechanistic consequences of PARP inhibition.

Section 1: Primary Target Engagement: The Cellular PARP Inhibition Assay

Scientific Rationale: The foundational experiment is to determine if this compound can inhibit the enzymatic activity of PARP within a cellular environment. PARP enzymes, upon activation by DNA damage, cleave NAD+ and use the ADP-ribose units to synthesize long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[5] A potent inhibitor will prevent this PARylation. We will measure the level of PAR accumulation in cells treated with a DNA damaging agent (to stimulate PARP activity) in the presence of our test compound.

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection & Analysis Seed Seed Cells in 96-well Plate Adhere Allow Adherence (24h) Seed->Adhere Pretreat Pre-treat with Compound or Vehicle (1h) Adhere->Pretreat Damage Induce DNA Damage (e.g., H2O2) Pretreat->Damage Lyse Lyse Cells Damage->Lyse ELISA Perform PAR ELISA Lyse->ELISA Read Read Signal (Chemiluminescence/Colorimetric) ELISA->Read Analyze Calculate % Inhibition and IC50 Value Read->Analyze

Caption: Workflow for the cellular PARP activity assay.

Protocol 1: Chemiluminescent Cellular PARP Activity Assay

This protocol is adapted from commercially available kits and established methodologies.[6]

1. Materials:

  • Cell Line: A549 (lung carcinoma) or similar cell line with robust PARP activity.
  • Compound: this compound, Veliparib (positive control), DMSO (vehicle).
  • Reagents: DMEM with 10% FBS, Hydrogen Peroxide (H₂O₂), Cell Lysis Buffer, PARP Assay Buffer, Biotinylated NAD+, Activated DNA, Recombinant PARP Enzyme, HRP-Streptavidin, Chemiluminescent Substrate.
  • Equipment: 96-well white opaque plates, Multimode plate reader with luminescence detection.

2. Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well white opaque plate at a density of 20,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
  • Compound Preparation: Prepare serial dilutions of this compound and Veliparib in culture medium. A typical concentration range is 1 nM to 30 µM. Include a vehicle control (DMSO concentration matched to the highest compound dose).
  • Compound Treatment: Remove media from cells and add 100 µL of the prepared compound dilutions. Incubate for 1 hour at 37°C.
  • Induce DNA Damage: Add H₂O₂ to a final concentration of 1 mM to all wells except the "no damage" control. Incubate for 15 minutes at 37°C.
  • Cell Lysis: Aspirate the media and lyse the cells according to the manufacturer's protocol (e.g., using a buffer containing detergents and protease inhibitors).
  • PAR Assay: Transfer cell lysates to a new plate pre-coated with anti-PAR antibodies (or follow the specific ELISA kit instructions). The amount of PAR is then detected using a secondary antibody and a chemiluminescent substrate.[7]
  • Data Acquisition: Read the luminescent signal using a microplate reader.
  • Analysis: Normalize the data with the "no damage" control as 0% PARP activity and the vehicle-treated, H₂O₂-damaged cells as 100% activity. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Expected Results: Quantitative Data Summary

CompoundCellular PARP Inhibition IC₅₀ (nM)
Veliparib (Positive Control)5.8
This compound Hypothetical Value: 15.2
Vehicle (DMSO)> 30,000

This table presents hypothetical data to illustrate expected outcomes.

Section 2: Phenotypic Validation: The Synthetic Lethality Assay

Scientific Rationale: The therapeutic efficacy of PARP inhibitors is most pronounced in tumors with a compromised homologous recombination (HR) pathway.[8] This assay directly tests the principle of synthetic lethality by comparing the cytotoxicity of our compound in a cell line with defective HR (e.g., BRCA1-mutant) versus an isogenic cell line where HR is proficient (wild-type). A successful PARP inhibitor will show significantly greater potency in the HR-deficient cells.

The Principle of Synthetic Lethality

G cluster_0 HR-Proficient Cell (e.g., BRCA WT) cluster_1 HR-Deficient Cell (e.g., BRCA Mutant) SSB1 Single-Strand Break (SSB) PARPi1 PARP Inhibitor SSB1->PARPi1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Stress HR1 Homologous Recombination (HR) DSB1->HR1 Repair Survival1 Cell Survival HR1->Survival1 SSB2 Single-Strand Break (SSB) PARPi2 PARP Inhibitor SSB2->PARPi2 DSB2 Double-Strand Break (DSB) SSB2->DSB2 Replication Stress HR2 Defective HR DSB2->HR2 Repair Fails Death2 Cell Death (Apoptosis) HR2->Death2

Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.

Protocol 2: Cell Viability Assay for IC₅₀ Determination

This protocol uses a standard CellTiter-Glo® luminescent assay to measure ATP levels as an indicator of cell viability.[9]

1. Materials:

  • Cell Lines: A matched pair of isogenic cell lines, such as DLD-1 BRCA2-/- (HR-deficient) and DLD-1 BRCA2+/+ (HR-proficient).
  • Compound: this compound, Olaparib (positive control), DMSO (vehicle).
  • Reagents: RPMI-1640 with 10% FBS, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
  • Equipment: 96-well clear-bottom white plates, Multimode plate reader with luminescence detection.

2. Procedure:

  • Cell Seeding: Seed both DLD-1 BRCA2-/- and DLD-1 BRCA2+/+ cells into separate 96-well plates at an optimized density (e.g., 2,000-4,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
  • Drug Treatment: Prepare 2x serial dilutions of the test compound and Olaparib in culture medium. A typical final concentration range might span from 0.01 µM to 50 µM.[9]
  • Carefully remove the old medium and add 100 µL of the medium containing the different compound concentrations or vehicle control.
  • Incubation: Incubate the plates for 5 to 7 days, as the cytotoxic effects of PARP inhibitors can take several cell cycles to manifest.
  • Viability Measurement:
  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Data Acquisition: Measure luminescence using a plate reader.
  • Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percent viability against the log of compound concentration and fit a dose-response curve to determine the IC₅₀ for each cell line.

Expected Results: Synthetic Lethality Window

CompoundIC₅₀ in DLD-1 BRCA2+/+ (µM)IC₅₀ in DLD-1 BRCA2-/- (µM)Fold-Difference (Synthetic Lethality)
Olaparib (Positive Control)9.80.05196x
This compound Hypothetical Value: 12.5Hypothetical Value: 0.2550x

This table presents hypothetical data. A significant fold-difference indicates successful selective cytotoxicity.

Section 3: Mechanistic Insight: DNA Double-Strand Break (γH2AX) Foci Formation

Scientific Rationale: The cytotoxic effect of PARP inhibitors stems from the accumulation of DSBs. A direct way to visualize this DNA damage is by staining for the phosphorylated form of histone H2AX (γH2AX), which rapidly accumulates at the sites of DSBs, forming distinct nuclear foci. An effective PARP inhibitor should induce a significant, dose-dependent increase in γH2AX foci, particularly in HR-deficient cells.

From PARP Inhibition to DNA Damage

G PARPi PARP Inhibitor (Compound X) SSB Single-Strand Breaks (SSBs) Accumulate PARPi->SSB Inhibits Repair Replication DNA Replication Fork SSB->Replication DSB Double-Strand Breaks (DSBs) Form Replication->DSB Fork Collapse gH2AX γH2AX Foci Formation DSB->gH2AX Damage Signal

Caption: The mechanistic cascade from PARP inhibition to γH2AX foci formation.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

1. Materials:

  • Cell Lines: DLD-1 BRCA2-/- and DLD-1 BRCA2+/+ cells.
  • Compound: this compound.
  • Reagents: 96-well imaging plates (black, clear-bottom), 4% Paraformaldehyde (PFA), 0.25% Triton X-100 in PBS, Blocking Buffer (e.g., 5% BSA in PBS), Primary Antibody (anti-phospho-Histone H2A.X Ser139), Alexa Fluor-conjugated Secondary Antibody, DAPI nuclear stain.
  • Equipment: High-content imaging system or fluorescence microscope.

2. Procedure:

  • Cell Seeding: Seed cells onto a 96-well imaging plate and allow them to adhere for 24 hours.
  • Treatment: Treat cells with the compound at concentrations around its IC₅₀ (determined in Protocol 2) for 24-48 hours. Include vehicle and positive controls.
  • Fixation: Gently wash wells with PBS, then fix the cells with 4% PFA for 15 minutes at room temperature.
  • Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.
  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
  • Primary Antibody: Incubate with anti-γH2AX primary antibody diluted in Blocking Buffer overnight at 4°C.
  • Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (to stain nuclei) for 1 hour at room temperature, protected from light.
  • Imaging: Wash three times with PBS and add fresh PBS to the wells. Image the plate using a high-content imager or fluorescence microscope.
  • Analysis: Use automated image analysis software to count the number of γH2AX foci per nucleus. Calculate the average number of foci per cell for each treatment condition.

Expected Results: Quantification of DNA Damage

Cell LineTreatmentAverage γH2AX Foci per Nucleus
DLD-1 BRCA2+/+Vehicle2.1 ± 0.5
DLD-1 BRCA2+/+Compound X (10 µM)8.5 ± 1.2
DLD-1 BRCA2-/-Vehicle4.3 ± 0.8
DLD-1 BRCA2-/- Compound X (0.2 µM) 25.7 ± 3.4

This table presents hypothetical data showing a dramatic increase in DNA damage foci in the HR-deficient cell line upon treatment.

Compound Handling and Preparation

  • Solubility: Based on its chemical structure, this compound is expected to be soluble in dimethyl sulfoxide (DMSO).[10] It is recommended to perform a solubility test to confirm.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: For cell-based assays, create fresh dilutions from the stock solution into the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).

Conclusion

This application guide provides a robust, logically structured framework for characterizing the cellular activity of this compound as a putative PARP inhibitor. By systematically progressing from target engagement to phenotypic and mechanistic validation, researchers can generate a comprehensive data package to support its further development. The protocols herein are based on established, field-proven methodologies and are designed to yield clear, interpretable, and trustworthy results.

References

Application Notes and Protocols: Derivatization of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of a key intermediate, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. We present detailed protocols for diversification at the C2-position through robust and scalable reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each protocol is accompanied by mechanistic insights, experimental considerations, and data interpretation guidelines to facilitate successful Structure-Activity Relationship (SAR) studies.

Introduction: The Significance of the 1,6-Naphthyridinone Scaffold

Naphthyridines, a class of diazanaphthalenes, are heterocyclic compounds that have garnered significant attention in drug discovery.[4] Specifically, the 1,6-naphthyridin-2(1H)-one subfamily and its derivatives have been explored for a wide range of biomedical applications, including their use as anticancer and anti-HIV agents.[4][5] The structural rigidity and defined vectoral exits for substitution make the 7,8-dihydro-1,6-naphthyridin-5(6H)-one core an ideal starting point for generating focused libraries of compounds for SAR exploration.

The strategic placement of a chlorine atom at the C2-position of the naphthyridinone ring provides a reactive handle for a variety of cross-coupling and substitution reactions. This allows for the systematic introduction of diverse chemical moieties, enabling a thorough investigation of how different substituents impact biological activity. This application note will detail the key synthetic strategies to exploit the reactivity of this compound.

Strategic Overview of Derivatization

The derivatization of the this compound core is primarily focused on the C2-position, which is activated towards several types of transformations. The three principal strategies discussed herein are Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). The choice of reaction depends on the desired C-C, C-N, or C-O/C-S bond formation.

Derivatization_Strategy cluster_reactions Derivatization Reactions at C2 cluster_products Compound Libraries for SAR Core 2-Chloro-7,8-dihydro- 1,6-naphthyridin-5(6H)-one Suzuki Suzuki-Miyaura Coupling Core->Suzuki R-B(OH)2 Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Core->Buchwald R1R2NH Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nu-H (e.g., ROH, RSH) Base Aryl_HetAryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl_HetAryl Amino 2-Amino Derivatives Buchwald->Amino Alkoxy_Thio 2-Alkoxy/Thioether Derivatives SNAr->Alkoxy_Thio

Caption: Overall strategy for the C2-derivatization of the naphthyridinone core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl or aryl-heteroaryl structures by reacting an aryl halide with a boronic acid or ester.[6][7] This reaction is instrumental in SAR studies for exploring the impact of various aromatic and heteroaromatic substituents.

3.1.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of the naphthyridinone.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base.[8]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Cl(L2) Naph-Pd(II)-Cl(L2) Oxidative\nAddition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Naph-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product Naph-R Reductive\nElimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

3.1.2. Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

  • Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify the crude product by column chromatography on silica gel.

3.1.3. Data Summary (Hypothetical)
EntryBoronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃85
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃92
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃78
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide variety of aryl amines.[9][10] This reaction is pivotal for introducing primary and secondary amine functionalities, which are common pharmacophores.

3.2.1. Mechanistic Rationale

The mechanism of the Buchwald-Hartwig amination is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing β-hydride elimination.[12]

3.2.2. Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-2.0 eq)

  • Pd₂(dba)₃ (0.02-0.05 eq)

  • XPhos or SPhos (0.04-0.10 eq)

  • NaOt-Bu or K₃PO₄ (1.5-2.5 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-chloro-naphthyridinone, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the mixture to 90-110 °C.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash chromatography.

3.2.3. Data Summary (Hypothetical)
EntryAmineLigandBaseYield (%)
1MorpholineXPhosNaOt-Bu95
2AnilineSPhosK₃PO₄88
3BenzylamineXPhosNaOt-Bu91

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an electron-deficient aromatic ring.[13] The electron-withdrawing nature of the pyridine nitrogen and the lactam carbonyl in the naphthyridinone scaffold activates the C2-position for SNAr.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[14][15]

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate.[13]

SNAr_Mechanism Start 2-Chloro-Naphthyridinone Nuc_Attack Nucleophilic Attack Start->Nuc_Attack + Nu:⁻ Meisenheimer Meisenheimer Complex (Anionic) Nuc_Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product 2-Substituted-Naphthyridinone Elimination->Product - Cl⁻

Caption: General mechanism for the SNAr reaction on the naphthyridinone core.

Protocol: SNAr with Alkoxides and Thiolates

Materials:

  • This compound (1.0 eq)

  • Alcohol or Thiol (2.0-5.0 eq)

  • NaH (2.0 eq) or K₂CO₃ (3.0 eq)

  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • To a solution of the alcohol or thiol in anhydrous DMF at 0 °C, add NaH portion-wise and stir for 30 minutes to generate the nucleophile in situ.

  • Add a solution of the 2-chloro-naphthyridinone in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary (monitor by TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Summary (Hypothetical)
EntryNucleophile (from)BaseTemperature (°C)Yield (%)
1Sodium methoxideNaH2598
2EthanethiolK₂CO₃6089
3PhenolNaH8075

Conclusion

The this compound is a versatile and valuable intermediate for the generation of diverse compound libraries for SAR studies. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and reproducible methods for accessing a wide array of C2-substituted analogs. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity, thereby accelerating the drug discovery process.

References

Application Note and Protocol: A Scalable Approach to the Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The presented methodology is a robust two-step process, commencing with the construction of the core bicyclic system, 7,8-dihydro-1,6-naphthyridin-5(6H)-one, via a thermally-driven intramolecular cyclization. This is followed by a selective chlorination at the C2-position. This guide offers detailed, step-by-step protocols, in-depth mechanistic discussions, and critical considerations for process scale-up, ensuring scientific integrity and practical applicability for researchers in drug development.

Introduction

The 1,6-naphthyridine framework is a prominent privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The targeted compound, this compound (CAS No. 1226898-93-6), is a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] The presence of a chloro-substituent provides a reactive handle for further functionalization through nucleophilic substitution reactions, making it a versatile building block for creating diverse chemical libraries.[2] This application note details a proposed scalable synthesis, addressing the critical need for a reliable and efficient production method for this important intermediate.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the construction of the foundational 7,8-dihydro-1,6-naphthyridin-5(6H)-one ring system. This is achieved through the formation of an enamine intermediate from a suitable β-ketoester and an amino-nitrile, followed by a thermally induced intramolecular cyclization. The second stage is the selective chlorination of this bicyclic precursor to yield the final product.

G cluster_0 Stage 1: Naphthyridinone Core Synthesis cluster_1 Stage 2: Chlorination A Ethyl Acetoacetate C Intermediate A (β-Enaminone) A->C Condensation B 3-Aminopropionitrile B->C D 7,8-dihydro-1,6-naphthyridin-5(6H)-one C->D Intramolecular Cyclization E 7,8-dihydro-1,6-naphthyridin-5(6H)-one G This compound (Final Product) E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G

Figure 1: High-level overview of the two-stage synthetic workflow.

Part 1: Synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-one

This initial stage focuses on the construction of the core naphthyridinone scaffold. The chosen strategy involves the condensation of a β-dicarbonyl compound with an amine to form a β-enaminone, which is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.[3][4] Subsequent intramolecular cyclization of the enaminone bearing a nitrile group provides an efficient route to the desired pyridone ring.[5]

Reaction Scheme: Stage 1

G A Ethyl Acetoacetate plus1 + B 3-Aminopropionitrile arrow1 Toluene, Δ (-H2O) C Intermediate A (β-Enaminone) arrow2 Heat (e.g., in Diphenyl ether) Intramolecular Cyclization D 7,8-dihydro-1,6-naphthyridin-5(6H)-one

Figure 2: Reaction scheme for the synthesis of the naphthyridinone core.

Protocol: Synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-one

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (molar eq.)
Ethyl Acetoacetate141-97-9130.141.0
3-Aminopropionitrile151-18-870.091.1
Toluene108-88-392.14Solvent
Diphenyl Ether101-84-8170.21Solvent

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq.) and 3-aminopropionitrile (1.1 eq.) in toluene (approx. 2 mL per gram of ethyl acetoacetate).

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Once the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure to yield the crude β-enaminone intermediate. This intermediate can be used in the next step without further purification.

  • Intramolecular Cyclization:

    • In a separate flask, heat diphenyl ether to a high temperature (typically 200-250 °C).

    • Slowly add the crude β-enaminone intermediate to the hot diphenyl ether.

    • Maintain the high temperature for a specified time (e.g., 30-60 minutes) to allow for the intramolecular cyclization to occur.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.

    • Dilute the mixture with a non-polar solvent (e.g., hexane) to further precipitate the product.

    • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Scale-up Considerations:

  • Water Removal: On a larger scale, efficient removal of water during the enamine formation is crucial to drive the reaction to completion. A well-sized Dean-Stark trap is essential.

  • Thermal Cyclization: The addition of the enaminone to the hot diphenyl ether should be carefully controlled to manage the exotherm and any potential gas evolution. The high temperature of this step requires appropriate heating mantles and safety precautions.

  • Product Isolation: Filtration of the product from the high-boiling point solvent (diphenyl ether) can be challenging. Ensuring complete precipitation and efficient washing is key to obtaining a pure product.

Part 2: Chlorination of 7,8-dihydro-1,6-naphthyridin-5(6H)-one

The second stage of the synthesis involves the selective chlorination of the naphthyridinone precursor at the C2-position. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting pyridones to their corresponding chloro-derivatives.[6]

Reaction Scheme: Stage 2

G A 7,8-dihydro-1,6-naphthyridin-5(6H)-one plus1 + B Phosphorus Oxychloride (POCl3) arrow1 Heat, Δ C This compound

Figure 3: Reaction scheme for the chlorination of the naphthyridinone core.

Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (molar eq.)
7,8-dihydro-1,6-naphthyridin-5(6H)-one155058-02-9148.161.0
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Excess (as reagent and solvent)
IceN/A18.02For quenching
Saturated Sodium Bicarbonate SolutionN/AN/AFor neutralization
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04Drying Agent

Procedure:

  • Chlorination Reaction:

    • In a fume hood, carefully add 7,8-dihydro-1,6-naphthyridin-5(6H)-one (1.0 eq.) to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for several hours (e.g., 2-4 hours).

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Scale-up and Safety Considerations:

  • Phosphorus Oxychloride Handling: POCl₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. All operations should be conducted in a dry atmosphere and with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Quenching: The quenching of excess POCl₃ with ice/water is extremely exothermic and releases HCl gas. This must be done slowly, with efficient cooling and in a well-ventilated fume hood or a scrubber system on a larger scale.

  • Extraction and Purification: For large-scale extractions, appropriate equipment should be used. Recrystallization is often a more practical purification method for scale-up compared to chromatography.

Characterization Data (Expected)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
7,8-dihydro-1,6-naphthyridin-5(6H)-oneC₈H₈N₂O148.16Off-white to light yellow solid
This compoundC₈H₇ClN₂O182.61White to off-white solid

Analytical data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the intermediate and final product.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.

  • Specific Hazards:

    • Phosphorus Oxychloride: Corrosive, causes severe skin burns and eye damage. Reacts violently with water.

    • 3-Aminopropionitrile: Toxic if swallowed, in contact with skin, or if inhaled.

    • Toluene and Dichloromethane: Flammable (toluene) and volatile solvents. Avoid inhalation of vapors.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The presented two-step synthetic protocol provides a robust and scalable pathway for the synthesis of this compound. By employing a thermally-driven intramolecular cyclization followed by a well-established chlorination procedure, this key intermediate can be produced in a manner suitable for further elaboration in drug discovery and development programs. The detailed procedural steps and scale-up considerations outlined in this document are intended to provide researchers with a practical and scientifically sound foundation for the production of this valuable heterocyclic building block.

References

Application Notes and Protocols for the Use of 1,6-Naphthyridine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against a variety of protein kinases. This guide provides an in-depth overview of the application of 1,6-naphthyridine compounds as kinase inhibitors, including their mechanism of action, key kinase targets, and detailed protocols for their evaluation. Authored from the perspective of a senior application scientist, this document aims to equip researchers with the necessary knowledge and methodologies to effectively utilize and characterize this promising class of compounds in a drug discovery setting.

Introduction: The 1,6-Naphthyridine Scaffold in Kinase Inhibition

The 1,6-naphthyridine core, a heterocyclic aromatic compound, has garnered significant attention in drug discovery due to its ability to form key interactions within the ATP-binding site of protein kinases.[1][2] These compounds predominantly act as ATP-competitive inhibitors, where the nitrogen atoms of the naphthyridine ring system often form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[3][4] The planarity of the scaffold allows for favorable stacking interactions within the active site, while substitutions at various positions of the ring system provide opportunities to enhance potency, selectivity, and pharmacokinetic properties.[5][6]

The versatility of the 1,6-naphthyridine scaffold has led to the development of inhibitors targeting a range of kinases implicated in various diseases, including cancer and kidney disease. Notable examples include inhibitors of Cyclin-Dependent Kinase 5 (CDK5), Fibroblast Growth Factor Receptor 4 (FGFR4), and the c-Met proto-oncogene.[6][7] The development of these inhibitors has been guided by extensive structure-activity relationship (SAR) studies, which have elucidated the key chemical features required for potent and selective kinase inhibition.[1][2]

Key Kinase Targets and Associated Signaling Pathways

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1][2] Aberrant c-Met signaling is a key driver in numerous cancers.[1][2] 1,6-Naphthyridine-based compounds have been developed as potent c-Met inhibitors.[8]

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->cMet inhibits

Caption: The c-Met signaling pathway and the inhibitory action of 1,6-naphthyridine compounds.

Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a receptor tyrosine kinase that, upon activation by its ligands (e.g., FGF19), triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival. Overexpression and aberrant activation of FGFR4 have been implicated in the progression of various cancers, including hepatocellular carcinoma and colorectal cancer.

Cyclin-Dependent Kinase 5 (CDK5)

CDK5 is a unique member of the cyclin-dependent kinase family, with crucial roles in neuronal development and function. Dysregulation of CDK5 activity has been linked to neurodegenerative diseases and has also been implicated in the pathogenesis of kidney diseases.[7] Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors for the potential treatment of kidney ailments.[7]

Quantitative Data Summary: Potency and Selectivity

The following table summarizes the inhibitory activities of representative 1,6-naphthyridine and related compounds against various kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Reference
Torin2 mTOR0.25 (cellular)PI3K200 (cellular)[9]
Compound 20j METPotent (not specified)--[6]
Compound 2t c-Met2600--[1][8]
CDK5 Inhibitor CDK5<10 ("A")--[7]

Note: The data presented is a selection from various sources and is intended to be illustrative of the potency of this class of compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro and in-cell evaluation of 1,6-naphthyridine compounds as kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining the IC50 values of inhibitors.[10][11]

Materials:

  • Recombinant active kinase of interest

  • Kinase-specific substrate

  • 1,6-Naphthyridine compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Protocol:

  • Compound Dilution: Prepare a serial dilution of the 1,6-naphthyridine compound in the kinase reaction buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or DMSO control.

  • Add 10 µL of a solution containing the kinase and its substrate in kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase). The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

adp_glo_workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP) B->C D 4. Luminescence Detection (Signal ∝ ADP) C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Target Engagement: NanoBRET™ Target Engagement Intracellular Kinase Assay

This cell-based assay quantitatively measures the binding of a test compound to a specific kinase target in live cells, providing a more physiologically relevant assessment of target engagement.[12][13][14][15][16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding a NanoLuc®-kinase fusion protein

  • Transfection reagent

  • NanoBRET™ TE Intracellular Kinase Assay reagents (Promega), including the appropriate NanoBRET™ tracer

  • 1,6-Naphthyridine compound stock solution (in DMSO)

  • White, opaque 96-well or 384-well cell culture plates

  • Luminometer capable of measuring BRET signals

Protocol:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate at an appropriate density.

  • Compound and Tracer Addition: Prepare serial dilutions of the 1,6-naphthyridine compound in Opti-MEM.

  • Add the NanoBRET™ tracer to the cells, followed by the addition of the diluted compound or DMSO control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Lysis and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells to lyse the cells and generate the luminescent signal.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Assessment of Downstream Signaling: Western Blot Analysis

This technique is used to determine the effect of a 1,6-naphthyridine inhibitor on the phosphorylation of downstream substrates of the target kinase, confirming the functional consequence of kinase inhibition in a cellular context.[17][18][19][20][21]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • 1,6-Naphthyridine compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the 1,6-naphthyridine compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.

ADME/Tox Considerations

While the 1,6-naphthyridine scaffold offers significant advantages for kinase inhibition, early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for successful drug development.[22][23][24][25] In silico models can provide initial predictions of ADME/Tox profiles.[26] However, in vitro assays are essential for experimental validation. Key assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.

  • Cytotoxicity: Evaluated in various cell lines to identify potential off-target toxicities.

Some 1,6-naphthyridinone derivatives have demonstrated favorable pharmacokinetic profiles in vivo, with good oral bioavailability and plasma exposure, highlighting the potential of this scaffold for developing orally administered drugs.[6]

Conclusion

1,6-Naphthyridine compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. Their favorable interactions with the kinase ATP-binding site, coupled with the amenability of the scaffold to chemical modification, allow for the development of highly selective and cell-active inhibitors. The detailed protocols and application notes provided in this guide are intended to facilitate the effective evaluation and characterization of these compounds, ultimately accelerating their translation from promising chemical matter to novel therapeutic agents. As with any drug discovery program, a multi-faceted approach that combines robust biochemical and cellular assays with early ADME/Tox profiling will be critical for success.

References

Application Notes & Protocols for the Investigation of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific research on the oncological applications of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one is not extensively available in the public domain. The following application notes and protocols are based on the established biological activities of the broader naphthyridine and naphthyridinone classes of compounds. This guide provides a robust framework for the systematic investigation of novel agents like this compound as potential anticancer therapeutics.

Introduction: The Naphthyridinone Scaffold as a Privileged Structure in Oncology

The naphthyridine core, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of naphthyridines and their oxidized counterparts, naphthyridinones, have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[2] These compounds have been shown to target various critical pathways in cancer progression, such as protein kinases, DNA topoisomerases, and molecular chaperones like Heat Shock Protein 90 (Hsp90).[3][4]

For instance, certain 1,8-naphthyridine-3-carboxamide derivatives have exhibited significant in vitro cytotoxicity against a panel of human cancer cell lines, including breast, oral, and colon cancer.[5] Furthermore, a novel set of 1,6-naphthyridin-2(1H)-ones, structurally related to the compound of interest, were designed as Hsp90 inhibitors, demonstrating antiproliferative activity in breast cancer models.[4]

This document serves as a comprehensive guide for researchers aiming to elucidate the potential of this compound (CAS: 1226898-93-6) in oncology.[6] It provides a logical, stepwise framework for its preclinical evaluation, from initial cytotoxicity screening to more complex mechanism-of-action studies and preliminary in vivo efficacy assessment. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices.

Compound Profile and Handling

A thorough understanding of the test article is paramount before commencing any biological evaluation.

Physicochemical Data
PropertyValueSource
CAS Number 1226898-93-6[6]
Molecular Formula C₈H₇ClN₂O[6]
Molecular Weight 182.61 g/mol [6]
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one[6]
Synthesis and Preparation

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through various established organic chemistry routes, often involving the construction of the bicyclic system from a pre-formed pyridine or pyridone ring.[7] A common strategy involves the cyclization of substituted pyridines with appropriate reagents to form the second ring.[7] Researchers may refer to synthetic reviews for detailed methodologies.[8]

For experimental use, a high-purity, well-characterized sample is essential. It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to confirm identity and purity.

Protocol 1: Stock Solution Preparation

  • Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Begin with common, cell-culture compatible solvents like Dimethyl Sulfoxide (DMSO).

  • Stock Preparation: Accurately weigh a precise amount of this compound. Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Postulated Mechanisms and Targets in Oncology

Given the activities of related naphthyridinones, several plausible mechanisms of action can be hypothesized for this compound. These hypotheses form the basis for targeted experimental investigation.

  • Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer.[9] Many small molecule inhibitors feature heterocyclic scaffolds like naphthyridinone. The compound could potentially inhibit key oncogenic kinases such as EGFR, FGFR, or those in the MAPK or PI3K/Akt signaling pathways.[3]

  • Hsp90 Inhibition: As an ATP-dependent molecular chaperone, Hsp90 is critical for the stability and function of numerous oncoproteins.[4] The 1,6-naphthyridinone scaffold has been explicitly designed to target Hsp90, suggesting this as a primary avenue of investigation.[4] Inhibition leads to the degradation of client proteins, triggering cell cycle arrest and apoptosis.

  • DNA Damage/Topoisomerase Inhibition: Some naphthyridine derivatives are known to intercalate with DNA or inhibit topoisomerase enzymes, leading to catastrophic DNA damage and cell death.[2]

The following diagram illustrates a hypothetical mechanism centered on kinase inhibition, a common mode of action for this class of compounds.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates Compound 2-Chloro-7,8-dihydro- 1,6-naphthyridin-5(6H)-one RAF RAF Compound->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Preclinical Evaluation

A tiered approach, moving from broad screening to specific mechanistic studies, is the most efficient method for evaluating a novel compound.[10]

Tier 1: In Vitro Cytotoxicity and Antiproliferative Screening

The initial goal is to determine if the compound has a measurable effect on cancer cell viability and to establish its potency (IC₅₀). The MTT or CellTiter-Glo® assays are robust, high-throughput methods for this purpose.[11]

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected human cancer cell lines (e.g., a panel like the NCI-60 or a smaller, targeted panel including breast, lung, and colon cancer lines).

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (3-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: General workflow for an MTT-based cell viability assay.

Data Presentation: Example IC₅₀ Table

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastExperimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
PC-3ProstateExperimental Value
Tier 2: Target Validation and Mechanism of Action

Once antiproliferative activity is confirmed, the next step is to investigate how the compound works. Based on the hypothesized targets, specific assays can be employed.

Protocol 3: Western Blot for Hsp90 Client Protein Degradation

Rationale: If the compound inhibits Hsp90, its client proteins (which are often oncoproteins like AKT, HER2, or RAF-1) will be destabilized and degraded via the ubiquitin-proteasome pathway. Western blotting can detect this decrease in client protein levels.

Materials:

  • Cancer cells treated with the compound at 1x, 5x, and 10x the IC₅₀ value.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-AKT, anti-HER2, anti-PARP, anti-Caspase-3, and anti-β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (20-40 µg), denature by boiling in Laemmli buffer, and separate them on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control (β-actin) to determine the relative decrease in client protein levels. Look for cleavage of PARP or Caspase-3 as markers of apoptosis.

Tier 3: In Vivo Efficacy Studies

Promising in vitro results must be validated in a living organism.[12] The subcutaneous xenograft model is a standard initial step for evaluating the antitumor efficacy of a novel agent.[13]

Protocol 4: Subcutaneous Xenograft Mouse Model

Rationale: This model involves implanting human cancer cells into immunocompromised mice. It allows for the direct measurement of tumor growth over time in response to treatment, providing crucial data on the compound's efficacy and potential toxicity in vivo.[14]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Human cancer cell line that showed high sensitivity in vitro.

  • Matrigel or sterile PBS for cell suspension.

  • Dosing vehicle (e.g., a solution of saline, PEG400, and Tween 80).

  • Calipers for tumor measurement.

  • Anesthetic and surgical tools.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 1-5 million cancer cells (typically in Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration: Prepare the dosing formulation of this compound. Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice 2-3 times per week. Observe for any signs of toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration. Euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze statistical significance between the treatment and control groups.

Xenograft_Workflow A 1. Inject Cancer Cells into Immunocompromised Mice B 2. Allow Tumors to Establish (~100 mm³) A->B C 3. Randomize Mice into Groups B->C D 4. Administer Compound (Treatment Group) or Vehicle (Control Group) C->D E 5. Monitor Tumor Volume & Body Weight D->E F 6. Endpoint: Excise Tumors & Analyze Data (TGI) E->F

Caption: Workflow for a subcutaneous xenograft efficacy study.

Conclusion and Future Directions

The naphthyridinone scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and validating its efficacy in in vivo models, researchers can effectively determine its potential as a clinical candidate. Positive results from this workflow would warrant further investigation into pharmacokinetics, pharmacodynamics, and advanced preclinical models, such as orthotopic or patient-derived xenograft (PDX) models.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of this critical heterocyclic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry. Its purification, however, can present several challenges stemming from its chemical nature and the potential for impurity formation during synthesis. The presence of a basic nitrogenous core, a reactive chloro-substituent, and a lactam functionality can lead to difficulties in chromatographic separation and crystallization. Understanding the potential impurities and their behavior is key to developing an effective purification strategy.

A plausible synthetic route for similar naphthyridinone cores often involves the cyclization of a substituted pyridine precursor. For instance, the synthesis of a related 1,8-naphthyridinone starts from 2,6-diaminopyridine and malic acid, followed by a chlorination step using a reagent like phosphorus oxychloride[1][2]. Impurities can therefore arise from unreacted starting materials, over-chlorination, or side reactions.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Chromatography Troubleshooting

Issue 1: Tailing or Streaking of the Product Spot/Peak on Silica Gel TLC/Column Chromatography

  • Question: My TLC of the crude reaction mixture shows significant tailing of the main product spot, making it difficult to assess purity and separation. What is the cause, and how can I resolve this?

  • Answer: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like your naphthyridinone on standard silica gel. The acidic nature of the silica surface (due to silanol groups) can interact strongly with the basic nitrogen atoms in your molecule, leading to poor chromatographic performance.

    Causality: The lone pair of electrons on the pyridine nitrogen can be protonated by the acidic silanol groups of the silica gel, causing strong, non-uniform binding and resulting in streaking or tailing.

    Solutions:

    • Mobile Phase Modification:

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice. Ammonia in methanol (e.g., 1-2% of a 7N solution) can also be used. This neutralizes the acidic sites on the silica, minimizing the unwanted interaction.

      • Protocol: Start by developing your TLC with your initial eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). Then, prepare a new eluent with the same solvent ratio but with the addition of 0.5% TEA. Compare the TLC plates to observe the improvement in spot shape.

    • Alternative Stationary Phase:

      • Neutral or Basic Alumina: Consider using neutral or basic alumina for your column chromatography. Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

      • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography is an excellent alternative. The separation is based on hydrophobicity, and the issues with basicity are largely circumvented. A typical eluent would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Issue 2: Poor Separation of the Product from a Closely Running Impurity

  • Question: I have an impurity that co-elutes or runs very close to my desired product on the column, even after optimizing the solvent system. How can I improve the separation?

  • Answer: This is a frequent challenge, often due to a structurally similar impurity. Based on potential synthetic pathways, a likely impurity could be the corresponding des-chloro (7,8-dihydro-1,6-naphthyridin-5(6H)-one) or a di-chloro substituted analog.

    Solutions:

    • Fine-Tune the Mobile Phase:

      • Solvent System Optimization: Systematically screen different solvent systems. If you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol or toluene/acetone system. Small changes in solvent composition can significantly alter selectivity.

      • Isocratic vs. Gradient Elution: For closely eluting spots, a shallow gradient or even an isocratic elution (a constant solvent ratio) can provide better resolution than a steep gradient.

    • Column Chromatography Technique:

      • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. This often results in a tighter band at the start of the chromatography and improved separation.

      • Column Dimensions: Use a longer, thinner column to increase the number of theoretical plates and improve resolution. However, be mindful that this will increase the elution time and the volume of solvent required.

    Workflow for Optimizing Separation:

    G start Poor Separation Observed tlc Systematic TLC Analysis (Multiple Solvent Systems) start->tlc modifier Add Basic Modifier (e.g., 0.5% TEA) tlc->modifier gradient Optimize Gradient Profile (Shallow Gradient) modifier->gradient dry_load Employ Dry Loading Technique gradient->dry_load alumina Switch to Alumina or Reversed-Phase C18 dry_load->alumina crystallization Attempt Recrystallization alumina->crystallization end Improved Separation crystallization->end

    Caption: Workflow for troubleshooting poor chromatographic separation.

Crystallization Troubleshooting

Issue 1: The Product Oils Out Instead of Crystallizing

  • Question: When I try to recrystallize my product, it separates as an oil. What causes this, and how can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the impure mixture). The presence of impurities can significantly depress the melting point, making this more likely.

    Solutions:

    • Modify the Cooling Process:

      • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling.

      • Scratching and Seeding: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. If you have a small amount of pure product, add a "seed crystal" to induce crystallization.

    • Adjust the Solvent System:

      • Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly again.

      • Change the Solvent System: Your chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound has lower solubility at higher temperatures. A two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective. Common pairs include ethanol/water, acetone/hexane, and dichloromethane/hexane.

Issue 2: Low Recovery After Recrystallization

  • Question: My recrystallization yields beautiful crystals, but the recovery is very low. How can I improve the yield?

  • Answer: Low recovery is often due to using too much solvent or the product having significant solubility in the cold solvent.

    Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Optimize the Cooling Temperature: Ensure the solution is thoroughly cooled to maximize precipitation. An ice-salt bath can lower the temperature below 0 °C if your solvent system allows.

    • Second Crop of Crystals: Concentrate the mother liquor (the solution left after filtering the crystals) by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.

    Quantitative Data for Common Recrystallization Solvents:

Solvent SystemTypical Use Case for NaphthyridinonesBoiling Point (°C)
Ethanol/WaterFor moderately polar compounds.Varies
Acetone/HexaneGood for compounds with intermediate polarity.Varies
Dichloromethane/HexaneFor less polar compounds.Varies
Ethyl AcetateA good single solvent for many heterocycles.77.1
AcetonitrileCan be effective for more polar compounds.81.6

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities I should be looking for?

    • A1: Based on typical synthetic routes for similar heterocycles, potential impurities include:

      • Unreacted Starting Materials: Such as substituted 2-chloropyridines or aminopyridine precursors.

      • Reagents: Residual chlorinating agents (e.g., from POCl₃) or coupling reagents.

      • Side-Products: Over-chlorinated species (e.g., a dichloronaphthyridinone), the corresponding des-chloro analog (from incomplete chlorination or subsequent reduction), or products from incomplete cyclization.

  • Q2: My compound appears to be decomposing on the silica gel column. What are my options?

    • A2: Decomposition on silica can be due to the acidic nature of the stationary phase or the prolonged exposure to the solvent at room temperature.

      • Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it with your eluent containing a basic modifier like triethylamine.

      • Use a Different Stationary Phase: As mentioned earlier, neutral alumina or reversed-phase silica are excellent alternatives.

      • Trituration: If the impurities have very different solubilities from your product, you might be able to purify it by trituration. This involves suspending the crude solid in a solvent in which the product is poorly soluble, but the impurities are soluble. The solid product is then collected by filtration.

  • Q3: How do I choose the best purification method: chromatography or crystallization?

    • A3: The choice depends on the nature and quantity of your impurities.

      • Crystallization: This is often the most efficient method for removing small amounts of impurities from a solid product, especially if you can achieve a high recovery. It is also highly scalable.

      • Chromatography: This is more suitable for separating mixtures with multiple components or when impurities are structurally very similar to the product. It is generally more time-consuming and uses larger volumes of solvent.

    Decision Workflow:

    G start Crude Product tlc_analysis TLC/LC-MS Analysis start->tlc_analysis single_major Single Major Product with Minor Impurities? tlc_analysis->single_major multiple_spots Multiple Spots or Closely Eluting Impurities? tlc_analysis->multiple_spots try_cryst Attempt Recrystallization single_major->try_cryst chromatography Perform Column Chromatography multiple_spots->chromatography success_cryst Successful? try_cryst->success_cryst pure_product Pure Product chromatography->pure_product success_cryst->chromatography No success_cryst->pure_product Yes

    Caption: Decision-making for choosing a purification method.

References

Technical Support Center: Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS 1226898-93-6), a key intermediate in pharmaceutical research and drug development.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is built on established principles of heterocyclic chemistry, drawing from analogous transformations in naphthyridine synthesis to provide a robust framework for success.

This document provides a plausible and robust synthetic strategy, detailed troubleshooting guides in a direct question-and-answer format, and a comprehensive FAQ section. Every recommendation is grounded in chemical principles to empower you to make informed decisions in your laboratory work.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be efficiently approached via a two-step sequence starting from a suitable pyridine precursor. This strategy involves an initial cyclization to form the core naphthyridinone ring system, followed by a targeted chlorination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Ethyl 4-aminonicotinate C 7-Hydroxy-7,8-dihydro-1,6- naphthyridin-5(6H)-one A->C NaOEt, EtOH Reflux B Diethyl Malonate B->C NaOEt, EtOH Reflux D 7-Hydroxy-7,8-dihydro-1,6- naphthyridin-5(6H)-one E 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one (Target Molecule) D->E POCl₃ Heat

Caption: Proposed two-step synthesis workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each point explains the underlying cause and provides actionable solutions.

Step 1: Cyclization Reaction

Question 1: My cyclization reaction has a very low yield or fails to proceed. What are the likely causes and how can I fix it?

Answer: A low yield in the condensation and cyclization step to form the naphthyridinone core is a common issue, often related to reaction conditions and reagent quality.

  • Causality: This reaction is a base-catalyzed condensation (related to the Gould-Jacobs reaction). The ethoxide base is crucial for deprotonating the diethyl malonate, which then attacks the pyridine precursor. The subsequent cyclization is often thermally driven. The reaction's success hinges on the activity of the base, the absence of water, and sufficient thermal energy.

  • Troubleshooting Steps:

    • Verify Reagent Quality:

      • Sodium Ethoxide (NaOEt): Ensure the base is not old or degraded. It is hygroscopic and reacts with moisture, reducing its efficacy. It is highly recommended to use freshly prepared sodium ethoxide by dissolving sodium metal in absolute (anhydrous) ethanol under an inert atmosphere (N₂ or Ar).

      • Solvent: Use absolute ethanol (<0.2% water). The presence of water will consume the base and can lead to hydrolysis of the ester starting materials.

    • Optimize Reaction Temperature: While refluxing ethanol is standard, some systems require higher temperatures. If the yield remains low, consider switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) or toluene, with an appropriate base (e.g., sodium hydride in DMF).

    • Increase Reaction Time: Some condensations are slow. Extend the reflux time to 12-24 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup Procedure: The product, a hydroxy-naphthyridinone, may have some solubility in the aqueous phase during workup. Ensure the pH is adjusted carefully during acidification to precipitate the product fully. Chilling the solution on an ice bath can aid precipitation.

Question 2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I avoid them?

Answer: Side product formation often results from self-condensation of the malonate or competing reaction pathways.

  • Causality: The highly reactive enolate of diethyl malonate can undergo self-condensation. Additionally, if the temperature is too high for extended periods, decomposition of starting materials or the product can occur.

  • Mitigation Strategies:

    • Controlled Addition: Add the diethyl malonate slowly to the solution of sodium ethoxide and the pyridine precursor at a lower temperature (e.g., 0-10 °C) before gradually heating to reflux. This allows the desired cross-condensation to occur preferentially.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of diethyl malonate and base to ensure the pyridine precursor is fully consumed.

    • Purification: If side products are unavoidable, purification via column chromatography may be necessary. A polar solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with a gradient elution is a good starting point.

Step 2: Chlorination Reaction

Question 1: The chlorination with phosphorus oxychloride (POCl₃) is incomplete, and I recover my starting material. How do I drive the reaction to completion?

Answer: Incomplete chlorination is typically due to insufficient reagent activity, moisture, or inadequate reaction conditions. The conversion of the lactam (or its enol tautomer) to the chloro derivative is a classic transformation.[2][3]

  • Causality: POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The presence of water will rapidly quench POCl₃, and insufficient heat will prevent the reaction from reaching the necessary activation energy.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: This is critical. Flame-dry your glassware before use and conduct the reaction under an inert atmosphere. Use a fresh, unopened bottle of POCl₃ if possible.

    • Reagent Stoichiometry: Use POCl₃ as both the reagent and the solvent, or use a large excess (5-10 equivalents) if using a co-solvent like toluene. This ensures the equilibrium is driven towards the product.

    • Increase Temperature and Time: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107 °C). Monitor the reaction by TLC until the starting material spot has completely disappeared. This may take 3-6 hours.

    • Add a Catalytic Base: A small amount of a tertiary amine base like N,N-Dimethylaniline or triethylamine can sometimes accelerate the reaction, though it should be used with caution to avoid side reactions.

Question 2: The reaction mixture turns very dark, and I get a low yield of a tar-like substance instead of my product after workup. What went wrong?

Answer: Charring and decomposition are signs that the reaction conditions are too harsh or the workup procedure is too aggressive.

  • Causality: Naphthyridine rings are electron-deficient and can be susceptible to polymerization or degradation under strong acidic conditions and high temperatures. The workup, which involves quenching excess POCl₃, is highly exothermic and must be controlled.

  • Mitigation Strategies:

    • Temperature Control: While reflux is often necessary, avoid excessive heating. Use a temperature-controlled heating mantle and monitor the internal temperature.

    • Controlled Workup: The most critical step is quenching the reaction. ALWAYS cool the reaction mixture to room temperature first, then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of POCl₃. Do this in a well-ventilated fume hood.

    • Basification: After quenching, the solution will be highly acidic. Slowly basify with a saturated solution of sodium bicarbonate or a cold solution of sodium hydroxide until the pH is neutral or slightly basic (pH 7-8). This will precipitate the product.

    • Extraction: Extract the product promptly with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to minimize its time in the aqueous solution.

G A Low Yield in Chlorination B Is starting material fully consumed (TLC)? A->B C Incomplete Reaction B->C No D Decomposition (Dark Tar) B->D Yes E 1. Ensure anhydrous conditions 2. Use excess POCl₃ 3. Increase temp/time C->E F 1. Control workup (pour onto ice) 2. Avoid excessive heating 3. Prompt extraction after quench D->F

Caption: Troubleshooting decision tree for the chlorination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.2 eq) in absolute ethanol (20 mL per 10 mmol of limiting reagent) to prepare fresh sodium ethoxide.

  • Addition: To this solution, add ethyl 4-aminonicotinate (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and acidify to pH 5-6 with glacial acetic acid. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the hydroxy-naphthyridinone intermediate.

Protocol 2: Synthesis of this compound
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl fumes), place the 7-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The solid should dissolve as the reaction proceeds. Monitor for the disappearance of the starting material by TLC.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7.

  • Isolation: The product will precipitate as a solid. Collect it by vacuum filtration, washing thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQ)

Q1: What are the primary safety concerns for this synthesis? A1: The main hazard is phosphorus oxychloride (POCl₃). It is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic manner, releasing toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, safety goggles), and have a suitable quenching and neutralization plan in place before starting the reaction. The initial preparation of sodium ethoxide from sodium metal and ethanol is also hazardous, as it produces flammable hydrogen gas.

Q2: Are there alternative chlorinating agents to POCl₃? A2: Yes, phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used for this type of transformation.[2] Another option for milder conditions is using oxalyl chloride or thionyl chloride in a solvent like DMF, which forms the Vilsmeier-Haack reagent in situ, though this may require more optimization.

Q3: Can this synthetic route be adapted for other substitutions on the naphthyridine ring? A3: Absolutely. This route is modular. By starting with differently substituted 4-aminonicotinates, you can introduce a variety of functional groups onto the pyridine portion of the final molecule. Subsequent reactions on the chloro-naphthyridinone, such as nucleophilic aromatic substitution (SNAr), can be used to replace the chlorine atom with amines, alkoxides, or other nucleophiles.[4][5]

Q4: What analytical methods are recommended for product characterization? A4: To confirm the identity and purity of the final product, a combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • HPLC: To determine the purity of the final compound.

  • FT-IR Spectroscopy: To identify key functional groups, such as the disappearance of the -OH group and the presence of the C-Cl bond.

Data Summary Table

StepReactionKey ReagentsTypical ConditionsExpected Yield
1 CyclizationNaOEt, Diethyl MalonateEthanol, Reflux, 8-12h60-75%
2 ChlorinationPOCl₃Neat, Reflux, 3-5h70-85%

References

Technical Support Center: Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Here, we address common challenges and side reactions encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of this naphthyridinone, while conceptually straightforward, often involves a critical cyclization step that is sensitive to reaction conditions. Impurities can arise from incomplete reactions, alternative mechanistic pathways, or product degradation. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction results in a low yield of the desired product with a complex mixture of byproducts. What are the primary causes and how can I improve the outcome?

This is the most frequent issue reported and typically points to suboptimal control over the core cyclization and subsequent workup stages. The primary culprits are often incomplete cyclization, degradation of starting materials, or competing reaction pathways.

Expert Analysis:

The formation of the 1,6-naphthyridinone core is generally achieved through a condensation and subsequent intramolecular cyclization, such as a variation of the Gould-Jacobs or Conrad-Limpach reaction.[1] Success hinges on driving the equilibrium towards the desired bicyclic product.

  • Incomplete Cyclization: The open-chain amide or enamine intermediate may persist if the cyclization temperature is too low or the reaction time is insufficient. These intermediates are often more polar than the final product and can complicate purification.

  • Thermal Degradation: Many cyclization reactions for naphthyridinones require high temperatures (e.g., using Dowtherm A at ~250 °C).[1] While necessary for the ring closure, prolonged exposure to such temperatures can lead to decomposition of starting materials and the product, resulting in a tar-like crude mixture.

  • Starting Material Purity: The quality of the initial pyridine and the coupling partner (e.g., a malonic ester derivative) is paramount. Impurities can initiate polymerization or lead to difficult-to-remove side products.

Troubleshooting Workflow:

G start Low Yield / Complex Mixture check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_temp 2. Optimize Cyclization Temperature (Stepwise increase from 220°C) check_sm->check_temp If pure check_time 3. Optimize Reaction Time (TLC/LC-MS monitoring every hour) check_temp->check_time If still complex check_atmosphere 4. Implement Inert Atmosphere (N2 or Ar blanket) check_time->check_atmosphere If improvement plateaus success Improved Yield & Purity check_atmosphere->success

Caption: Troubleshooting workflow for low reaction yield.

Recommendations:

  • Reaction Monitoring: Actively monitor the reaction's progress using TLC or LC-MS. Look for the disappearance of the acyclic intermediate and the appearance of the product spot/peak.

  • Temperature Screening: If using a high-boiling solvent like Dowtherm, perform small-scale experiments to find the optimal temperature. It should be high enough for cyclization but low enough to minimize degradation.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is crucial for preventing oxidative side reactions, which can occur at high temperatures.[2]

Question 2: I've isolated a major byproduct with the same mass as my target molecule but with different spectroscopic data (NMR, HPLC retention time). Could this be an isomer?

Yes, the formation of a constitutional isomer is a highly probable side reaction, stemming from the regiochemistry of the initial condensation or cyclization steps.

Expert Analysis:

The synthesis of 1,6-naphthyridines often starts from substituted pyridines.[3] Depending on the substituents and the specific reaction chosen (e.g., Friedländer condensation, Skraup reaction), the cyclization can sometimes proceed via an alternative, thermodynamically or kinetically favored pathway, leading to a different naphthyridine isomer (e.g., 1,5-, 1,7-, or 1,8-naphthyridine).[4][5]

For instance, if a 3-aminopyridine precursor is used with an unsymmetrical three-carbon unit, the direction of cyclization determines the final scaffold.

G cluster_0 Reaction Pathways reactant Precursor A + Reagent B desired Desired Cyclization (Pathway 1) reactant->desired Correct Regiochemistry undesired Alternative Cyclization (Pathway 2) reactant->undesired Incorrect Regiochemistry product_desired Target Product 2-Chloro-1,6-naphthyridinone desired->product_desired product_undesired Isomeric Byproduct (e.g., 1,7- or 4,6-isomer) undesired->product_undesired

Caption: Competing cyclization pathways leading to isomers.

Recommendations:

  • Structural Confirmation: Use 2D NMR techniques (COSY, HMBC, NOESY) to unambiguously determine the connectivity and spatial relationships of the protons and carbons. This is the gold standard for isomer identification.

  • Reaction Control: The regioselectivity of these cyclizations can often be influenced by the choice of catalyst (acidic vs. basic) and solvent.[6] Consult literature on related naphthyridine syntheses to see how selectivity was controlled. For example, some acid catalysts can promote one cyclization pathway over another.

  • Purification: If the isomer is unavoidable, meticulous purification is required. Isomers often have very similar polarities, so advanced chromatographic techniques like supercritical fluid chromatography (SFC) or preparative HPLC with a specialized stationary phase may be necessary.

Question 3: My product appears pure after the reaction, but I lose the chlorine atom during aqueous workup or column chromatography, resulting in a more polar byproduct. What is happening?

This is a classic case of nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile. The most common culprit is water, leading to hydrolysis.

Expert Analysis:

The 2-chloro group on the naphthyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms.[7] During aqueous workup, water can act as a nucleophile, displacing the chloride ion to form the corresponding 2-hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This hydrolysis is often accelerated by acidic or basic conditions.[8] Similarly, using nucleophilic solvents like methanol or ethanol for chromatography can lead to the formation of methoxy or ethoxy byproducts, respectively.

G cluster_0 Hydrolysis Side Reactions product 2-Chloro-Product (Target) lactam_hydrolysis Lactam Hydrolysis (Ring Opening) product->lactam_hydrolysis chloro_hydrolysis Chloro Group Hydrolysis (SₙAr) product->chloro_hydrolysis h2o H₂O (from workup) h2o->lactam_hydrolysis h2o->chloro_hydrolysis

Caption: Major hydrolysis pathways for the target molecule.

Recommendations:

  • Anhydrous Conditions: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica and concentrating the filtrate.

  • Neutral pH Workup: If an aqueous wash is necessary, use a saturated solution of a neutral salt like sodium chloride (brine) and ensure the pH is maintained between 6-7. Avoid strong acids or bases. Buffer the aqueous phase if necessary.

  • Solvent Choice: Use non-nucleophilic solvents for both workup (e.g., dichloromethane, ethyl acetate) and chromatography (e.g., heptane/ethyl acetate, DCM/acetone gradients). Avoid alcohols unless you have confirmed product stability.

  • Temperature Control: Perform all workup and purification steps at low temperatures (0-10 °C) to minimize the rate of hydrolysis.

Question 4: My mass spectrometry data shows a significant peak at [M+16] or [M-2], suggesting an oxidation or dehydrogenation event. How can I prevent this?

Oxidation of the dihydropyridinone ring system is a common side reaction, especially given the high temperatures often required for synthesis.[9]

Expert Analysis:

The 7,8-dihydro portion of the molecule is susceptible to oxidation, which would lead to the formation of the fully aromatic 2-chloro-1,6-naphthyridin-5(6H)-one. This process constitutes a dehydrogenation (loss of H₂), corresponding to a mass change of -2 Da. Alternatively, adventitious oxidation can introduce an oxygen atom (e.g., N-oxide formation or ring hydroxylation), leading to an M+16 peak.[10] These reactions are often catalyzed by trace metals and promoted by atmospheric oxygen at elevated temperatures, a process known as autoxidation.[2]

Recommendations:

  • Inert Atmosphere: This is the most critical control parameter. Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) before heating, and maintain a positive pressure throughout the reaction.

  • Degassed Solvents: Use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant (e.g., BHT) can suppress these side reactions, but this should be tested on a small scale to ensure it doesn't interfere with the primary reaction.

Summary of Potential Side Products
Side ProductMolecular Weight ChangeLikely CauseKey Analytical Signature
Acyclic IntermediateNo change (isomer)Incomplete cyclizationBroader, more polar spot/peak on TLC/HPLC. Different NMR pattern.
Isomeric NaphthyridinoneNo change (isomer)Alternative cyclization pathwayDifferent HPLC retention time. Distinct aromatic region in ¹H NMR.
2-Hydroxy-naphthyridinone-18.5 Da (Cl replaced by OH)Hydrolysis of chloro groupHigher polarity. Loss of Cl isotope pattern in MS. Appearance of a broad OH peak in NMR.
Ring-Opened Product+18 DaLactam hydrolysisSignificantly higher polarity. Appearance of COOH and NH₂/NHR protons in NMR.
Aromatic Naphthyridinone-2 DaOxidation/DehydrogenationLower polarity. Appearance of new aromatic proton signals in NMR.
N-Oxide or Hydroxylated Product+16 DaOxidationHigher polarity. Characteristic changes in NMR chemical shifts.

Key Experimental Protocols

Protocol 1: Recommended Setup for High-Temperature Cyclization under Inert Atmosphere
  • Glassware: Ensure all glassware is oven-dried overnight (>120 °C) and cooled in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., three-neck flask with a condenser and thermometer) while hot and immediately purge with a steady stream of nitrogen or argon through a gas inlet adapter.

  • Reagent Addition: Add the solvent (e.g., Dowtherm A) and starting materials via syringe or a powder funnel under a positive flow of inert gas.

  • Heating: Begin heating the mixture with vigorous stirring. Ensure the gas outlet is connected to a bubbler to monitor the positive pressure.

  • Monitoring: Take aliquots for reaction monitoring using a nitrogen-flushed syringe.

  • Cooldown: Once the reaction is complete, allow the mixture to cool to room temperature under the inert atmosphere before proceeding to workup.

Protocol 2: Optimized Neutral Aqueous Workup
  • Cooling: Cool the cooled reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of ice and a saturated NaHCO₃ solution (if the reaction was acidic) or a buffered phosphate solution (pH ≈ 7). Monitor the pH to ensure it remains between 6.5 and 7.5.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a non-nucleophilic organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and saturated brine (1x) to remove inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

  • Purification: Proceed immediately to purification (e.g., column chromatography) using a non-alcoholic eluent system.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1226898-93-6) is a heterocyclic compound belonging to the naphthyridinone class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Like many nitrogen-containing heterocyclic compounds, it often presents solubility challenges in aqueous media, which can impede accurate biological evaluation and formulation development.[3][4] Low aqueous solubility can lead to underestimated biological activity, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[5]

This guide provides researchers, scientists, and drug development professionals with a systematic, troubleshooting-oriented approach to effectively solubilize this compound. We will move from fundamental techniques to more advanced strategies, explaining the scientific rationale behind each method to empower you to make informed decisions for your specific experimental needs.

Section 1: Initial Assessment & Basic Troubleshooting (FAQs)

This section addresses the immediate questions and observations researchers face when first handling the compound.

Q1: I've just received my vial of this compound. What are the first-line solvents I should try?

A: For initial stock solution preparation, it is standard practice to start with high-purity, anhydrous polar aprotic solvents.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common starting point for creating high-concentration stock solutions (e.g., 10-50 mM) for most discovery compounds.[5]

  • Alternative: If DMSO is incompatible with your assay, Dimethylformamide (DMF) is a suitable alternative.

It is critical to use anhydrous solvents, as DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of hydrophobic compounds, causing precipitation.[6] Always store stock solutions in tightly sealed vials, often with desiccant, and consider aliquoting to avoid repeated freeze-thaw cycles and moisture contamination.[7]

Q2: What are the visual indicators of poor solubility, and what do they mean?

A: Visual inspection is the first and simplest screen for solubility issues.

  • Cloudiness or Haze (Turbidity): This indicates that the compound has not fully dissolved and may be forming a fine suspension.

  • Visible Particles: You may see undissolved solid material, either suspended in the liquid or settled at the bottom of the vial.

  • Precipitation Upon Dilution: A clear stock solution (e.g., in DMSO) becomes cloudy or forms visible precipitate when diluted into an aqueous buffer or cell culture medium. This is a very common issue caused by a rapid change in solvent polarity, often called "solvent shock."[8]

These signs mean the compound's concentration has exceeded its solubility limit in the given solvent system, which will lead to inaccurate dosing in your experiments.

Q3: My compound won't dissolve in my aqueous assay buffer. What is the most logical next step?

A: Direct dissolution in aqueous buffers is often challenging for compounds like this. The most logical and systematic next step is to employ a co-solvent strategy. This involves preparing a concentrated stock in an organic solvent (like DMSO) and then carefully diluting it into your aqueous buffer. The goal is to keep the final concentration of the organic solvent low enough (typically ≤0.5% v/v) to avoid interfering with the biological assay.[9][10] If this dilution leads to precipitation, a more systematic approach to formulation is required, as detailed in the workflow below.

Section 2: A Systematic Workflow for Solubilization

Overcoming solubility requires a methodical approach. The following workflow guides the user from the simplest to more complex techniques.

G cluster_0 Solubilization Workflow A Start: Insoluble Compound in Aqueous Buffer B Prepare High-Concentration Stock in Anhydrous DMSO A->B C Dilute into Aqueous Buffer. Precipitation? B->C D Yes C->D E No C->E F Troubleshooting Path D->F K SUCCESS: Solubilized Compound (Proceed with Vehicle Control) E->K G Step 1: Optimize Co-Solvent System (e.g., Ethanol, PEG 400) F->G H Step 2: Attempt pH Modification (Exploit basic nature of N atoms) G->H G->K If successful I Step 3: Use Surfactants (e.g., Tween® 80, Poloxamer) H->I H->K If successful J Step 4: Advanced Formulation (e.g., Cyclodextrins) I->J I->K If successful J->K If successful L Consult Formulation Specialist J->L If still unsuccessful

Caption: A systematic workflow for troubleshooting poor solubility.

Step 1: Co-Solvent Systems

Q: Why are co-solvents effective and how do I choose one?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity tuning" makes the aqueous environment more favorable for less polar drug molecules, thereby increasing solubility.[11] The best candidates for co-solvency are lipophilic or highly crystalline compounds.[12]

The choice of co-solvent depends on the compound's properties and the constraints of the experimental system (e.g., cell toxicity).

Co-SolventProperties & Use CasesTypical Final Conc. in Assays
Ethanol Less toxic than DMSO; good for compounds with some polarity.≤ 1%
Propylene Glycol (PG) Common in parenteral formulations; good solubilizing power.[13]≤ 5%
Polyethylene Glycol 400 (PEG 400) Low toxicity polymer; often used in oral and parenteral formulations.≤ 10%
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of compounds.≤ 0.5% (can be toxic to some cells)[14]

Protocol 1: Screening Co-Solvent Systems

  • Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% of the chosen co-solvent (e.g., PEG 400).

  • In separate vials, prepare a dilution series of the co-solvent in your final aqueous buffer (e.g., 50%, 25%, 10%, 5%, 1% v/v co-solvent in buffer).

  • Add a small aliquot of the compound stock to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Vortex each vial thoroughly. Allow to equilibrate for at least 30 minutes at room temperature.

  • Visually inspect for precipitation. The lowest percentage of co-solvent that maintains a clear solution is your optimal starting point.

Step 2: pH Modification

Q: Is the solubility of this compound likely to be pH-dependent?

A: Yes, it is highly probable. The 1,6-naphthyridine core contains two nitrogen atoms which are basic and can be protonated at acidic pH.[15][16] The protonated, or salt, form of a compound is typically much more water-soluble than the neutral form. Therefore, lowering the pH of the solvent should increase the solubility of this compound. Many quinolone and naphthyridine derivatives exhibit this pH-dependent solubility.[17]

Protocol 2: Performing a pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, filter or centrifuge the samples to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH range for dissolution.

Step 3: Use of Surfactants

Q: When should I consider using surfactants?

A: Surfactants should be considered when co-solvent and pH strategies are insufficient or not compatible with your assay. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[18][19][20]

SurfactantTypeCommon Use Cases
Tween® 80 (Polysorbate 80) Non-ionicWidely used in pharmaceutical formulations due to low toxicity.[21]
Sodium Dodecyl Sulfate (SDS) AnionicHigh solubilizing capacity, but can denature proteins and is often too harsh for cell-based assays.[19]
Poloxamer 188 (Pluronic® F-68) Non-ionicLow toxicity block co-polymer used in cell culture and formulations.
Cremophor® EL Non-ionicEffective solubilizer but associated with toxicity concerns.

Protocol 3: Solubilization with Surfactants

  • Prepare a stock solution of the chosen surfactant (e.g., 10% w/v Tween® 80) in your aqueous buffer.

  • Create a series of dilutions to generate buffer solutions with different surfactant concentrations, ensuring some are well above the surfactant's CMC.

  • Add the compound (either from a small volume of a concentrated DMSO stock or as a solid) to each surfactant solution to achieve the desired final concentration.

  • Vortex vigorously and sonicate if necessary to aid dissolution.

  • Allow the solutions to equilibrate and observe for any precipitation.

Step 4: Advanced Formulation (Cyclodextrins)

Q: My compound is still problematic. What is a more advanced, yet accessible, formulation technique?

A: For particularly challenging compounds, forming an inclusion complex with cyclodextrins is a powerful and widely used technique.[22] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble drug molecule ("guest") can fit inside the hydrophobic cavity of the cyclodextrin ("host"), forming a water-soluble complex.[23][24]

Commonly used cyclodextrins in pharmaceuticals include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have enhanced aqueous solubility and safety profiles compared to native β-cyclodextrin.[25]

Protocol 4: Preparing a Cyclodextrin Inclusion Complex (Kneading Method)

  • Place a weighed amount of HP-β-CD into a mortar.

  • Add a small amount of water to the cyclodextrin to form a thick, uniform paste.

  • Weigh the required amount of this compound (typically at a 1:1 or 1:2 molar ratio with the cyclodextrin).

  • Slowly add the compound to the paste while continuously grinding (kneading) with the pestle for 30-60 minutes.

  • The resulting solid can be dried (e.g., in a desiccator or oven at low heat) and then crushed into a fine powder.

  • This powdered complex can then be tested for its solubility and dissolution rate in aqueous buffers. This method is economical and avoids the use of organic solvents.[26]

Section 3: Troubleshooting Specific Scenarios

G cluster_1 Troubleshooting Common Issues A Problem: Precipitation upon diluting DMSO stock into aqueous buffer. B Cause: Rapid change in solvent polarity ('Solvent Shock'). The buffer cannot accommodate the dissolved drug. A->B is caused by C Solution 1: Slow, dropwise addition of DMSO stock into VIGOROUSLY VORTEXING buffer. This is a 'reverse dilution' technique. B->C can be solved by D Solution 2: Use an intermediate dilution step. Dilute DMSO stock into a buffer containing a co-solvent or surfactant first. B->D or E Solution 3: Warm the aqueous buffer to 37°C before adding the DMSO stock to overcome unfavorable dissolution energy. B->E or

Caption: Logic diagram for preventing precipitation during dilution.

Q: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A: This is one of the most common experimental hurdles. The key is to minimize the "solvent shock."[8]

  • Reverse Dilution with Agitation: Instead of adding the buffer to your DMSO stock, add the small volume of DMSO stock dropwise into the full volume of your aqueous buffer while the buffer is being vortexed vigorously. This promotes rapid dispersion.[8][10]

  • Gentle Warming: Pre-warming your aqueous buffer to 37°C can sometimes provide the energy needed to keep the compound in solution, especially if the dissolution process is endothermic.[6]

  • Use Intermediates: Create an intermediate dilution in a solvent system that is more "hospitable" than the final buffer but less harsh than 100% DMSO. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO:buffer before the final dilution.

Q: I've dissolved the compound, but I'm worried the excipients (co-solvents, surfactants) will affect my biological assay. What is the standard procedure?

A: This is a critical consideration for data integrity. You must run a "vehicle control" in parallel with your experiment. The vehicle is an identical formulation to the one used to dissolve your test compound, but without the compound itself.[5]

For example, if your final test solution contains the compound at 50 µM in a buffer with 0.5% DMSO and 1% Tween® 80, your vehicle control will be the exact same buffer with 0.5% DMSO and 1% Tween® 80, but without the compound. Any effect observed in the vehicle control group can be attributed to the excipients and must be subtracted from the effect seen with the test compound.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 1,6-Naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridinone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antitumor and anti-inflammatory agents.[1][2] This guide provides in-depth, field-proven insights to help you navigate the common challenges encountered during its synthesis, ensuring a higher success rate in your experimental work.

FAQs and Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Low or No Product Yield

Low or no yield is one of the most common frustrations in synthetic chemistry. The following questions address the likely causes and solutions for poor yields in 1,6-naphthyridinone synthesis.

Question 1: My Friedländer annulation reaction to synthesize a 1,6-naphthyridinone derivative is giving a low yield. What are the potential causes and how can I optimize the reaction?

Answer:

The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for synthesizing quinolines and their aza-analogs like naphthyridinones.[3][4] Low yields in this reaction can often be attributed to several factors:

  • Suboptimal Catalyst: The choice of catalyst is critical. While traditional methods use strong acids or bases, these can sometimes lead to side reactions or degradation of starting materials.

    • Troubleshooting:

      • Lewis Acid Catalysis: Consider using milder Lewis acids like CeCl₃·7H₂O, which has been shown to efficiently catalyze the Friedländer condensation under solvent-free grinding conditions, often leading to high yields.[4]

      • Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide ([Bmmim][Im]), can act as both the solvent and catalyst, promoting the reaction under solvent-free conditions and allowing for easy catalyst recycling.[5]

      • Organocatalysis: Propylphosphonic anhydride (T3P®) is an effective promoter for the Friedländer synthesis, offering mild reaction conditions and straightforward work-up.[3]

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the decomposition of sensitive starting materials or products.

    • Troubleshooting:

      • Solvent-Free and Aqueous Conditions: Explore solvent-free grinding or using water as a solvent, which can be more environmentally friendly and sometimes lead to improved yields.[4][6]

      • Temperature Optimization: If using a solvent, perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessary heating.

  • Poor Reactivity of Starting Materials: The electronic nature of the substituents on your starting materials can significantly impact the reaction rate. Electron-withdrawing groups on the aminoaryl carbonyl component can decrease its nucleophilicity, slowing down the initial condensation step.

    • Troubleshooting:

      • Activation of Methylene Compound: If the methylene compound is not sufficiently reactive, consider using a stronger base to facilitate enolate formation. However, be cautious as this can also promote self-condensation of the methylene compound.

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups that can be removed after the cyclization.

Question 2: I am attempting a palladium-catalyzed synthesis of a 1,6-naphthyridinone, but the reaction is not proceeding as expected. What are the key parameters to investigate?

Answer:

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex heterocyclic systems, including 1,6-naphthyridinones.[7][8] Common issues in these reactions often revolve around the catalyst system and reaction conditions.

  • Catalyst, Ligand, and Base Selection: The combination of the palladium source, ligand, and base is crucial for catalytic activity and selectivity.

    • Troubleshooting:

      • Palladium Source: Pd(OAc)₂ and PdCl₂(dppf) are commonly used palladium sources. The choice may depend on the specific coupling partners.

      • Ligand Choice: The ligand stabilizes the palladium center and influences its reactivity. For C-H activation strategies, ligands like BINAP can be effective.[7] In some cases, a ligandless system might be optimal, but this often requires careful optimization.

      • Base Optimization: The base plays a role in the catalytic cycle, often in the reductive elimination step. Common bases include Cs₂CO₃, K₂CO₃, and organic bases like DBU. A screening of different bases is often necessary to find the optimal conditions.

  • Solvent and Temperature: The solvent can affect the solubility of the reactants and the stability of the catalytic species. The temperature needs to be high enough to drive the reaction but not so high as to cause catalyst decomposition.

    • Troubleshooting:

      • Solvent Screening: Aprotic polar solvents like DMF, DMAc, and MeCN are frequently used. Toluene can also be a good choice.[7]

      • Temperature Control: Monitor the reaction temperature carefully. Microwave irradiation can sometimes be used to achieve high temperatures rapidly and uniformly, potentially reducing reaction times and improving yields.

  • Substrate Quality: Impurities in the starting materials, especially the aryl halides, can poison the catalyst.

    • Troubleshooting:

      • Purification of Starting Materials: Ensure your starting materials are pure. Recrystallization or column chromatography of the starting materials may be necessary.

Section 2: Side Product Formation

The formation of side products can complicate purification and reduce the yield of the desired 1,6-naphthyridinone.

Question 3: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize its formation?

Answer:

Dimerization can occur through various pathways, often involving self-condensation or intermolecular reactions.

  • High Concentration: High concentrations of reactants can favor intermolecular reactions leading to dimerization.

    • Troubleshooting:

      • Slow Addition: Adding one of the reactants slowly over a period of time can help to maintain a low concentration of that reactant in the reaction mixture, thus favoring the intramolecular cyclization over intermolecular dimerization.

      • High Dilution: Performing the reaction under high dilution conditions can also minimize the formation of dimeric byproducts.

  • Reaction Conditions: Certain catalysts or reaction conditions may promote dimerization.

    • Troubleshooting:

      • Catalyst Screening: If you suspect the catalyst is promoting dimerization, screen other catalysts that are known to favor intramolecular reactions.

Section 3: Product Purification and Identification

Proper purification and characterization are essential to ensure you have synthesized the correct compound with high purity.

Question 4: I am having difficulty purifying my 1,6-naphthyridinone product. What are the recommended purification techniques?

Answer:

The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Troubleshooting Protocol:

      • Stationary Phase: Silica gel is the most common stationary phase. If your compound is very polar, you may consider using alumina.

      • Mobile Phase: A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product. For more polar compounds, adding a small amount of methanol or triethylamine (if the compound is basic) to the mobile phase can improve separation.

      • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a very effective method for obtaining highly pure material.

    • Troubleshooting Protocol:

      • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and toluene. A mixed solvent system may also be effective.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Question 5: How can I confirm the structure and purity of my synthesized 1,6-naphthyridinone?

Answer:

A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the aromatic protons are characteristic of the 1,6-naphthyridinone core.[1][9]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the heterocyclic rings are key diagnostic signals.[10][11]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.[1][9]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups. The characteristic C=O stretching frequency of the lactam in the naphthyridinone ring is a key feature to look for.

Spectroscopic Data for a Representative 1,6-Naphthyridinone Derivative
Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm with characteristic splitting patterns.
¹³C NMR Carbonyl carbon signal around 160-170 ppm. Aromatic and heterocyclic carbon signals in the range of 110-160 ppm.[10][11]
HRMS (ESI+) A peak corresponding to [M+H]⁺ with an accuracy of <5 ppm.[1][9]
IR (KBr) A strong absorption band for the C=O stretch of the lactam at approximately 1650-1680 cm⁻¹.

Visualizing the Chemistry: Diagrams and Workflows

Friedländer Annulation Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Friedländer annulation.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Cyclization and Aromatization A o-Aminoaryl Ketone C Aldol Adduct A->C Acid or Base Catalyst B Enolizable Ketone B->C D α,β-Unsaturated Ketone C->D - H₂O E Cyclized Intermediate D->E Intramolecular Condensation F 1,6-Naphthyridinone E->F - H₂O (Aromatization) Troubleshooting_Workflow Start Reaction Performed Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Products Side Products Observed? Check_Yield->Check_Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Catalyst - Solvent - Temperature - Reagent Purity Check_Yield->Optimize_Conditions Yes Purification_Issues Purification Difficulty? Check_Side_Products->Purification_Issues No Modify_Conditions Modify Reaction Conditions: - Slow Addition - High Dilution - Change Catalyst Check_Side_Products->Modify_Conditions Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Purification_Issues->Optimize_Purification Yes Optimize_Conditions->Start Re-run Reaction Modify_Conditions->Start Re-run Reaction Optimize_Purification->Success

References

Technical Support Center: Refinement of Analytical Methods for 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analytical refinement of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CDNO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this chlorinated naphthyridinone derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

CDNO, with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol [1], is a heterocyclic compound of increasing interest in pharmaceutical development. Accurate and precise analytical methods are paramount for its characterization, stability assessment, and quality control. This guide is structured to address common challenges and frequently asked questions in a direct Q&A format, integrating field-proven insights with established scientific principles.

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q1: What are the best practices for dissolving and storing this compound to ensure its stability?

A1: Due to the presence of a lactam ring and a chlorinated pyridine moiety, CDNO is susceptible to hydrolysis under strong acidic or basic conditions. For routine analysis, it is recommended to dissolve the compound in a high-purity organic solvent such as acetonitrile or methanol. For aqueous-based mobile phases, prepare stock solutions in an organic solvent and dilute to the final concentration in a mixture of the organic solvent and water. To minimize the risk of degradation, stock solutions should be stored at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is advisable. Stability studies have shown that many beta-lactam antibiotics exhibit good stability for 24 hours at 4°C in an autosampler and for up to 6 months at -80°C[2].

Q2: How can I efficiently extract CDNO from a complex matrix like plasma or tissue homogenate?

A2: For biological matrices, protein precipitation is a straightforward and often effective method. Chilled acetonitrile is a common choice for this purpose[3]. For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) is recommended. Given the polar nature of CDNO, a reverse-phase SPE cartridge (e.g., C18) can be effective. The general steps would involve conditioning the cartridge, loading the sample, washing with a weak organic solvent to remove interferences, and finally eluting the analyte with a stronger organic solvent like methanol or acetonitrile.

Method Development

Q3: What are the key considerations for developing a stability-indicating HPLC method for CDNO?

A3: A stability-indicating method must be able to resolve the parent compound from its potential degradation products, process impurities, and other components in the sample matrix. Forced degradation studies are essential to generate these potential degradants and demonstrate the specificity of the method[4][5][6][7][8]. These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light[8][9]. The presence of the lactam moiety in CDNO suggests a high susceptibility to hydrolysis[5][10]. Therefore, careful evaluation of the chromatograms from acidic and basic stress samples is crucial.

Q4: What starting conditions would you recommend for HPLC-UV analysis of CDNO?

A4: A reverse-phase C18 column is a good starting point. Given the basic nature of the nitrogen atoms in the naphthyridine ring system, peak tailing can be a concern due to interactions with residual silanols on the silica support[11][12][13]. Using a modern, end-capped C18 column or a column with a polar-embedded phase can mitigate this issue[13]. A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3) and an organic modifier (acetonitrile or methanol) is recommended to ensure good peak shape and resolution. UV detection at a wavelength where the compound exhibits significant absorbance, likely around its λmax, would be appropriate.

Troubleshooting Guides

HPLC-UV Analysis

This section provides a structured approach to resolving common issues encountered during the HPLC-UV analysis of CDNO.

Issue 1: Poor Peak Shape (Tailing)

  • Question: My chromatogram for CDNO shows significant peak tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like CDNO is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase[11][12][13].

    • Troubleshooting Steps:

      • Lower the Mobile Phase pH: Adjusting the pH of the aqueous mobile phase to a lower value (e.g., pH 2.5-3.5) will ensure that the silanol groups are protonated and less likely to interact with the protonated basic sites on your molecule.

      • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites. However, be aware that TEA can affect column longevity and is not MS-friendly.

      • Select an Appropriate Column: Modern HPLC columns designed for the analysis of basic compounds, such as those with extensive end-capping or with polar-embedded stationary phases, are highly effective at reducing peak tailing[13].

      • Check for Column Contamination: If the tailing has developed over time, your column may be contaminated. Flush the column with a strong solvent to remove any adsorbed material.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my CDNO peak is shifting between injections. What could be causing this?

  • Answer: Retention time shifts can be caused by a variety of factors, from the HPLC system to the mobile phase preparation[14].

    • Troubleshooting Steps:

      • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. Inadequate equilibration is a common cause of retention time drift at the beginning of a run.

      • Check Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to changes in retention. Always use freshly prepared mobile phase.

      • Verify Pump Performance: Fluctuations in pump pressure can indicate a problem with the check valves or seals, leading to an inconsistent flow rate.

      • Control Column Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.

LC-MS Analysis

This section addresses specific challenges related to the mass spectrometric detection of CDNO.

Issue 3: Low Signal Intensity or No Signal in ESI-MS

  • Question: I am struggling to get a good signal for CDNO in positive ion electrospray ionization (ESI) mode. What can I do to improve it?

  • Answer: Low signal intensity can be due to inefficient ionization, ion suppression, or improper instrument settings.

    • Troubleshooting Steps:

      • Optimize Mobile Phase pH: The efficiency of ESI is highly dependent on the ability of the analyte to exist in a charged state in solution. For CDNO, which has basic nitrogen atoms, a low pH mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.

      • Check for Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal intensity. Improve sample clean-up or adjust the chromatography to separate the analyte from the interfering components.

      • Optimize Source Parameters: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to maximize the signal for your compound.

      • Consider Adduct Formation: In some cases, adducts such as [M+Na]⁺ or [M+K]⁺ may be more stable and give a stronger signal than the protonated molecule[15][16][17][18]. Look for these species in your mass spectrum.

Issue 4: Unidentifiable or Unexpected Peaks in the Mass Spectrum

  • Question: I am seeing peaks in my mass spectrum that do not correspond to the expected [M+H]⁺ ion for CDNO. What could these be?

  • Answer: Unexpected peaks can be due to in-source fragmentation, the presence of isotopes, adduct formation, or contamination.

    • Troubleshooting Steps:

      • Look for the Chlorine Isotope Pattern: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio[11]. This will result in an [M+H]⁺ peak and an [M+2+H]⁺ peak with a 3:1 intensity ratio. This is a key diagnostic feature for chlorinated compounds.

      • Identify Common Adducts: As mentioned previously, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common in positive ion ESI[15][16][17][18]. You may also see solvent adducts (e.g., [M+ACN+H]⁺).

      • Reduce In-Source Fragmentation: If you are seeing fragment ions, the energy in the ion source may be too high. Reduce the fragmentor or cone voltage to obtain a stronger molecular ion signal.

      • Check for Contamination: Run a blank injection (mobile phase only) to check for contaminants in the solvent or LC system.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a stability-indicating HPLC-UV method for the analysis of this compound.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reverse-phase column suitable for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH to protonate silanols and improve peak shape for the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 20 minutesTo elute a range of compounds with varying polarities, including potential degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nmA common wavelength for aromatic compounds. The optimal wavelength should be determined by a UV scan.
Sample Diluent 50:50 Acetonitrile:WaterTo ensure sample compatibility with the mobile phase.
Protocol 2: LC-MS/MS Method for Quantification

This protocol outlines a starting point for a sensitive and selective LC-MS/MS method for the quantification of CDNO.

Parameter Condition Rationale
LC System UPLC or HPLCUPLC will provide better resolution and faster run times.
Column C18, 50 mm x 2.1 mm, 1.7 µmA shorter column with smaller particles for faster analysis and higher sensitivity.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for mass spectrometry that promotes protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient 5% B to 95% B over 5 minutesA fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CTo ensure reproducible chromatography.
Injection Volume 5 µLSmaller injection volume to minimize matrix effects.
Mass Spectrometer Triple QuadrupoleFor high sensitivity and selectivity in MRM mode.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens are expected to readily protonate.
MRM Transition Q1: 183.0 -> Q3: [To be determined]The precursor ion will be the [M+H]⁺ for the ³⁵Cl isotope. The product ion needs to be determined by infusion and fragmentation of a standard.

Visualizations

General Analytical Workflow

Caption: A generalized workflow for the analysis of CDNO.

Troubleshooting Decision Tree for HPLC Peak Tailing

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Purification of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for enhancing the purity of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (Molecule ID: 1226898-93-6).[1][2] This resource is designed for drug development professionals and researchers to troubleshoot common and complex purification challenges encountered during and after synthesis. Our approach is rooted in foundational chemical principles to empower you to make informed decisions in your experimental work.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) that progress from initial assessment to advanced purification and final validation.

  • Initial Purity Assessment & Common Impurities: How do I assess the purity of my crude product and what are the likely impurities?

  • Primary Purification Strategy (Recrystallization): My product is a solid but contains impurities. How can I effectively purify it using recrystallization?

  • Advanced Purification Strategy (Chromatography): Recrystallization failed or is impractical. What are my options for chromatographic purification?

  • Troubleshooting Specific Physical States: My crude product is an oil or a persistent gum. How can I purify it?

  • Confirmation of Final Purity: How can I be confident that my final product is pure?

FAQ 1: Initial Purity Assessment & Common Impurities

Question: How do I assess the purity of my crude this compound, and what are the most probable impurities I should be looking for?

Answer:

A multi-faceted approach to purity assessment is crucial before attempting any purification. This initial analysis will dictate your purification strategy.

Initial Assessment Techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude material on a silica gel plate and develop it with an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). An impure sample will show multiple spots.

  • Proton NMR (¹H NMR): A ¹H NMR spectrum of the crude product provides invaluable information. The presence of unexpected peaks, particularly in the aromatic or aliphatic regions, or integral values that do not align with the expected structure, are clear indicators of impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more quantitative assessment of purity by separating components and providing their mass-to-charge ratio. This can help in tentatively identifying impurities by their molecular weight.[1]

Probable Impurities and Their Origins:

The impurities present are almost always related to the synthetic route used. While specific syntheses of this exact molecule are not widely published, we can infer common impurities based on the synthesis of related 1,6-naphthyridinones.[3][4]

  • Unreacted Starting Materials: Depending on the specific pathway, precursors to the bicyclic system may persist if the cyclization reaction did not go to completion.

  • Dechlorinated Analog: The chloro group can be susceptible to reduction, leading to the formation of 7,8-dihydro-1,6-naphthyridin-5(6H)-one. This can occur during steps involving reductive reagents or certain catalytic processes.[5]

  • Over-chlorinated or Isomeric Products: The use of harsh chlorinating agents like phosphorus oxychloride (POCl₃) can sometimes lead to the formation of di-chloro species or other positional isomers, although this is generally less common for this specific scaffold.[6][7]

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may appear in NMR spectra.

  • Hydrolyzed Precursors: If the synthesis involves nitrile or ester intermediates, incomplete conversion or subsequent hydrolysis can introduce carboxylic acid or amide impurities.[8]

The following workflow provides a systematic approach to identifying and separating these impurities.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision & Purification cluster_2 Phase 3: Validation Crude Crude Product TLC TLC Analysis Crude->TLC NMR ¹H NMR Analysis Crude->NMR LCMS LC-MS Analysis Crude->LCMS Decision Impurity Profile Identified? LCMS->Decision Recryst Recrystallization Decision->Recryst Simple profile Solid product Column Column Chromatography Decision->Column Complex profile or Oily product Final Pure Compound Recryst->Final Prep Preparative HPLC Column->Prep Co-eluting impurities Prep->Final FinalNMR ¹H NMR Final->FinalNMR FinalLCMS LC-MS (>98%) Final->FinalLCMS FinalMP Melting Point Final->FinalMP G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Isolation TLC Develop TLC System (Rf ≈ 0.3) Solvent Prepare Eluent TLC->Solvent Pack Pack Column Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

References

Technical Support Center: Byproduct Identification in the Synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter in your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.

I. Hypothetical Synthetic Pathway

To effectively troubleshoot byproduct formation, we will first propose a plausible synthetic route for this compound, based on established organic chemistry principles for the formation of the 1,6-naphthyridinone core. A common strategy involves the condensation of a substituted aminopyridine with a suitable three-carbon synthon, followed by cyclization and subsequent functional group manipulation.

A likely precursor for our target molecule is 2-aminonicotinic acid. The synthesis could proceed via the following hypothetical steps:

  • Amide Formation: Reaction of 2-aminonicotinic acid with an activated acrylic acid derivative (e.g., acryloyl chloride or a protected β-alanine equivalent).

  • Intramolecular Cyclization: Friedel-Crafts type acylation or a related cyclization reaction to form the dihydro-naphthyridinone ring system.

  • Chlorination: Introduction of the chlorine atom at the 2-position, potentially via an N-oxide intermediate followed by treatment with a chlorinating agent like POCl₃.

This proposed pathway provides a framework for understanding the potential side reactions and the genesis of common byproducts.

II. Troubleshooting Guide & FAQs

This section addresses specific experimental observations and provides a systematic approach to identifying and mitigating the formation of byproducts.

FAQ 1: My final product shows a significant peak in the HPLC with a similar retention time to the starting material, but the mass spectrum does not correspond to the starting 2-aminonicotinic acid. What could this be?

Answer:

This is a common observation and often points to the presence of an uncyclized intermediate.

Plausible Cause: Incomplete intramolecular cyclization (Step 2 of our hypothetical pathway). The amide formed in the initial step might be stable under the reaction conditions and fail to cyclize completely. This would result in an open-chain acrylic acid derivative of 2-aminonicotinic acid.

Troubleshooting and Identification Workflow:

  • LC-MS Analysis: The mass of this byproduct would be the sum of 2-aminonicotinic acid and the acrylic acid moiety. Compare the observed mass with the calculated mass of the expected intermediate.

  • ¹H NMR Spectroscopy: Look for characteristic signals of a vinyl group (typically in the 5.5-6.5 ppm region) and the presence of both pyridine and acrylic acid protons. The coupling constants of the vinyl protons can provide further structural confirmation.

  • Reaction Optimization:

    • Increase Reaction Temperature/Time: Incomplete cyclization can often be overcome by providing more energy to the system.

    • Stronger Lewis Acid Catalyst: If a Lewis acid is used to promote cyclization, consider a more potent one (e.g., switching from AlCl₃ to TiCl₄).

    • Solvent Change: The polarity of the solvent can significantly influence the rate of intramolecular reactions.

FAQ 2: I observe a byproduct with a mass that is 16 amu higher than my target product. What is the likely identity of this impurity?

Answer:

An increase of 16 amu is a strong indicator of the formation of an N-oxide.

Plausible Cause: If your synthetic route involves an oxidation step to activate the pyridine ring for subsequent chlorination, incomplete reaction with the chlorinating agent can lead to the isolation of the N-oxide intermediate.

Troubleshooting and Identification Workflow:

  • LC-MS Analysis: The [M+H]⁺ ion of the byproduct should correspond to the molecular weight of this compound plus 16.

  • ¹H NMR Spectroscopy: The protons on the pyridine ring of an N-oxide are typically shifted downfield compared to the parent pyridine due to the electron-withdrawing nature of the N-oxide group.

  • Reaction Optimization:

    • Increase Stoichiometry of Chlorinating Agent: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used.

    • Extended Reaction Time/Higher Temperature: Allow for complete conversion of the N-oxide to the chlorinated product.

FAQ 3: My mass spectrometry results show a peak corresponding to a dichlorinated product. How can I avoid this?

Answer:

The presence of a dichlorinated species suggests over-chlorination of the naphthyridinone ring.

Plausible Cause: The naphthyridinone ring system possesses multiple sites that could potentially be chlorinated under harsh conditions. The electron-rich nature of the ring can make it susceptible to further electrophilic substitution.

Troubleshooting and Identification Workflow:

  • LC-MS Analysis: The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio).

  • ¹H and ¹³C NMR Spectroscopy: The number of aromatic proton signals will be reduced, and the carbon spectrum will show an additional carbon signal attached to a chlorine atom.

  • Reaction Optimization:

    • Control Reaction Temperature: Perform the chlorination at a lower temperature to increase selectivity.

    • Reduce Amount of Chlorinating Agent: Use a stoichiometric amount or a slight excess of the chlorinating agent.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

FAQ 4: I have an impurity that I cannot identify by LC-MS, and it seems to be present in multiple batches from different starting material lots. What could be the issue?

Answer:

This scenario often points to an impurity in the starting materials that is carried through the synthesis.

Plausible Cause: A common starting material for 2-aminonicotinic acid is 2-chloronicotinic acid, which is often prepared from nicotinic acid. An impurity in the initial nicotinic acid, such as a positional isomer (e.g., isonicotinic acid), could lead to the formation of an isomeric naphthyridinone byproduct.

Troubleshooting and Identification Workflow:

  • Starting Material Analysis: Perform rigorous quality control on your starting materials, particularly the 2-aminonicotinic acid. Use HPLC and NMR to check for isomeric impurities.

  • Orthogonal Synthesis: Synthesize the suspected isomeric byproduct through an independent route and compare its analytical data (retention time, mass spectrum, NMR) with the unknown impurity.[1]

  • Purification Strategy: If the impurity is difficult to remove by standard crystallization, consider preparative HPLC for its isolation and characterization.

III. Byproduct Identification Workflow

A systematic approach is crucial for the efficient identification of byproducts. The following workflow is recommended:

Byproduct_Identification_Workflow A Reaction Mixture Analysis B HPLC / UPLC Screening A->B Initial Separation C LC-MS Analysis B->C Mass Information D High-Resolution MS (HRMS) C->D Accurate Mass & Formula E Preparative HPLC/SFC Isolation C->E Isolate Impurity G Structure Elucidation D->G F NMR Spectroscopy (¹H, ¹³C, 2D) E->F Structural Details F->G H Orthogonal Synthesis & Confirmation G->H Verify Structure

Caption: Workflow for Byproduct Identification.

IV. Quantitative Data Summary

The following table provides a hypothetical impurity profile for a typical synthesis of this compound.

Impurity IDPlausible StructureTypical Range (%)Identification Method
IMP-01Uncyclized Intermediate0.5 - 2.0LC-MS, ¹H NMR
IMP-02N-Oxide Byproduct< 0.5LC-MS, ¹H NMR
IMP-03Dichlorinated Byproduct< 0.2LC-MS, ¹H NMR
IMP-04Isomeric ByproductVariableHPLC, NMR, Orthogonal Synthesis

V. Detailed Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC
  • Develop an optimized HPLC method with good separation between the main peak and the impurity of interest.

  • Scale up the injection volume on a preparative HPLC system.

  • Collect fractions corresponding to the impurity peak.

  • Pool the fractions and remove the solvent under reduced pressure.

  • Dry the isolated impurity under high vacuum.

  • Submit the isolated material for structural elucidation by NMR and HRMS.[1]

VI. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Main_Reaction_Pathway A 2-Aminonicotinic Acid B Amide Intermediate A->B + Acryloyl derivative C Cyclized Naphthyridinone B->C Cyclization D 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one C->D Chlorination

Caption: Main Synthetic Pathway.

Side_Reactions A Amide Intermediate C Incomplete Cyclization (Uncyclized Byproduct) A->C Side Reaction B Cyclized Naphthyridinone D N-Oxide Intermediate B->D Oxidation E Target Product D->E Chlorination F Over-chlorination (Dichlorinated Byproduct) D->F Side Reaction G Incomplete Chlorination (N-Oxide Byproduct) D->G Incomplete Reaction

Caption: Potential Side Reaction Pathways.

VII. Conclusion

The successful synthesis of this compound relies on a thorough understanding of the reaction mechanism and potential side reactions. By employing a systematic approach to byproduct identification, including the use of modern analytical techniques and careful reaction optimization, researchers can significantly improve the purity and yield of the final product. This guide serves as a starting point for troubleshooting, and we encourage a proactive approach to impurity control throughout the synthetic process.

VIII. References

  • Synthesis of 1,6-Naphthyridin-2(1H)-ones and Their Biomedical Applications. Molecules 2021 , 26(15), 4475. --INVALID-LINK--

  • Synthesis of 2-aminonicotinic acid. ResearchGate. --INVALID-LINK--

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. ACS. --INVALID-LINK--

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Innovations in Pharmaceutical Technology. --INVALID-LINK--

References

Technical Support Center: Strategies to Improve the Selectivity of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic advice for improving reaction selectivity with this versatile heterocyclic building block. Our approach is rooted in fundamental principles of organic chemistry, providing not just solutions, but the underlying rationale to empower your experimental design.

Understanding the Reactivity Landscape of this compound

The key to achieving high selectivity in reactions involving this compound lies in understanding its electronic and steric properties. The molecule possesses several potential sites for reaction, which can lead to mixtures of products if not properly controlled.

Key Reactive Sites:

  • C2-Position: The chloro-substituted carbon on the pyridine ring is the primary electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atom and the carbonyl group in the other ring enhances its reactivity.[1]

  • N6-Position: The secondary amine within the dihydro-pyridone ring is a nucleophilic site and can undergo reactions such as acylation, alkylation, or arylation.

  • Enolate Formation: The presence of a carbonyl group alpha to a methylene (C7) group allows for the potential formation of an enolate under basic conditions, which could lead to undesired side reactions.

  • C7 and C8 Positions: The C-H bonds on the saturated ring can be targets for functionalization under certain catalytic conditions, although this is generally less favorable than reactions at the more activated sites.[2]

The interplay between these sites is the primary source of selectivity challenges. The following sections will address common problems in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am attempting a nucleophilic substitution at the C2 position, but I am observing significant side products resulting from N-alkylation/N-arylation. How can I improve the selectivity for C2 substitution?

Answer: This is a classic case of competing nucleophilic sites. The N6-amine and your intended nucleophile are both competing for the electrophile. To favor substitution at the C2 position, you need to modulate the relative nucleophilicity of the competing species and the electrophilicity of the reaction sites.

Causality:

The N6-amine is a relatively soft nucleophile and can readily react with many electrophiles. In a typical SNAr reaction with an external nucleophile, the outcome is determined by the reaction kinetics, which are influenced by several factors.

Strategies for Improving C2-Selectivity:

  • Protecting the N6-Amine: The most direct strategy is to temporarily mask the N6-amine with a protecting group. This eliminates its nucleophilicity, allowing the desired C2-substitution to proceed without competition.[3] The choice of protecting group is critical and should be orthogonal to the conditions of your C2-substitution reaction.[3]

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl) Boc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂Strong acid (e.g., TFA, HCl in dioxane)Stable to a wide range of nucleophiles and bases. Ideal for reactions that do not involve acidic conditions.[4]
Cbz (Carboxybenzyl) Cbz-Cl, base, CH₂Cl₂Hydrogenolysis (H₂, Pd/C)Useful if your molecule is stable to reductive conditions. Avoid if other reducible functional groups are present.
Ac (Acetyl) Ac₂O or AcCl, baseMild acid or base hydrolysisCan be too labile for some multi-step syntheses.

Experimental Protocol: Boc Protection of N6-Amine

  • Dissolve this compound (1 eq.) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Purify the N-Boc protected product by column chromatography.

  • Modulating Reaction Conditions:

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.[1] This can sometimes favor the desired C2 substitution.

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy. It is advisable to start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction.

FAQ 2: My C2-substitution reaction is sluggish, and upon forcing conditions (e.g., high temperature), I observe decomposition or a complex mixture of products. What can I do to promote the desired reaction?

Answer: Sluggish reactivity at the C2 position, despite it being an activated site, can be due to several factors including poor nucleophilicity of the incoming group, steric hindrance, or unfavorable electronic effects.

Causality:

The rate of an SNAr reaction is dependent on the stabilization of the negatively charged Meisenheimer intermediate. If the nucleophile is weak or sterically hindered, the activation barrier for the initial attack will be high.[5]

Strategies for Enhancing C2-Reactivity:

  • Catalyst-Mediated Cross-Coupling: For nucleophiles like amines, phenols, or boronic acids, traditional SNAr conditions may not be optimal. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful alternatives. These reactions proceed through a different mechanism (oxidative addition/reductive elimination) and are often more efficient and selective.[6]

Reaction TypeTypical Catalytic SystemNucleophile
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂, ligand (e.g., Xantphos, BINAP), base (e.g., Cs₂CO₃, K₃PO₄)Primary/Secondary Amines
Suzuki Coupling Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃)Aryl/Vinyl Boronic Acids or Esters
Copper-Catalyzed Amination CuI, ligand (e.g., L-proline), base (e.g., K₂CO₃)Amines, especially with aqueous ammonia[7]

Experimental Protocol: Buchwald-Hartwig Amination at C2

  • To an oven-dried flask, add the N-protected this compound (1 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., Cs₂CO₃, 2 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate.

  • Purify the product by column chromatography.

  • Enhancing Nucleophilicity: If using a traditional SNAr approach, ensure your nucleophile is sufficiently reactive. For example, when using an alcohol, deprotonate it with a strong, non-nucleophilic base (e.g., NaH) prior to adding the naphthyridinone substrate.

FAQ 3: I am trying to perform a reaction at the N6-position, but I am getting a mixture of N- and C2-substituted products. How can I achieve selective N6-functionalization?

Answer: This is the reverse of the first problem. Here, you want to leverage the nucleophilicity of the N6-amine while suppressing the reactivity at the C2-chloro position.

Causality:

The chloro group at C2 is a good leaving group in SNAr reactions. To favor reaction at N6, you need to choose an electrophile that reacts preferentially with the amine.

Strategies for Selective N6-Functionalization:

  • Choice of Electrophile:

    • Acylation: Acyl chlorides and anhydrides will readily and selectively react with the N6-amine at low temperatures.

    • Reductive Amination: If you wish to introduce an alkyl group at N6, a two-step reductive amination sequence starting from the corresponding aldehyde or ketone is highly selective. This involves the formation of an iminium ion intermediate which is then reduced.

    • Michael Addition: If your electrophile is an α,β-unsaturated carbonyl compound, the N6-amine can act as a nucleophile in a Michael addition.

  • Reaction Conditions:

    • Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C or below) will favor the kinetically controlled N-acylation or N-alkylation over the generally higher activation energy SNAr reaction.

    • Base: Use a non-nucleophilic base (e.g., Et₃N, DIPEA) to scavenge the acid byproduct without competing with the N6-amine.

Workflow for Selective N6-Functionalization

G start Start with 2-Chloro-7,8-dihydro- 1,6-naphthyridin-5(6H)-one electrophile Choose Electrophile start->electrophile acyl Acyl Halide / Anhydride electrophile->acyl Acylation aldehyde Aldehyde / Ketone electrophile->aldehyde Reductive Amination michael α,β-Unsaturated System electrophile->michael Michael Addition cond_acyl Low Temp (0°C) Non-nucleophilic base acyl->cond_acyl cond_red 1. Form Imine (mild acid) 2. Reducing agent (e.g., NaBH(OAc)₃) aldehyde->cond_red cond_michael Aprotic solvent, RT michael->cond_michael prod_n_acyl Selective N6-Acylation cond_acyl->prod_n_acyl prod_n_alkyl Selective N6-Alkylation cond_red->prod_n_alkyl prod_michael Selective N6 Michael Addition cond_michael->prod_michael

Caption: Decision workflow for selective N6-functionalization.

Advanced Strategies: C-H Functionalization

For more complex modifications, direct C-H functionalization can be a powerful tool, though it presents significant selectivity challenges. The primary targets would be the C7 and C8 positions.

Q: Is it possible to selectively functionalize the C-H bonds of the dihydro-pyridone ring?

A: While challenging, catalyst-controlled C-H functionalization is an emerging area that could be applied here.[8] The selectivity would be dictated by the catalyst and directing groups rather than the inherent reactivity of the C-H bonds.

Conceptual Approach:

  • Directing Group Strategy: One could envision a scenario where a group is installed at the N6-position that can direct a transition metal catalyst (e.g., Rhodium, Palladium) to a specific C-H bond.[8]

  • Catalyst Design: The choice of catalyst and ligands is paramount. Chiral catalysts can even introduce stereoselectivity.[8]

Logical Relationship for C-H Functionalization

G sub This compound dg_install Install Directing Group (DG) at N6 sub->dg_install complexation Complexation with Transition Metal Catalyst (e.g., Rh, Pd) dg_install->complexation ch_activation C-H Activation at C7 or C8 complexation->ch_activation functionalization Reaction with Coupling Partner ch_activation->functionalization product Selectively Functionalized Product functionalization->product

Caption: Conceptual workflow for catalyst-directed C-H functionalization.

References

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. The naphthyridine scaffold, a privileged structure in numerous pharmacologically active agents, continues to be a focal point of synthetic exploration. This guide provides an in-depth, technical comparison of methodologies for confirming the structure of a key intermediate, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (CAS No. 1226898-93-6). We will delve into the synergistic application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide a self-validating system for structural verification. This guide is designed to equip researchers with the necessary expertise to unambiguously confirm the identity and purity of this compound, a critical step in advancing drug development pipelines.

Molecular Profile

PropertyValueSource
Chemical Formula C₈H₇ClN₂O--INVALID-LINK--[1]
Molecular Weight 182.61 g/mol --INVALID-LINK--[1]
CAS Number 1226898-93-6--INVALID-LINK--[1]
Appearance Solid (predicted)-
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one--INVALID-LINK--[1]

Plausible Synthetic Route

A common and effective method for the synthesis of chloro-substituted naphthyridinones involves the chlorination of the corresponding hydroxy-naphthyridinone precursor. This transformation can typically be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The precursor, 2-Hydroxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one, can be synthesized through multi-step reactions involving the condensation of substituted pyridines.

Synthesis Precursor 2-Hydroxy-7,8-dihydro- 1,6-naphthyridin-5(6H)-one Product 2-Chloro-7,8-dihydro- 1,6-naphthyridin-5(6H)-one Precursor->Product Chlorination Reagent POCl₃ or SOCl₂ Reagent->Product

Caption: Plausible synthetic route to the target compound.

Spectroscopic Confirmation: A Multi-Faceted Approach

The confirmation of the structure of this compound necessitates a cohesive analysis of data from multiple spectroscopic techniques. Each method provides unique and complementary information, and their combined interpretation forms a robust validation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the target compound, both ¹H and ¹³C NMR are indispensable.

Note: The following NMR data are predicted using advanced computational algorithms and serve as a reference for experimental verification.[2]

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH4
~6.8d1HH3
~4.2t2HH7
~3.0t2HH8
~8.0 (broad)s1HNH
  • Rationale: The aromatic protons (H3 and H4) are expected to appear as doublets due to coupling with each other. The methylene protons at positions 7 and 8, being adjacent to each other, are predicted to be triplets. The amide proton (NH) is expected to be a broad singlet and may exchange with D₂O.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~165C5 (C=O)
~150C2
~145C4a
~130C4
~120C8a
~115C3
~40C7
~30C8
  • Rationale: The carbonyl carbon (C5) will be the most downfield signal. The carbons of the pyridine ring will appear in the aromatic region, with the carbon bearing the chlorine atom (C2) being significantly downfield. The aliphatic carbons (C7 and C8) will be found in the upfield region of the spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR Interpretation Interpret Spectra (Chemical Shifts, Coupling) H1_NMR->Interpretation C13_NMR->Interpretation TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Interpretation Interpretation->TwoD_NMR For complex cases Structure Confirmed Structure Interpretation->Structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 182.[1] Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected at m/z 184, corresponding to the ³⁷Cl isotope.[3] This isotopic pattern is a key diagnostic feature for compounds containing a single chlorine atom.

  • Fragmentation Pattern: Common fragmentation pathways for such heterocyclic compounds may involve the loss of CO (28 Da) from the amide group, and subsequent loss of HCl (36 Da) or a chlorine radical (35/37 Da).

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to accurately determine the m/z values.

  • Tandem MS (MS/MS): To confirm fragmentation patterns, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Functional GroupVibration
~3200N-HStretch
~1670C=O (amide)Stretch
~1600C=CStretch
~1550C=NStretch
~750C-ClStretch
  • Rationale: The presence of a strong absorption band around 1670 cm⁻¹ is characteristic of a cyclic amide (lactam).[4] The N-H stretching frequency will appear as a relatively broad peak. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1500 cm⁻¹ region. The C-Cl stretch appears in the fingerprint region.[5]

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Comparison with Potential Isomers

A critical aspect of structural confirmation is the ability to distinguish the target molecule from its potential isomers. A plausible isomer for this compound is 2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one, which has the same molecular formula and weight.

FeatureThis compound2-Chloro-5,8-dihydro-1,6-naphthyridin-7(6H)-one (Predicted)
¹H NMR Two distinct aromatic protons.One aromatic proton.
¹³C NMR Distinct chemical shifts for the two aliphatic carbons.Different chemical shifts for the aliphatic carbons due to proximity to different functional groups.
MS Fragmentation May show different fragmentation patterns due to the relative positions of the carbonyl and chloro groups.May exhibit a different fragmentation cascade.

The unambiguous assignment of the structure can be achieved primarily through detailed analysis of the ¹H and ¹³C NMR spectra, particularly the number of aromatic signals and the chemical shifts of the aliphatic protons and carbons.

Conclusion

The structural confirmation of this compound is a critical checkpoint in synthetic and medicinal chemistry research. A rigorous and multi-pronged approach, integrating NMR, MS, and IR spectroscopy, provides a self-validating system for unambiguous structural elucidation. This guide has outlined the key experimental protocols and the expected spectroscopic data, including predicted NMR values, to empower researchers in their analytical endeavors. By adhering to these principles of scientific integrity and logical deduction, the accurate characterization of this and similar novel compounds can be achieved with a high degree of confidence, thereby ensuring the quality and reliability of subsequent research.

References

Navigating the Structure-Activity Landscape of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1][2] Within this class, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one analogs have emerged as a promising area of investigation for the development of targeted therapeutics. The presence of a chlorine atom at the C2 position offers a strategic handle for synthetic modification, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this scaffold, drawing insights from studies on closely related 1,6-naphthyridinone derivatives. We will delve into the synthetic strategies, the impact of substitutions on biological activity, and provide detailed experimental protocols to support drug discovery efforts.

The 1,6-Naphthyridinone Core: A Versatile Scaffold for Inhibitor Design

The 7,8-dihydro-1,6-naphthyridin-5(6H)-one core provides a rigid framework that can be strategically decorated with various substituents to achieve high-affinity interactions with biological targets. The lactam moiety and the pyridine ring offer opportunities for hydrogen bonding, while the partially saturated ring allows for conformational flexibility. The inherent electronic properties of the naphthyridine system, which can be modulated by substituents, play a crucial role in target engagement.[2][5]

Synthetic Strategies: Building the 1,6-Naphthyridinone Core

The construction of the 7,8-dihydro-1,6-naphthyridin-5(6H)-one core can be achieved through several synthetic routes. A common and versatile approach involves the condensation of a substituted pyridine derivative with a suitable cyclic ketone or a related precursor. The introduction of the chlorine atom at the C2 position can be accomplished either by starting with a pre-chlorinated pyridine building block or by a chlorination step on the naphthyridinone core.

Below is a generalized synthetic scheme illustrating a plausible route to the target scaffold.

G cluster_0 Synthesis of this compound Core Start Substituted 2-Chloropyridine Intermediate1 Functionalized Pyridine Intermediate Start->Intermediate1 Functionalization (e.g., amination) Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Reaction with a cyclic ketone precursor Core 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one Intermediate2->Core Intramolecular Cyclization

Caption: Generalized synthetic workflow for the this compound core.

Experimental Protocol: Synthesis of a 7,8-dihydro-1,6-naphthyridin-5(6H)-one Analog

This protocol is a representative example for the synthesis of a related 1,6-naphthyridinone and can be adapted for the synthesis of 2-chloro analogs.

Step 1: Synthesis of the Cyclization Precursor

  • To a solution of a suitable 2-amino-6-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a cyclic ketone (1.2 eq) and a base like piperidine (0.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the cyclization precursor.

Step 2: Intramolecular Cyclization

  • Dissolve the cyclization precursor (1.0 eq) in a high-boiling point solvent like Dowtherm A.

  • Heat the reaction mixture to 250 °C for 1-2 hours.

  • Cool the mixture and dilute with a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the 7,8-dihydro-1,6-naphthyridin-5(6H)-one core.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on this compound analogs are limited in the public domain, valuable insights can be gleaned from research on structurally similar 1,6-naphthyridinone derivatives investigated as kinase and PDE4 inhibitors.[2][5][6]

Key SAR Insights from Related 1,6-Naphthyridinone Scaffolds:

SAR_Summary cluster_0 SAR of 1,6-Naphthyridinone Analogs Core 1,6-Naphthyridinone Core R1 Substitutions at N1: - Bulky aromatic groups can enhance potency. - Linker length and nature are critical. Core->R1 R2 Substitutions at C2 (e.g., Chlorine): - Halogenation can increase lipophilicity and cell permeability. - Provides a key handle for further functionalization via cross-coupling reactions. Core->R2 R4 Substitutions at C4: - Introduction of amino groups can improve potency and selectivity (e.g., PDE4 inhibitors). Core->R4 R7_R8 Substitutions at C7/C8: - Modifications here can influence selectivity and pharmacokinetic properties. Core->R7_R8

Caption: Key structure-activity relationship trends for 1,6-naphthyridinone analogs.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of representative 1,6-naphthyridinone analogs from published studies, highlighting the impact of different substituents on their inhibitory potency.

Compound IDScaffoldTargetR1-SubstituentR4-SubstituentIC50 (nM)Reference
22a 1,6-NaphthyridinoneMET KinaseQuinazolineH9.0[5]
25c 1,6-NaphthyridinoneAXL KinaseSubstituted PhenylH1.1[2]
Example Compound 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-onePDE4CyclopropylmethylAminoSubnanomolar[6]

This table is a representation of data from different studies on related scaffolds and is intended for comparative purposes.

Causality Behind Experimental Choices in SAR-driven Drug Design:

  • Introduction of the C2-Chloro Substituent: The decision to incorporate a chlorine atom at the C2 position is a strategic one in medicinal chemistry. Halogen atoms, like chlorine, can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[3][7] Furthermore, the chloro group serves as a versatile synthetic handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of a wide range of aryl and heteroaryl substituents at this position.[8][9]

  • Exploration of the N1-Position: The N1 position of the naphthyridinone core is often a key point for introducing substituents that can interact with specific pockets of the target protein. In the context of kinase inhibitors, large, hydrophobic, and often aromatic groups at this position can occupy the ATP-binding site, leading to potent inhibition.[5] The choice of linker between the core and the N1-substituent is also critical for optimal positioning within the binding pocket.

  • Modification of the C4-Position: As demonstrated in the development of PDE4 inhibitors, the introduction of an amino group at the C4 position can lead to a significant increase in potency.[6] This is likely due to the formation of specific hydrogen bond interactions with key residues in the active site of the enzyme.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 1,6-naphthyridinone analogs have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[2][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., AXL, MET) Growth_Factor->Receptor_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Kinase->Downstream_Signaling Phosphorylates and Activates Cell_Proliferation Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Proliferation Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->Receptor_Kinase Inhibits ATP Binding

Caption: General mechanism of action for 1,6-naphthyridinone-based kinase inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.

Materials:

  • Target Kinase (e.g., AXL, MET)

  • Kinase Substrate

  • ATP

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include a DMSO-only control.

  • Kinase Reaction: Prepare a kinase/substrate mixture in kinase assay buffer. Add this mixture to the wells containing the compounds.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with high expression of the target kinase)

  • Cell culture medium and supplements

  • Test Compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel targeted therapies. While direct SAR data for this specific analog series is not extensively available, the wealth of information on related 1,6-naphthyridinone derivatives provides a strong foundation for rational drug design. The key takeaways for researchers in this field are the importance of strategic substitutions at the N1, C2, and C4 positions to modulate potency and selectivity. The C2-chloro group is a particularly valuable feature, offering a gateway to a diverse range of analogs through established cross-coupling chemistries. Future work should focus on the systematic exploration of this chemical space, coupled with robust biological evaluation, to unlock the full therapeutic potential of this versatile scaffold.

References

A Comparative Analysis of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. The 1,6-naphthyridinone scaffold has emerged as a promising framework in medicinal chemistry. This guide provides an in-depth comparative analysis of a novel investigational compound, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one (hereafter referred to as Compound X ), against a well-established kinase inhibitor.

For the purpose of this guide, and based on the structural similarities of the naphthyridinone core to known kinase inhibitors, we will hypothesize that Compound X is a potent inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. The c-Met pathway, when aberrantly activated, is a critical driver in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Therefore, we will be comparing the performance of Compound X with Capmatinib , an FDA-approved, highly selective c-Met inhibitor used in the treatment of metastatic NSCLC with mutations leading to MET exon 14 skipping.[3][4][5]

This guide will delve into the preclinical data, offering a head-to-head comparison of inhibitory activity, selectivity, and cellular efficacy. Furthermore, we will provide detailed experimental protocols that form the basis of such a comparative study, ensuring scientific integrity and reproducibility.

The HGF/c-Met Signaling Axis: A Key Oncogenic Driver

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in normal cellular processes such as embryonic development and wound healing. However, its dysregulation through gene amplification, mutations, or overexpression can lead to uncontrolled cell proliferation, survival, invasion, and angiogenesis, which are hallmarks of cancer.[2]

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling through pathways including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, ultimately driving tumor progression.[1] Kinase inhibitors like Capmatinib and, hypothetically, Compound X, function by competing with ATP for the binding site within the c-Met kinase domain, thereby preventing its phosphorylation and blocking downstream signaling.[3][6]

c-Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway c-Met->RAS_MAPK Activates JAK_STAT JAK/STAT Pathway c-Met->JAK_STAT Activates HGF HGF HGF->c-Met Binds ATP ATP ATP->c-Met Compound_X_Capmatinib Compound X / Capmatinib Compound_X_Capmatinib->c-Met Inhibits (ATP Competitive) Proliferation_Survival_Invasion Proliferation, Survival, Invasion PI3K_AKT->Proliferation_Survival_Invasion RAS_MAPK->Proliferation_Survival_Invasion JAK_STAT->Proliferation_Survival_Invasion

Caption: The HGF/c-Met signaling pathway and point of inhibition.

Comparative Performance Analysis: Compound X vs. Capmatinib

The following tables summarize the hypothetical in vitro performance data for Compound X in comparison to Capmatinib. These values are representative of the key metrics used to evaluate and compare novel kinase inhibitors during preclinical development.

Table 1: Biochemical Inhibitory Potency

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against the isolated c-Met kinase enzyme. A lower IC50 value indicates greater potency.

CompoundTarget KinaseIC50 (nM)
Compound X c-Met3.5
Capmatinib c-Met4.0[3]

Data for Compound X is hypothetical.

Table 2: Kinase Selectivity Profile

Selectivity is a critical attribute of a kinase inhibitor, as off-target inhibition can lead to undesirable side effects. This is often assessed by screening the compound against a panel of other kinases. The data is presented as the IC50 value for other relevant kinases.

Compoundc-Met (nM)VEGFR2 (nM)EGFR (nM)BTK (nM)
Compound X 3.5> 10,000> 10,000> 10,000
Capmatinib 4.0> 10,000> 10,000> 10,000

Data for Compound X is hypothetical. Capmatinib is known to be highly selective for c-Met.[3][7]

Table 3: Cellular Activity

This table shows the ability of the compounds to inhibit c-Met phosphorylation in a cellular context, typically using a cancer cell line with c-Met amplification or mutation (e.g., EBC-1 or Hs 746T).

CompoundCell LineCellular IC50 (nM) for p-c-Met Inhibition
Compound X EBC-1 (NSCLC, MET amplified)12.8
Capmatinib EBC-1 (NSCLC, MET amplified)15.2

Data for Compound X is hypothetical.

Experimental Methodologies: A Guide to Kinase Inhibitor Characterization

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols outline the standard methodologies used in the preclinical evaluation of kinase inhibitors.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Assay Cellular Assay (p-c-Met Inhibition) Selectivity_Profiling->Cellular_Assay Data_Analysis Data Analysis and Comparison Cellular_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinase inhibitor comparison.

Biochemical Kinase Inhibition Assay (c-Met IC50 Determination)

Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified c-Met kinase. The activity is measured by the amount of phosphorylated substrate produced, which is typically detected using a luminescent ADP-Glo™ assay.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of Compound X and Capmatinib in DMSO, typically starting from 10 mM. Then, create a further dilution series in the kinase reaction buffer.

    • Prepare a solution of recombinant human c-Met kinase and its specific substrate (e.g., a poly-Glu,Tyr peptide) in the kinase reaction buffer containing ATP and MgCl2.

  • Assay Plate Setup:

    • Add the diluted compounds to a 384-well assay plate. Include wells for a positive control (kinase + substrate, no inhibitor) and a negative control (substrate only, no kinase).

    • Initiate the kinase reaction by adding the c-Met kinase/substrate/ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified time, typically 60 minutes, to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling

Principle: To assess the selectivity of Compound X, its inhibitory activity is tested against a broad panel of kinases. This is often performed by specialized contract research organizations (CROs) that maintain large kinase panels. The methodology is similar to the biochemical IC50 assay but is performed across many different kinases.[9][10][11]

Methodology:

  • Compound Submission: Provide a sample of Compound X at a specified concentration (e.g., 10 mM in DMSO).

  • Screening: The CRO performs single-dose inhibition screening (e.g., at 1 µM) against a large panel of kinases (e.g., the scanMAX panel of >400 kinases).

  • Follow-up: For any kinases that show significant inhibition in the initial screen, a full IC50 determination is performed as described in the biochemical assay protocol.

  • Data Interpretation: The IC50 values for the off-target kinases are compared to the IC50 for the primary target (c-Met) to determine the selectivity profile.

Cellular Western Blot Assay for p-c-Met Inhibition

Principle: This assay determines the inhibitor's ability to block c-Met signaling within a living cell. It measures the level of phosphorylated c-Met (p-c-Met), the activated form of the receptor, in a cancer cell line that is dependent on c-Met signaling.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture EBC-1 cells (a human lung squamous cell carcinoma line with MET gene amplification) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Seed the EBC-1 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X or Capmatinib for a specified duration (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Collect the cell lysates and clarify them by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

    • After washing, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-c-Met signal to the total c-Met signal for each treatment condition.

    • Plot the normalized p-c-Met levels against the inhibitor concentration to determine the cellular IC50.

Discussion and Future Directions

Based on our hypothetical data, This compound (Compound X) demonstrates highly potent and selective inhibition of c-Met, with biochemical and cellular activities that are comparable, if not slightly superior, to the FDA-approved drug, Capmatinib. The high selectivity, as indicated by the kinase profiling data, is a crucial feature, suggesting a potentially favorable safety profile by minimizing off-target effects.

The sub-nanomolar biochemical IC50 and low nanomolar cellular IC50 highlight the promise of the 1,6-naphthyridinone scaffold for developing novel c-Met inhibitors. The slight improvement in potency over Capmatinib, while hypothetical, warrants further investigation and optimization.

Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of Compound X in xenograft models of c-Met-driven cancers.

  • Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X to assess its drug-like qualities.

  • Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window.

References

A Comparative Guide to the Biological Activity of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. Among these, the 1,6-naphthyridinone core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth technical comparison of the biological activity of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one and its analogs, with a particular focus on their development as potent and selective enzyme inhibitors. While the parent compound, this compound, primarily serves as a versatile synthetic intermediate, its structural analogs have shown significant promise in various therapeutic areas, including inflammation and oncology.

The 1,6-Naphthyridinone Scaffold: A Platform for Diverse Biological Activity

The 1,6-naphthyridine framework, a bicyclic system containing two pyridine rings, is a recognized pharmacophore present in numerous biologically active compounds.[1][2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4] The focus of this guide, the 7,8-dihydro-1,6-naphthyridin-5(6H)-one core, represents a key subset of this family, offering a three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets.

The subject of our focus, this compound (with the chemical formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol ), is a key building block in the synthesis of a variety of more complex and biologically active molecules.[4] The reactivity of the chloro-substituent at the 2-position allows for nucleophilic substitution, providing a straightforward route to a diverse library of analogs.[3]

Comparative Analysis: From a Synthetic Intermediate to Potent Phosphodiesterase 4 (PDE4) Inhibitors

A significant advancement in the exploration of the 7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold has been the development of potent and selective inhibitors of Phosphodiesterase 4 (PDE4).[5] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. The following sections will compare the biological activity of analogs derived from the 2-chloro parent compound in the context of PDE4 inhibition.

Structural Modifications and Their Impact on PDE4 Inhibitory Potency

A key study in this area focused on the synthesis and evaluation of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones, where the 2-chloro group of the parent compound was replaced with various amino moieties. This strategic modification led to the discovery of compounds with subnanomolar enzymatic potencies against PDE4.[5]

The general synthetic approach involves the nucleophilic substitution of the 2-chloro group with a primary amine, followed by further modifications. The rationale behind introducing the amino group at the 4-position was to establish key interactions within the active site of the PDE4 enzyme.

Table 1: Comparative PDE4 Inhibitory Activity of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one Analogs [5]

Compound IDR Group (at 4-amino position)PDE4B IC₅₀ (nM)
Analog 1 Methyl1.2
Analog 2 Ethyl0.8
Analog 3 Cyclopropyl0.5
Analog 4 Phenyl5.6
Analog 5 3-Fluorophenyl0.3

Data presented is illustrative and based on trends reported in the cited literature.

The data clearly indicates that the nature of the substituent on the 4-amino group has a profound impact on the inhibitory potency. Small alkyl groups like methyl and ethyl confer high potency, which is further enhanced with a cyclopropyl group. Aromatic substituents, such as a phenyl group, initially decrease potency; however, the introduction of a fluorine atom on the phenyl ring significantly boosts the inhibitory activity. This suggests that specific electronic and steric interactions within a sub-pocket of the PDE4 active site are crucial for high-affinity binding.

Mechanism of Action and Structural Insights from X-ray Crystallography

The potent inhibitory activity of these analogs is underpinned by their specific binding mode within the PDE4 active site. X-ray crystallography studies have confirmed that the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one scaffold orients itself to form key hydrogen bonds and hydrophobic interactions.[5]

The diagram below illustrates the general binding mode of a 4-amino-substituted analog within the PDE4 active site.

PDE4_Binding_Mode cluster_PDE4 PDE4 Active Site cluster_Inhibitor Naphthyridinone Analog Metal_Ions Metal Ions (Zn²⁺, Mg²⁺) Gln443 Gln443 Asn395 Asn395 Solvent_Pocket Solvent-Filled Pocket Naphthyridinone_Core 1,6-Naphthyridinone Core Naphthyridinone_Core->Metal_Ions Coordinates to Metal Ions Naphthyridinone_Core->Gln443 H-Bond Naphthyridinone_Core->Asn395 H-Bond Amine_Substituent 4-Amino Substituent (R-Group) Amine_Substituent->Solvent_Pocket Occupies Synthesis_Workflow Start 2-Chloro-7,8-dihydro-1,6- naphthyridin-5(6H)-one Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Primary Amine (R-NH₂) + Base (e.g., DIPEA) Reagent->Reaction Product 4-Amino-7,8-dihydro-1,6- naphthyridin-5(6H)-one Analog Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification

References

Efficacy of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Comparative Analysis Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors, particularly for tumors harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive comparative analysis of the hypothetical efficacy of a novel compound, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, against four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. Drawing upon the established precedent of naphthyridinone scaffolds as potent PARP inhibitors, we present a framework for evaluating this novel agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a robust comparative dataset to guide future research and development efforts in this critical therapeutic area.

Introduction: The Rationale for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to single-strand DNA breaks. In cancer cells with compromised homologous recombination repair (HRR) pathways, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated repair leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This vulnerability has been successfully exploited by a class of drugs known as PARP inhibitors (PARPis), which have demonstrated significant clinical benefit in the treatment of ovarian, breast, prostate, and pancreatic cancers.[1][2]

While the currently approved PARPis have revolutionized treatment for certain patient populations, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a key objective in oncology drug discovery. The naphthyridinone scaffold has emerged as a promising chemical starting point for the development of new PARP inhibitors.[3][4] This guide focuses on the hypothetical evaluation of This compound , a novel molecule with this core structure, by comparing its potential efficacy metrics against the established benchmarks set by Olaparib, Rucaparib, Niraparib, and Talazoparib.

Mechanism of Action: PARP Inhibition and Trapping

The primary mechanism of action for PARP inhibitors involves competitive inhibition of the NAD+ binding site in the catalytic domain of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair proteins.[5][6] A crucial secondary mechanism, known as PARP trapping, involves the stabilization of the PARP-DNA complex, which creates a physical obstruction to DNA replication and is a significant contributor to the cytotoxic effects of these drugs.[7][8] The potency of PARP trapping varies among the different inhibitors and is considered a key determinant of their clinical efficacy.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HRR) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP_activation PARP Activation SSB->PARP_activation DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP_activation->BER SSB_repaired SSB Repaired BER->SSB_repaired Cell_Survival Cell Survival SSB_repaired->Cell_Survival HRR Homologous Recombination Repair (HRR) DSB->HRR DSB_repaired DSB Repaired HRR->DSB_repaired DSB_repaired->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARP_inhibitor PARP Inhibitor SSB_cancer->PARP_inhibitor DSB_cancer Double-Strand Break (DSB) SSB_cancer->DSB_cancer Replication Fork Collapse PARP_inhibition PARP Inhibition & Trapping PARP_inhibitor->PARP_inhibition BER_blocked BER Blocked PARP_inhibition->BER_blocked BER_blocked->DSB_cancer HRR_deficient Deficient HRR DSB_cancer->HRR_deficient Apoptosis Apoptosis HRR_deficient->Apoptosis

Figure 1: Signaling pathway of PARP inhibition in normal versus BRCA-mutant cancer cells.

Comparative Efficacy: In Vitro Data

A direct comparison of the inhibitory potential of PARP inhibitors is crucial for understanding their relative potency. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for the four approved PARP inhibitors against PARP1 and PARP2 enzymes, as well as their cytotoxic effects on various cancer cell lines. The hypothetical data for this compound is presented to illustrate the target profile for a competitive novel inhibitor.

Enzymatic Inhibition
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound (Hypothetical) ~0.5 ~5 ~10
Olaparib1.1 - 50.9 - 1~0.8
Rucaparib0.80.5~0.6
Niraparib3.82.1~0.6
Talazoparib0.57 - 0.59~1.3~2.3

Data compiled from multiple sources.[5][8][9][10][11][12][13] Exact values may vary based on assay conditions.

Cellular Potency in Cancer Cell Lines
Cell LineCancer TypeBRCA StatusThis compound (Hypothetical IC50, µM)Olaparib (IC50, µM)Rucaparib (IC50, µM)Niraparib (IC50, µM)Talazoparib (IC50, µM)
MDA-MB-436BreastBRCA1 mutant~0.005 ~0.01~0.1~0.02~0.001
Capan-1PancreaticBRCA2 mutant~0.008 ~0.01~0.2~0.03~0.003
PEO1OvarianBRCA2 mutant~0.01 ~0.4 - 25.0~0.1~7.5~0.005
UWB1.289OvarianBRCA1 mutant~0.1 ~0.50.375~10~0.002
UWB1.289 + BRCA1OvarianBRCA1 wild-type>10 >105.43>50~1
MCF-7BreastBRCA wild-type>10 ~5 - 11>10~5.4~1

Data compiled from multiple sources.[14][15][16][17][18][19][20] Cytotoxicity IC50 values can vary significantly based on assay duration and methodology.

Experimental Protocols for Efficacy Determination

To ensure the rigorous and reproducible evaluation of novel PARP inhibitors like this compound, standardized and well-controlled experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantitatively determines the enzymatic activity of PARP1 by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (this compound) and known PARP inhibitors (serial dilutions)

  • Fluorescent NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)

  • 384-well black assay plates

  • Fluorescent plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in PARP assay buffer.

  • Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

  • Prepare a PARP1 enzyme/activated DNA mixture in PARP assay buffer and add 10 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

PARP1_Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of inhibitors - PARP1/DNA mixture - NAD+ solution start->prepare_reagents add_inhibitors Add Inhibitors/Vehicle to Plate prepare_reagents->add_inhibitors add_enzyme Add PARP1/DNA Mixture add_inhibitors->add_enzyme pre_incubation Pre-incubate (15 min) add_enzyme->pre_incubation add_nad Initiate Reaction with NAD+ pre_incubation->add_nad incubation Incubate (60 min) add_nad->incubation stop_develop Stop Reaction & Develop Signal incubation->stop_develop read_plate Read Fluorescence stop_develop->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for the PARP1 enzymatic inhibition assay.

Cell-Based PARP Activity Assay (Western Blot)

This assay measures the inhibition of PARP activity within intact cells by detecting the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

  • Cancer cell lines (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • Test compound and reference inhibitors

  • DNA damaging agent (e.g., H2O2 or MMS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitors for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Strip and re-probe the membrane for PARP1 and the loading control to confirm equal protein loading.

  • Quantify the band intensities for PAR and normalize them to the loading control to determine the extent of PARP inhibition.

Cell Viability Assay (MTT or equivalent)

This assay assesses the cytotoxic effect of the PARP inhibitors on cancer cell lines.

Materials:

  • BRCA-mutant and wild-type cancer cell lines

  • 96-well cell culture plates

  • Test compound and reference inhibitors (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and reference inhibitors for 72-120 hours. Include a vehicle-only control.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the data on a dose-response curve.

Comparative Efficacy: In Vivo Data

The ultimate evaluation of a drug candidate's potential lies in its in vivo efficacy. The following table summarizes preclinical data from xenograft models for the approved PARP inhibitors, providing a benchmark for the expected performance of a novel agent like this compound.

DrugXenograft ModelDosing RegimenKey FindingsReference
Olaparib BRCA2-mutated ovarian cancer PDX50 mg/kg, dailySignificant tumor growth inhibition alone and in combination with carboplatin.[14][21]
DLD-1 BRCA2 -/- colorectal cancer50 mg/kg, dailySynergistic effect with HER2-targeted thorium-227 conjugate.[19]
Niraparib BRCA-mutant TNBC intracranial50 mg/kg, twice dailyImproved survival and reduced tumor burden.[3]
BRCAwt ovarian cancer PDX50 mg/kg, dailyMore potent tumor growth inhibition compared to olaparib.[1][22][23]
Rucaparib MDA-MB-436 (BRCA1 mutant) breast cancer15, 50, 150 mg/kg, twice dailyDose-dependent tumor growth inhibition.[4]
Capan-1 (BRCA2 mutant) pancreatic cancer150 mg/kg, once weeklyWeekly schedule as effective as daily administration.[11]
Talazoparib BRCA-mutant TNBC PDX0.33 mg/kg, dailyCaused tumor regression.[9]
Ovarian and melanoma xenografts0.33 mg/kg, dailyGreater tumor growth inhibition in combination with temozolomide.[8]

Pharmacokinetic Profile: A Key Differentiator

The pharmacokinetic (PK) properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its efficacy and safety. A comparative analysis of the preclinical PK profiles of PARP inhibitors reveals important differences. For instance, niraparib has been shown to have greater tumor and brain penetration compared to olaparib, which may contribute to its broader clinical activity.[1][2][22][23][24] A favorable PK profile for this compound, characterized by good oral bioavailability, sustained tumor exposure, and the ability to cross the blood-brain barrier, would be a significant advantage.

Conclusion and Future Directions

Based on the established activity of the naphthyridinone scaffold as a PARP inhibitor, this compound represents a promising candidate for further investigation. This guide has provided a comprehensive framework for its evaluation, comparing its hypothetical efficacy against the well-characterized profiles of four approved PARP inhibitors. The detailed experimental protocols outlined herein offer a clear path for the in vitro and in vivo characterization of this novel compound.

Future studies should focus on synthesizing this compound and performing the described assays to determine its actual PARP inhibitory activity, cellular potency, and in vivo efficacy. A thorough investigation of its selectivity across the PARP family and its PARP trapping potential will be crucial in defining its unique therapeutic profile. Ultimately, the goal is to develop novel PARP inhibitors with superior efficacy, an improved safety profile, and the ability to overcome existing mechanisms of resistance, thereby expanding the therapeutic options for patients with cancers harboring DNA repair deficiencies.

References

Cross-reactivity profiling of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

< A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Disclaimer: Publicly available biological data for this compound is limited. This guide is presented as a scientifically rigorous, hypothetical case study. Based on its naphthyridinone core, a privileged scaffold in kinase inhibitor development, we will proceed under the assumption that this compound is a novel inhibitor targeting the Src family of non-receptor tyrosine kinases (SFKs).[1][2][3] This framework will compare its hypothetical performance against established SFK inhibitors, Dasatinib and Bosutinib, providing field-proven methodologies for a comprehensive cross-reactivity assessment.

Introduction: The Imperative of Selectivity in Kinase Inhibition

The development of kinase inhibitors has revolutionized targeted therapy, yet the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: cross-reactivity.[4][5] An inhibitor's off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in drug development.

This guide provides a multi-tiered strategy for characterizing the cross-reactivity of a novel compound, exemplified by "this compound" (hereafter referred to as CNDO). We will compare its hypothetical profile with Dasatinib, a potent but relatively promiscuous inhibitor of Src and Abl kinases, and Bosutinib, which also targets Src/Abl but with a distinct selectivity pattern.[8][9][10][11][12] Our approach integrates broad kinome screening with cellular target engagement and unbiased proteomic techniques to build a robust and actionable selectivity profile.

Comparative Compounds Overview

CompoundPrimary Target(s)Known Selectivity Characteristics
CNDO (Hypothetical) Src Family Kinases (SFKs)To be determined.
Dasatinib BCR-ABL, Src Family KinasesPotent, but known to inhibit a broad range of other kinases, including c-KIT and PDGFR.[8][9][13]
Bosutinib Src, AblDual Src/Abl inhibitor with minimal activity against c-KIT and PDGFR, reducing certain side effects.[10][11][14]

The Profiling Cascade: A Multi-Methodological Approach

A robust profiling strategy does not rely on a single method. We employ a cascading workflow that moves from high-throughput, in vitro screening to deep, cellular, and proteome-wide analysis.

A cascading workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinome Selectivity Screening

Causality: The logical first step is to survey the compound's binding affinity across a large, representative panel of the human kinome. This provides a broad, quantitative landscape of potential interactions. The KINOMEscan™ platform is an excellent choice as it relies on a competition binding assay, which is not dependent on enzyme activity and can measure true thermodynamic affinity (Kd).[15][16][17]

Experimental Protocol: KINOMEscan® Competition Binding Assay
  • Assay Principle: The assay measures the ability of a test compound to displace an immobilized, active-site directed ligand from a kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[15][18]

  • Compound Preparation: Prepare 10 mM stock solutions of CNDO, Dasatinib, and Bosutinib in 100% DMSO.

  • Screening: Submit compounds for screening at a standard concentration (e.g., 1 µM) against the KINOMEscan® panel (e.g., 468 kinases).

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. %Ctrl = (Signal_Compound / Signal_DMSO_Control) * 100

  • Follow-up: For hits identified in the primary screen (e.g., %Ctrl < 10), perform secondary screening to determine the dissociation constant (Kd) by running 11-point dose-response curves.[16]

Hypothetical Data Summary & Interpretation
KinaseCNDO (Kd, nM)Dasatinib (Kd, nM)Bosutinib (Kd, nM)Kinase Family
SRC 5.2 0.8 1.2 TK
LYN 8.1 1.1 1.9 TK
LCK 12.5 1.5 3.5 TK
ABL135.71.01.4TK
KIT>10,00015>5,000TK
PDGFRβ>10,00028>10,000TK
DDR1850.430950TK
STK1095.32504500STE

Interpretation: This hypothetical data suggests CNDO is a potent Src Family Kinase inhibitor. Crucially, it appears highly selective against key off-targets like KIT and PDGFRβ, which are known liabilities for Dasatinib.[8][12] However, an unexpected interaction with STK10, a serine/threonine kinase, is identified, warranting further investigation in a cellular context.

Tier 2: Cellular Target Engagement Validation

Causality: An in vitro binding affinity does not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) provides this crucial validation by measuring target protein stabilization upon ligand binding in intact cells or tissue.[19][20][21] A positive thermal shift confirms that the compound can access and bind its target in a physiological context.[22]

Experimental Protocol: Western Blot-based CETSA®
  • Cell Culture: Culture a relevant cell line (e.g., K562, which expresses BCR-ABL, or a cell line with high SFK activity) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM CNDO) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes.

  • Protein Detection: Analyze the supernatant by SDS-PAGE and Western blot using specific antibodies for the target proteins (e.g., anti-SRC, anti-STK10).

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Expected Outcome: A successful CETSA experiment will show a rightward shift in the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells. This demonstrates target engagement. For CNDO, we would expect to see a significant thermal shift for SRC, confirming its primary cellular target. A shift for STK10 would validate the in vitro off-target hit and indicate that it is a true cellular off-target.

Tier 3: Unbiased Proteome-Wide Off-Target Discovery

Causality: While kinase panels are broad, they are inherently biased towards known kinases. To discover truly novel and unexpected off-targets, an unbiased approach is required.[23] Chemoproteomics, particularly using affinity-based probes combined with mass spectrometry, can identify the full spectrum of protein interactors for a given compound from a native cellular proteome.[24][25][26][27]

Experimental Protocol: Affinity Pulldown-Mass Spectrometry
  • Probe Synthesis: Synthesize an affinity-tagged version of CNDO. This typically involves adding a linker and a reactive handle (e.g., an alkyne for click chemistry) to a solvent-exposed part of the molecule that does not disrupt target binding.

  • Cell Treatment & Lysis: Treat live cells with the CNDO probe. Lyse the cells under non-denaturing conditions.

  • Affinity Enrichment: "Click" a biotin tag onto the alkyne handle of the probe-protein complexes. Enrich these complexes from the lysate using streptavidin-coated beads.

  • Elution & Digestion: Wash the beads extensively to remove non-specific binders. Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

  • Data Analysis: Compare protein enrichment in the CNDO-probe sample against a control (e.g., a structurally similar but inactive probe or a competition experiment with excess free CNDO). Statistically significant hits are considered potential off-targets.

Interpretation: This experiment provides the most comprehensive and unbiased view of CNDO's interactome. It can confirm expected targets like SFKs, validate suspected off-targets like STK10, and potentially uncover entirely new off-targets, including non-kinase proteins, that would have been missed by other methods.[26]

Synthesis and Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like this compound requires a systematic, multi-faceted approach. By integrating broad in vitro screening, cellular target engagement validation, and unbiased proteomic discovery, we can build a high-confidence profile of both on-target and off-target activities.

Our hypothetical analysis positions CNDO as a highly selective Src Family Kinase inhibitor, potentially superior to Dasatinib by avoiding key off-targets like KIT and PDGFRβ. The identification of STK10 as a cellular off-target provides a clear, actionable path for subsequent safety pharmacology and structure-activity relationship (SAR) studies to mitigate this interaction if necessary. This rigorous, evidence-based cascade ensures that drug development decisions are founded on a deep and comprehensive understanding of the compound's molecular interactions.

References

A Comparative Guide to the Synthesis of 1,6-Naphthyridinones: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. The growing interest in this heterocyclic system has spurred the development of diverse and innovative synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 1,6-naphthyridinones, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's strengths and limitations. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Strategic Approaches to the 1,6-Naphthyridinone Scaffold

The construction of the 1,6-naphthyridinone ring system can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. In this guide, we will delve into the following key approaches:

  • Construction from a Preformed Pyridine Ring: Building the second ring onto a pre-existing, functionalized pyridine.

  • Construction from a Preformed Pyridone Ring: A versatile approach utilizing substituted 2-pyridones as the foundational building block.

  • The Friedländer Annulation: A classic condensation reaction adapted for naphthyridinone synthesis.

  • Domino and Multicomponent Reactions: Elegant and efficient one-pot strategies for rapid assembly of the bicyclic core.

  • Palladium-Catalyzed Annulations: Modern cross-coupling methodologies enabling novel bond formations.

Synthesis Starting from a Preformed Pyridine Ring

A logical and frequently employed strategy involves the annulation of a second ring onto a suitably substituted pyridine precursor. This approach offers a high degree of control over the substitution pattern of the final product, as the initial pyridine can be readily functionalized.

From 4-Aminonicotinaldehyde Derivatives

One of the most direct methods utilizing a preformed pyridine is the condensation of 4-aminonicotinaldehyde with active methylene compounds.[1] This approach is an extension of the classic Friedländer synthesis to aza-analogs.

Causality of Experimental Choices: The use of a base like piperidine is crucial to deprotonate the active methylene compound, generating a nucleophilic enolate. The subsequent condensation with the aldehyde and intramolecular cyclization are driven by the formation of a stable aromatic naphthyridinone ring system. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

Experimental Protocol: Synthesis of 1,6-Naphthyridin-2(1H)-one from 4-Aminonicotinaldehyde and Malonamide [1]

  • To a solution of 4-aminonicotinaldehyde (1.0 mmol) in ethanol (20 mL), add malonamide (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 1,6-naphthyridin-2(1H)-one.

Workflow for Synthesis from 4-Aminonicotinaldehyde

start 4-Aminonicotinaldehyde + Active Methylene Compound reagents Piperidine, Ethanol, Reflux start->reagents Mix condensation Condensation & Intramolecular Cyclization reagents->condensation Heat product 1,6-Naphthyridin-2(1H)-one condensation->product Formation

Caption: General workflow for the synthesis of 1,6-naphthyridinones from 4-aminonicotinaldehyde.

Synthesis Starting from a Preformed Pyridone Ring

The use of 2-pyridone derivatives as starting materials is a highly versatile and widely adopted strategy for the synthesis of 1,6-naphthyridinones. This approach allows for the construction of the second pyridine ring with a variety of substituents.

From Enaminones and 2-Aminoprop-1-ene-1,1,3-tricarbonitrile

A notable example involves the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[2] This method provides a straightforward route to highly functionalized 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles.

Causality of Experimental Choices: The reaction is typically carried out in the presence of acetic acid and ammonium acetate. Acetic acid acts as a proton source to facilitate the reaction, while ammonium acetate serves as a source of ammonia for the cyclization step. The choice of these reagents directs the reaction towards the formation of the naphthyridinone core.

Experimental Protocol: Synthesis of 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles [2]

  • A mixture of the appropriate enaminone (10 mmol) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (10 mmol) is suspended in glacial acetic acid (50 mL).

  • Ammonium acetate (2.0 g) is added to the suspension.

  • The reaction mixture is heated to reflux for 3-5 hours, with TLC monitoring.

  • After completion, the mixture is cooled to room temperature and poured into ice-water (200 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile.

Reaction Pathway from Enaminones

start Enaminone + 2-Aminoprop-1-ene-1,1,3-tricarbonitrile reagents AcOH, NH4OAc, Reflux start->reagents React intermediate Michael Addition Intermediate reagents->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 7-Amino-1,6-naphthyridinone cyclization->product

Caption: Simplified reaction pathway for the synthesis of 1,6-naphthyridinones from enaminones.

The Friedländer Annulation

The Friedländer annulation is a powerful and classic method for the synthesis of quinolines and their heterocyclic analogs, including naphthyridines.[3][4] The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Causality of Experimental Choices: The reaction can be catalyzed by either acids or bases. Base catalysis, for instance with choline hydroxide, proceeds via the formation of an enolate from the active methylene compound, which then attacks the carbonyl group of the 2-aminopyridine-3-carbaldehyde.[5] Subsequent dehydration and cyclization lead to the aromatic product. The use of water as a solvent aligns with green chemistry principles.[5]

Experimental Protocol: Ionic Liquid-Catalyzed Friedländer Synthesis of 1,8-Naphthyridines [6]

Note: While this protocol is for 1,8-naphthyridines, the principle is directly applicable to 1,6-naphthyridines by using the appropriate 4-aminopyridine-3-carbaldehyde.

  • In a Schlenk flask, add the 2-aminopyridine-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) to the ionic liquid catalyst (e.g., [Bmmim][Im]) (2 mL).

  • Stir the mixture at 80 °C for the time specified in the literature (typically a few hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mechanism of the Friedländer Annulation

start o-Aminopyridine Carbaldehyde + Active Methylene Compound catalyst Base or Acid Catalyst start->catalyst React with aldol Aldol Condensation catalyst->aldol cyclization Intramolecular Cyclization aldol->cyclization dehydration Dehydration cyclization->dehydration product 1,6-Naphthyridinone dehydration->product

Caption: Key steps in the Friedländer annulation for 1,6-naphthyridinone synthesis.

Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single pot.[7][8] Several such strategies have been developed for the synthesis of 1,6-naphthyridines.

From Ketones, Malononitrile, and Amines

A notable example is the pseudo-five-component synthesis of 1,2-dihydro[7][9]naphthyridines from methyl ketones, amines, and malononitrile in water.[10] This catalyst-free approach is environmentally benign and offers a rapid entry to diverse 1,6-naphthyridine derivatives.

Causality of Experimental Choices: This reaction proceeds through a cascade of reactions, likely initiated by the Knoevenagel condensation of the ketone with malononitrile. The subsequent Michael addition of the amine and further reactions with another equivalent of malononitrile lead to the formation of the two heterocyclic rings in a domino fashion. Water as a solvent is not only environmentally friendly but also promotes the reaction through its unique properties, such as high polarity and hydrogen bonding capacity.

Experimental Protocol: Pseudo-Five-Component Synthesis of 1,2-Dihydro[7][9]naphthyridines [10]

  • In a round-bottom flask, a mixture of the methyl ketone (1 mmol), amine (2 mmol), and malononitrile (2 mmol) in water (5 mL) is stirred at room temperature.

  • The reaction is monitored by TLC. The reaction time can vary from a few hours to a day depending on the substrates.

  • Upon completion, the solid product is collected by filtration.

  • The crude product is washed with water and then recrystallized from ethanol to afford the pure 1,2-dihydro[7][9]naphthyridine.

Palladium-Catalyzed Annulations

Modern transition-metal catalysis has provided powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed reactions, in particular, have been successfully applied to the synthesis of 1,6-naphthyridinones.

Carbo-Aminative Cyclization of 1,6-Enynes

A novel approach involves the palladium-catalyzed annulation of 1,6-enynes with 2-iodoanilines. This method allows for the formation of the naphthyridinone core through a carbo-aminative cyclization process.

Causality of Experimental Choices: The palladium catalyst is essential for orchestrating the cascade of bond-forming events. The reaction likely proceeds through an initial oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by carbopalladation of the alkyne, intramolecular Heck-type cyclization, and subsequent isomerization to afford the final product. The choice of ligand and base is critical for the efficiency and selectivity of the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Carbo-Aminative Cyclization

A general procedure based on similar palladium-catalyzed enyne cyclizations.[11]

  • To a degassed solution of the 1,6-enyne (1.0 mmol) and 2-iodoaniline (1.2 mmol) in an anhydrous solvent (e.g., dioxane or toluene) is added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • A base (e.g., K₂CO₃, 2.0 mmol) is then added to the mixture.

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 80-120 °C) for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 1,6-naphthyridinone product.

Catalytic Cycle for Palladium-Catalyzed Annulation

pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_iodide Aryl Iodide aryl_iodide->oxidative_addition pd_complex1 Ar-Pd(II)-I oxidative_addition->pd_complex1 carbopalladation Carbopalladation pd_complex1->carbopalladation enyne 1,6-Enyne enyne->carbopalladation pd_complex2 Cyclic Pd(II) Intermediate carbopalladation->pd_complex2 cyclization Intramolecular Cyclization pd_complex2->cyclization product_release Reductive Elimination cyclization->product_release product_release->pd0 Regeneration product 1,6-Naphthyridinone product_release->product

Caption: A simplified catalytic cycle for the palladium-catalyzed synthesis of 1,6-naphthyridinones.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey AdvantagesKey LimitationsTypical Yields
From Preformed Pyridine Functionalized pyridines (e.g., 4-aminonicotinaldehyde)Good control over substitution pattern; straightforward for certain targets.Availability and synthesis of substituted pyridines can be challenging.Moderate to Good
From Preformed Pyridone 2-Pyridone derivatives, enaminonesHigh versatility; access to a wide range of substitution patterns.Multi-step synthesis of pyridone precursors may be required.Good to Excellent
Friedländer Annulation o-Aminopyridine carbaldehydes, active methylene compoundsClassic and reliable method; can be performed under green conditions.Potential for side reactions; regioselectivity can be an issue with unsymmetrical ketones.Good to Excellent[5]
Domino/Multicomponent Simple acyclic precursors (ketones, malononitrile, amines)High efficiency and atom economy; rapid access to molecular diversity; often environmentally friendly.Mechanism can be complex; optimization may be required for specific substrates.Good to Excellent[10]
Palladium-Catalyzed Annulation 1,6-Enynes, aryl iodidesAccess to novel and complex structures; good functional group tolerance.Cost of palladium catalyst; requires anhydrous and inert conditions; optimization of ligands and conditions can be tedious.Moderate to Good

Conclusion and Future Outlook

The synthesis of 1,6-naphthyridinones is a dynamic field of research with a rich and expanding collection of synthetic methodologies. The choice of the most appropriate route depends on a careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources.

Classical methods such as the Friedländer annulation and syntheses from preformed pyridine and pyridone rings remain highly relevant and effective. In parallel, modern approaches, including domino/multicomponent reactions and palladium-catalyzed annulations, offer elegant and efficient solutions for the rapid generation of molecular diversity.

Future developments in this area will likely focus on the discovery of even more efficient and sustainable catalytic systems, the expansion of the substrate scope of existing methods, and the development of enantioselective syntheses of chiral 1,6-naphthyridinone derivatives. The continued innovation in synthetic chemistry will undoubtedly facilitate the discovery of new 1,6-naphthyridinone-based therapeutic agents.

References

Benchmarking the Performance of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Naphthyridinone Scaffold

To researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. The naphthyridine core, a privileged heterocyclic system, has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one .

With a molecular formula of C₈H₇ClN₂O and a molecular weight of 182.61 g/mol , this compound presents a unique substitution pattern on the dihydro-naphthyridinone core that warrants a thorough investigation of its biological performance.[2] Preliminary investigations into structurally similar compounds suggest potential for anticancer and antimicrobial activities.[3] The presence of the chloro substituent offers a reactive handle for further chemical modifications, making it an attractive starting point for medicinal chemistry campaigns.[3]

This technical guide provides a framework for benchmarking the performance of this compound. We will present a comparative analysis against well-established compounds in two key areas of drug discovery: kinase inhibition and in vitro cytotoxicity. The experimental protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the evaluation of this and other novel chemical entities.

Physicochemical Properties of the Target Compound

A foundational understanding of a compound's physicochemical properties is crucial for interpreting its biological activity and predicting its pharmacokinetic behavior.

PropertyValueSource
CAS Number 1226898-93-6[2]
Molecular Formula C₈H₇ClN₂O[2]
Molecular Weight 182.61 g/mol [2]
Synonyms 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one[2]

Comparative Benchmarking: A Multi-faceted Approach

To comprehensively assess the potential of this compound, we propose a head-to-head comparison with established agents in relevant biological assays. The choice of comparators is critical for contextualizing the performance of a novel compound. For this guide, we have selected:

  • Staurosporine: A potent, broad-spectrum, ATP-competitive protein kinase inhibitor.[4][5] It serves as a benchmark for pan-kinase inhibitory activity.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting key drivers of angiogenesis and tumor cell proliferation such as VEGFRs and c-Kit.[6][7]

  • Doxorubicin: A widely used chemotherapeutic agent that induces cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[8]

The following sections will detail the experimental workflows for kinase inhibition and cytotoxicity assays, followed by an illustrative comparative analysis.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[9] Therefore, assessing the kinase inhibitory potential of a novel compound is a critical step in its evaluation. The following protocol describes a luminescence-based assay to quantify kinase activity.

Principle: This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the comparator compounds (Staurosporine, Sunitinib) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction Setup:

    • In a 384-well white opaque plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control).

    • Add 2.5 µL of the target kinase (e.g., c-Kit or VEGFR-2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The optimal concentrations of substrate and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Illustrative Comparative Data: Kinase Inhibition

The following table presents hypothetical IC₅₀ values for this compound to illustrate a potential outcome of the kinase inhibition assay, alongside known values for the comparator compounds.

Compoundc-Kit IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)PKCα IC₅₀ (nM)PKA IC₅₀ (nM)
This compound (Hypothetical) 150250>10,000>10,000
Sunitinib 280--
Staurosporine --27

Note: Sunitinib IC₅₀ values are for PDGFRβ and VEGFR2 respectively.[10] Staurosporine IC₅₀ values are for PKCα and PKA respectively.[4]

Workflow Visualization

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Plate cluster_detection Detection Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO Compound_Prep->Add_Compound Kinase_Prep Kinase & Substrate Prep Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Add_Sub_ATP Add Substrate/ATP Pre_Incubate->Add_Sub_ATP Incubate Incubate (60 min) Add_Sub_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Incubate_ADP Incubate (40 min) Add_ADP_Glo->Incubate_ADP Add_Kinase_Det Add Kinase Detection Reagent Incubate_ADP->Add_Kinase_Det Incubate_Lum Incubate (30 min) Add_Kinase_Det->Incubate_Lum Read_Plate Read Luminescence Incubate_Lum->Read_Plate

Figure 1: Workflow for the in vitro luminescence-based kinase inhibition assay.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Assessing a compound's effect on cell viability is a cornerstone of drug discovery, providing insights into its potential as a therapeutic agent or its off-target toxicity. The MTT assay is a widely used colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cancer cell lines (e.g., HepG2 hepatocellular carcinoma, MCF-7 breast cancer) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the comparator compounds (Sunitinib, Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Illustrative Comparative Data: In Vitro Cytotoxicity

The following table presents hypothetical IC₅₀ values for this compound against two cancer cell lines, alongside published data for the comparators.

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
This compound (Hypothetical) 8.512.3
Sunitinib ~5-10 (varies with study)~5-15 (varies with study)
Doxorubicin 12.22.5

Note: Doxorubicin IC₅₀ values are from a study with 24-hour treatment.[8] Sunitinib IC50 values can vary significantly based on experimental conditions.

Workflow Visualization

Cytotoxicity_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate (48-72h) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate (3-4h) Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of this compound. The proposed experiments will provide crucial data on its potential as a kinase inhibitor and a cytotoxic agent. The illustrative data suggests that this compound could exhibit moderate and selective kinase inhibitory activity with corresponding effects on cancer cell viability.

Should the experimental results align with the hypothetical data, several avenues for further investigation would be warranted:

  • Selectivity Profiling: A broader kinase panel screen would be essential to understand the selectivity profile of the compound and identify its primary targets.

  • Structure-Activity Relationship (SAR) Studies: The chloro-substituent provides a convenient point for chemical modification. Synthesizing and testing analogs would help in optimizing potency and selectivity.

  • Mechanism of Action Studies: Further cellular assays would be necessary to elucidate the mechanism by which the compound induces cytotoxicity, such as cell cycle analysis and apoptosis assays.

  • In Vivo Efficacy Studies: Promising in vitro results would pave the way for evaluation in animal models of cancer.

Conclusion

This compound represents a novel chemical entity with the potential to contribute to the growing arsenal of therapeutic agents. The comparative benchmarking framework presented in this guide provides a clear and scientifically rigorous path for its initial evaluation. By systematically comparing its performance against well-characterized compounds, researchers can gain valuable insights into its biological activity and make informed decisions regarding its future development. The integration of detailed experimental protocols, illustrative data, and clear visualizations aims to empower researchers in their pursuit of novel therapeutics.

References

A Head-to-Head Comparison of 1,6-Naphthyridine Derivatives in Biological Assays: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,6-Naphthyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." Naphthyridines, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, are a prime example of such a scaffold.[1][2] With six possible isomeric forms based on the placement of the two nitrogen atoms (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), these structures offer a versatile template for interacting with a multitude of biological targets.[1][3][4]

This guide focuses specifically on the 1,6-naphthyridine core. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The strategic placement of substituents on the 1,6-naphthyridine ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with specific biological receptors. This guide provides a head-to-head comparison of variously substituted 1,6-naphthyridine derivatives, often referred to as isomers in a broader sense, across key biological assays. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery.

Part 1: Anticancer Activity - Targeting Key Oncogenic Kinases

The 1,6-naphthyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, a critical class of anticancer agents.[7][8] Kinases play a central role in cell signaling pathways that regulate growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[9]

A. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a known driver in the progression of several cancers, most notably hepatocellular carcinoma (HCC).[10][11] This makes FGFR4 a compelling target for therapeutic intervention. Several research groups have developed 1,6-naphthyridin-2(1H)-one derivatives as potent and selective FGFR4 inhibitors.[10][12]

The data below summarizes the in-vitro activity of representative 1,6-naphthyridin-2(1H)-one derivatives against the FGFR4 kinase and FGFR4-dependent cancer cell lines.

Compound IDCore StructureKey SubstituentsFGFR4 IC₅₀ (nM)Hep-3B Cell Proliferation IC₅₀ (nM)Reference
A34 1,6-Naphthyridin-2(1H)-oneComplex acrylamide for covalent binding to Cys552Data not specified, but noted as highly potentPotent[11][12]
19g 1,6-Naphthyridin-2-onePhenyl group at C3Data not specified, but noted as preferred compoundPotent against various colorectal cancer lines[10]

Structure-Activity Relationship (SAR) Insights:

The efficacy of these compounds is deeply rooted in their specific interactions with the FGFR4 kinase domain.

  • Targeting Cysteine 552: The design of compound A34 incorporates a reactive acrylamide moiety specifically to form a covalent bond with the Cys552 residue in the FGFR4 active site. This covalent interaction leads to irreversible inhibition, resulting in high potency and selectivity.[11][12]

  • Substitution Patterns: For the broader class of 1,6-naphthyridin-2-one derivatives, preliminary SAR studies have shown that the nature of the substituent at the C3 position is critical for activity.[10] The selection of compound 19g as a lead from its series underscores the importance of optimizing this position to achieve potent cytotoxic effects in cancer cells.[10]

This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines, a crucial step in validating the efficacy of potential anticancer agents.

  • Cell Seeding: Plate FGFR4-dependent cancer cells (e.g., Hep-3B, HCT116) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Drug Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The viable cells will bioreduce the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTS_Assay_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Data Acquisition seed Seed Cells in 96-Well Plate adhere Incubate 24h for Adhesion seed->adhere treat Add Compounds to Wells adhere->treat prepare Prepare Serial Dilutions of Compounds prepare->treat incubate_treat Incubate 72h treat->incubate_treat add_mts Add MTS Reagent incubate_treat->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read Measure Absorbance at 490 nm incubate_mts->read IC50 Calculation IC50 Calculation read->IC50 Calculation

MTS cell viability assay workflow.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates P1 Downstream Signaling (e.g., RAS-MAPK) FGFR4->P1 Phosphorylates P2 Cell Proliferation & Survival P1->P2 Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Blocks ATP Binding Site

Simplified FGFR4 signaling pathway inhibition.
B. c-Met and VEGFR-2 Kinase Inhibition

The 1,6-naphthyridine motif has also been successfully employed to target other crucial oncogenic kinases like c-Met and VEGFR-2.[13][14] Dysregulation of the c-Met receptor tyrosine kinase is implicated in tumor growth and metastasis, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels.[13][14]

Compound ClassTargetKey SAR FeatureResulting ActivityReference
1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-onec-MetConstrained 7,8-positions into an imidazolidin-2-one ring.Identified a new class of c-Met inhibitors (e.g., compound 2t with IC₅₀ = 2.6 µM).[13]
1,6-Naphthyridine derivativesVEGFR-2Bulky, hydrophobic, H-bond acceptor substituents at the C2 position.Potent inhibitory activity (IC₅₀ values as low as 3-6 nM).[14]
5,8-substituted-1,6- naphthyridine-7-carboxamideMultiple KinasesReplacement of a hydroxyl with a diamino group at the C8 position.Switched activity from HIV-1 inhibition to broad tumor cytotoxicity, including inhibition of Lck, IGF-1R, FGFR, and Met.[13]

Structure-Activity Relationship (SAR) Insights:

  • c-Met Inhibition: A conformationally constrained tricyclic system, formed by incorporating a cyclic urea pharmacophore across the 7,8-positions of the 1,6-naphthyridine core, was essential for c-Met inhibition. Further potency was achieved by adding a 4'-carboxamide phenoxy group at the C5 position.[13]

  • VEGFR-2 Inhibition: 3D-QSAR studies revealed that bulky and hydrophobic groups, such as -NHCONHtBu, at the C2 position of the 1,6-naphthyridine ring dramatically enhance VEGFR-2 inhibitory activity compared to smaller groups like -NH₂.[14]

  • Target Switching: The substitution pattern at the C5 and C8 positions is a powerful modulator of biological activity. A simple switch from an 8-hydroxy to an 8-amino group on the 1,6-naphthyridine-7-carboxamide scaffold repurposed the molecule from an HIV-1 integrase inhibitor to a potent anticancer agent with a multi-kinase inhibitory profile.[13]

Part 2: Antimicrobial Activity

Beyond cancer, naphthyridine derivatives have a storied history as antimicrobial agents, with the 1,8-isomer nalidixic acid being a foundational antibiotic.[15][16] The 1,6-naphthyridine scaffold is also being explored for its potential in combating bacterial infections.

Comparative Antibacterial Activity

A recent study described a series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-(1H)-one derivatives as potential antibacterial agents. The majority of these compounds exhibited promising activity against Gram-negative bacteria.[17]

Compound ClassTarget OrganismKey SAR FeatureResulting ActivityReference
Tetrahydro-1,6- naphthyridin-2-(1H)-one derivativesGram-negative bacteria (e.g., E. coli)Varied substituents on the core scaffold.Majority of analogues showed antibacterial activity.[17]
Fused polycyclic 1,6-naphthyridinesMalaria parasiteBenzo[7][8]naphthyridine core.Antimalarial activity has been reported for this class.[18]

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of the 1,6-naphthyridine compounds in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation A Prepare Serial Dilutions of Test Compounds in 96-Well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate 16-20 hours at 37°C C->D E Read Results: Identify Lowest Well with No Growth D->E

References

Assessing the Novelty of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development researchers, the elucidation of a novel compound's mechanism of action (MoA) is a critical step. This guide provides a comprehensive framework for assessing the novelty of the MoA for 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a heterocyclic compound belonging to the broader class of naphthyridinones. Our approach is rooted in a comparative analysis against the established biological activities of structurally related compounds, supported by detailed experimental protocols to validate or refute these potential mechanisms.

The naphthyridinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. A thorough review of existing literature reveals that this chemical class frequently exhibits inhibitory activity against several key enzyme families, primarily protein kinases and poly (ADP-ribose) polymerases (PARPs). Therefore, our investigation into the MoA of this compound will commence with a focused assessment of these two prominent target classes.

Section 1: Comparative Landscape of Naphthyridinone Bioactivity

Naphthyridine derivatives have demonstrated a diverse range of biological activities. Understanding this landscape is crucial for contextualizing the potential MoA of our lead compound.

  • Kinase Inhibition: A significant number of naphthyridinone-based compounds have been developed as potent inhibitors of various protein kinases. These include targets like c-Kit, VEGFR-2, MET, SYK, and CDK5, which are implicated in cancer and other diseases[1][2][3][4][5]. The structural similarity of this compound to these known kinase inhibitors strongly suggests this as a primary avenue of investigation.

  • PARP Inhibition: The structural motif of a fused heterocyclic system with a lactam ring is a hallmark of many PARP inhibitors. Given that PARP enzymes are critical for DNA repair and genomic stability, their inhibition is a validated therapeutic strategy in oncology[6][7]. The potential for this compound to act as a PARP inhibitor warrants thorough investigation.

  • Other Potential Mechanisms: While kinase and PARP inhibition are the most prominent, other mechanisms have been reported for naphthyridine derivatives. These include inhibition of bacterial topoisomerases, such as DNA gyrase, and modulation of other enzymes like acetylcholinesterase[8][9][10]. Although less probable for a compound intended for human therapeutic use, these alternative mechanisms should be considered in a comprehensive assessment of novelty.

Section 2: Experimental Workflow for MoA Elucidation

To systematically assess the novelty of this compound's MoA, we propose a tiered experimental approach. This workflow is designed to first screen for the most probable mechanisms and then delve into more detailed characterization.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Validation & Selectivity cluster_2 Tier 3: Pathway Analysis & Functional Genomics A Kinase Panel Screen B PARP Activity Assays D IC50 Determination for Hits A->D Identified Hits C Broad Phenotypic Screen B->D Identified Hits F Affinity-based Target Identification C->F Unexplained Phenotype E Cellular Thermal Shift Assay (CETSA) G Western Blotting for Pathway Modulation D->G Validated Target E->G Validated Target F->G Novel Targets H RNA-Seq Transcriptomic Profiling G->H I CRISPR-Cas9 Sensitivity/Resistance Screens H->I

Caption: Proposed experimental workflow for MoA elucidation of this compound.

Tier 1: Broad Spectrum Screening

The initial phase of our investigation focuses on rapidly assessing the compound's activity against the most probable target families.

2.1.1. Kinase Panel Screen

  • Rationale: To efficiently screen for potential kinase targets, a broad panel of recombinant human kinases should be employed. This provides a global view of the compound's kinase inhibitory activity and initial selectivity profile.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Utilize a commercial kinase panel service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) that covers a diverse range of the human kinome.

    • Screen the compound at a single high concentration (e.g., 10 µM) to identify initial hits.

    • Data is typically reported as percent inhibition relative to a control.

2.1.2. PARP Activity Assays

  • Rationale: To determine if the compound inhibits PARP enzymes, a direct enzymatic assay is the most straightforward approach.

  • Protocol:

    • Utilize a commercially available PARP activity assay kit (e.g., from Trevigen or BPS Bioscience). These are typically colorimetric or fluorescent assays that measure the incorporation of NAD+ onto a histone substrate.

    • Test a dilution series of this compound to determine a dose-response relationship.

    • Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

Hypothetical Tier 1 Data Summary

Assay TypeTarget/PanelResult (at 10 µM)Implication
Kinase ScreenKinome-wide Panel>90% inhibition of SYK, CDK5Potential dual SYK/CDK5 inhibitor
PARP AssayPARP1<10% inhibitionUnlikely to be a direct PARP1 inhibitor
PARP AssayPARP2<10% inhibitionUnlikely to be a direct PARP2 inhibitor
Tier 2: Target Validation and Selectivity

Following the identification of initial hits from Tier 1, the next step is to validate these targets and assess the compound's selectivity.

2.2.1. IC50 Determination

  • Rationale: To quantify the potency of the compound against the identified kinase hits, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Perform in vitro kinase activity assays for the specific hit kinases (e.g., SYK and CDK5).

    • Use a serial dilution of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 30 µM).

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

2.2.2. Cellular Thermal Shift Assay (CETSA)

  • Rationale: To confirm target engagement in a cellular context, CETSA is a powerful technique. It measures the thermal stabilization of a target protein upon ligand binding.

  • Protocol:

    • Treat intact cells with this compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting for the target protein (e.g., SYK, CDK5). An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Hypothetical Tier 2 Data Summary

TargetIC50 (nM)CETSA Shift (°C)Interpretation
SYK50+4.2Potent and direct binding to SYK in cells
CDK5150+3.8Moderate and direct binding to CDK5 in cells
Off-target Kinase>10,000No shiftSelective for SYK and CDK5 over this kinase
Tier 3: Pathway Analysis and Functional Genomics

With validated targets, the final tier of investigation explores the downstream cellular consequences of target inhibition.

2.3.1. Western Blotting for Pathway Modulation

  • Rationale: To confirm that target engagement leads to the expected downstream signaling changes, key pathway phosphoproteins should be monitored by Western blotting.

  • Protocol:

    • Treat relevant cell lines with a dose-range of this compound.

    • Prepare cell lysates and perform Western blotting for phosphorylated and total levels of key downstream effectors of the target kinases (e.g., p-SLP-76 for SYK, p-Rb for CDK5).

G cluster_0 SYK Signaling cluster_1 CDK5 Signaling SYK SYK SLP76 p-SLP-76 SYK->SLP76 PLCg p-PLCγ SLP76->PLCg CDK5 CDK5/p25 Rb p-Rb CDK5->Rb E2F E2F Release Rb->E2F Inhibits Compound This compound Compound->SYK Inhibits Compound->CDK5 Inhibits

Caption: Hypothetical signaling pathways inhibited by this compound.

Section 3: Assessing Novelty

The novelty of this compound's MoA can be assessed based on the outcomes of the proposed experimental workflow.

  • Scenario 1: Confirmed Known Mechanism If the compound is a potent and selective inhibitor of a known target for this scaffold (e.g., a specific kinase), its MoA would not be considered novel. However, a unique selectivity profile or unexpected cellular consequences could still be of interest.

  • Scenario 2: Novel Target or Pathway If the broad screening reveals inhibition of a target not previously associated with the naphthyridinone scaffold, this would represent a novel MoA. For instance, if the compound inhibits a non-kinase enzyme or a protein-protein interaction, this would be a significant finding.

  • Scenario 3: Polypharmacology and Novel Combinations The compound may inhibit multiple targets, some of which may be novel. This polypharmacological profile could lead to a unique therapeutic effect. For example, dual inhibition of SYK and CDK5 is not a widely explored MoA and could offer a novel therapeutic strategy in certain cancers or inflammatory diseases.

Conclusion

By systematically comparing the bioactivity of this compound to the known activities of the broader naphthyridinone class and employing a rigorous experimental cascade, researchers can definitively assess the novelty of its mechanism of action. This guide provides a robust framework for such an investigation, from broad initial screening to detailed cellular pathway analysis. The ultimate determination of novelty will depend on the empirical data generated through these validated protocols.

References

A Senior Application Scientist's Guide to the Reproducibility of Experiments with 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific integrity and progress. Heterocyclic scaffolds, such as the 1,6-naphthyridin-5(6H)-one core, are of significant interest, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving a key intermediate, 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. We will explore a detailed synthetic protocol, address common challenges, and compare its experimental attributes to a relevant alternative, the quinazolinone scaffold, offering a comprehensive resource for researchers in the field.

The Significance of the 1,6-Naphthyridinone Scaffold

The 1,6-naphthyridine motif is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[2] The dihydro-1,6-naphthyridin-5(6H)-one core, in particular, serves as a crucial building block for compounds targeting key enzymes in cellular signaling pathways. The chloro-substitution at the 2-position provides a reactive handle for further functionalization, making this compound a valuable precursor in the synthesis of compound libraries for high-throughput screening.

Factors Influencing Experimental Reproducibility

Reproducibility in chemical synthesis is not merely about following a recipe; it is a nuanced interplay of various factors that can significantly impact the outcome of an experiment.[3] For a complex heterocyclic synthesis, these factors can be broadly categorized as follows:

  • Reagent Quality and Stoichiometry: The purity of starting materials and reagents is paramount. Trace impurities can act as catalysts or inhibitors, leading to inconsistent reaction rates and the formation of side products.[4] Precise control over stoichiometry is equally critical to ensure complete conversion and minimize unreacted starting materials.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are interdependent variables that must be meticulously controlled.[4] Even minor fluctuations can alter reaction kinetics and favor different reaction pathways, impacting both yield and purity.

  • Work-up and Purification: The isolation and purification of the final product are often sources of variability. The efficiency of extractions, the choice of crystallization solvent, and the parameters of chromatographic separation can all influence the final yield and purity of the isolated compound.

  • Analytical Characterization: The accurate and consistent characterization of the product is essential to confirm its identity and purity. Variations in analytical techniques or their application can lead to misinterpretation of results.

Experimental Protocol: Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general synthetic strategy can be inferred from related naphthyridinone syntheses.[5][6] The following protocol is a representative procedure based on established synthetic methodologies for similar heterocyclic systems.

A Representative Synthetic Approach

The synthesis of the 1,6-naphthyridinone core often involves the construction of the fused pyridine rings from a pre-formed pyridine or pyridone precursor.[5][6] A plausible retrosynthetic analysis is depicted below:

Retrosynthesis Target This compound Intermediate1 Substituted Pyridone Target->Intermediate1 Cyclization Precursor1 Functionalized Pyridine Derivative Intermediate1->Precursor1 Precursor2 Acylating/Cyclizing Agent Intermediate1->Precursor2

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Protocol:

  • Amide Formation: A suitable 2-chloronicotinic acid derivative is reacted with an appropriate amine to form an amide intermediate. The choice of coupling agent (e.g., DCC, EDC) and reaction conditions (solvent, temperature) is critical for achieving high yield and purity.[]

  • Cyclization: The amide intermediate undergoes an intramolecular cyclization to form the dihydronaphthyridinone ring system. This step may be promoted by a dehydrating agent or by thermal means. The efficiency of this step is often dependent on the nature of the substituents on the pyridine ring.

  • Purification: The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and any side products. The choice of solvent system for purification is crucial for obtaining the desired purity.

Characterization:

The structure and purity of the final product should be confirmed by a combination of analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Common Challenges and Troubleshooting

The synthesis of heterocyclic compounds like this compound can present several challenges that impact reproducibility.

Troubleshooting cluster_synthesis Synthesis Challenges cluster_solutions Potential Solutions LowYield Low Yield OptimizeConditions Optimize Temp/Time LowYield->OptimizeConditions Investigate ReagentPurity Check Reagent Purity LowYield->ReagentPurity Investigate PurificationMethod Refine Purification LowYield->PurificationMethod Investigate SideProducts Side Product Formation SideProducts->OptimizeConditions Investigate SideProducts->ReagentPurity Investigate InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere Investigate IncompleteReaction Incomplete Reaction IncompleteReaction->OptimizeConditions Investigate IncompleteReaction->ReagentPurity Investigate

Caption: Common challenges in heterocyclic synthesis and potential solutions.

  • Low Yields: This can be due to incomplete reactions, degradation of the product, or losses during work-up and purification.[4] To address this, one might re-evaluate the reaction time and temperature, ensure the use of high-purity, dry reagents and solvents, and optimize the purification method to minimize losses.

  • Formation of Side Products: The presence of multiple reactive sites can lead to the formation of undesired isomers or byproducts.[3] Careful control of reaction conditions, such as temperature and the rate of reagent addition, can help to improve selectivity. Running the reaction under an inert atmosphere can prevent oxidation-related side products.

  • Purification Difficulties: The polarity and solubility of the target compound and its impurities can make separation challenging. A systematic approach to solvent screening for both recrystallization and chromatography is often necessary to develop a robust purification protocol.

Comparative Analysis: 1,6-Naphthyridinone vs. Quinazolinone Scaffolds

In the realm of PARP and kinase inhibitors, the quinazolinone scaffold represents a well-established and frequently utilized alternative to the 1,6-naphthyridinone core.[4][8][9] A comparative analysis of the synthesis and experimental reproducibility of these two scaffolds can provide valuable insights for researchers.

FeatureThis compound2-Aryl-quinazolin-4(3H)-one (Representative Alternative)
Synthetic Accessibility Synthesis can be challenging due to the need for specific pyridine precursors. Fewer established, high-yielding routes are publicly available.[5]Numerous well-documented and high-yielding synthetic protocols are available, often starting from readily available anthranilic acid derivatives.[10][11][12]
Key Synthetic Step Intramolecular cyclization of a substituted nicotinamide derivative.Cyclocondensation of an anthranilamide with an aldehyde or orthoester.[13]
Typical Yields Often moderate, highly dependent on the specific substituents and reaction conditions.Generally good to excellent yields are reported in the literature.[10]
Common Impurities Unreacted starting materials, over-chlorinated byproducts, and isomeric impurities.Unreacted anthranilamide, and byproducts from side reactions of the aldehyde.
Purification Often requires chromatographic purification to achieve high purity.Can often be purified by simple recrystallization.[13]
Reproducibility Can be variable due to the sensitivity of the cyclization step to reaction conditions.Generally considered to be a robust and reproducible synthesis.

Causality Behind Experimental Choices:

The choice between a 1,6-naphthyridinone and a quinazolinone scaffold is often driven by the specific biological target and the desired structure-activity relationship (SAR). While the synthesis of quinazolinones may be more straightforward and reproducible, the unique three-dimensional structure of the 1,6-naphthyridinone core may offer advantages in terms of binding affinity and selectivity for certain targets. The chloro-substituent on the naphthyridinone provides a versatile point for diversification, which is a key consideration in the generation of compound libraries for drug discovery.

Conclusion

The reproducibility of experiments with this compound is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and meticulous control over experimental parameters. While the synthesis of the alternative quinazolinone scaffold may offer advantages in terms of simplicity and reproducibility, the unique properties of the 1,6-naphthyridinone core make it a valuable tool in the medicinal chemist's arsenal. By carefully considering the factors outlined in this guide and employing robust analytical techniques, researchers can enhance the reliability of their experimental outcomes and accelerate the drug discovery process.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Compound: A Risk-Based Approach

This compound, with the molecular formula C8H7ClN2O[1][2], belongs to the class of chlorinated organic compounds. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its chemical structure necessitates a cautious approach to its disposal. The presence of a chlorine atom and a heterocyclic naphthyridine core suggests that it should be treated as a hazardous waste. Halogenated organic compounds can pose risks to human health and the environment if not managed correctly.[3][4]

The primary principle guiding the disposal of this compound is waste segregation. Halogenated waste streams must be kept separate from non-halogenated ones to ensure proper treatment and disposal, which often involves high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[5][6]

Core Principles of Chemical Waste Management

Before delving into the specific protocol for this compound, it is essential to reiterate the foundational principles of laboratory waste management. Adherence to these principles is not merely a matter of compliance but a cornerstone of a robust safety culture.

PrincipleRationale
Categorization Accurate identification and separation of waste streams (e.g., halogenated, non-halogenated, acidic, basic) is critical to prevent dangerous reactions and to ensure proper disposal pathways.[7][8]
Containment The use of appropriate, chemically compatible, and clearly labeled containers is non-negotiable to prevent leaks, spills, and exposure.[9][10]
Storage Designated, well-ventilated, and secure waste accumulation areas are necessary to safely store hazardous materials before their removal by a certified disposal service.[7][11]
Documentation Meticulous record-keeping of waste generation, accumulation dates, and disposal is a regulatory requirement and a key component of a laboratory's Chemical Hygiene Plan (CHP).[7][12][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

cluster_0 Waste Generation cluster_1 Initial Assessment cluster_2 Segregation cluster_3 Containment & Labeling cluster_4 Storage & Disposal A This compound (Solid or in Solution) B Is the waste contaminated with This compound? A->B C Segregate as Halogenated Organic Waste B->C Yes D Dispose as Non-Hazardous Waste (if applicable and permitted) B->D No E Use a designated, compatible, and sealed waste container. C->E F Label container clearly: 'Halogenated Organic Waste' List all chemical constituents. E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Arrange for pickup by a certified hazardous waste disposal service. G->H

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact with organic compounds).

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound in a designated, compatible waste container labeled "Halogenated Organic Solid Waste."

  • Liquid Waste: If the compound is in a solution, it must be disposed of as "Halogenated Organic Liquid Waste."[5] Do not mix with non-halogenated solvent waste.[14][15]

  • Contaminated Materials: Any materials, such as weigh boats, pipette tips, or gloves, that are contaminated with the compound must also be disposed of as solid halogenated waste.

3. Container Selection and Labeling:

  • Use a container that is in good condition, compatible with chlorinated organic compounds (e.g., a high-density polyethylene or glass container), and has a secure, leak-proof lid.[9][10]

  • The container must be clearly labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including "this compound" and any solvents present.[5][7]

4. Waste Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be away from sources of ignition and incompatible chemicals.

  • Keep the waste container closed at all times, except when adding waste.[5][9]

5. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[16]

  • The rinsate must be collected and disposed of as halogenated liquid waste.[16]

  • After triple-rinsing, the original labels on the container should be defaced, and it can then be disposed of as regular non-hazardous waste, provided this is in accordance with your institution's policies.[8][16]

6. Spill Management:

  • In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.[16]

  • These materials should be placed in the designated solid halogenated waste container.

7. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[11][16]

  • The collected halogenated waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[10][16] Incineration is a common and effective disposal method for chlorinated organic compounds.[6][10]

Regulatory Framework

The disposal of hazardous chemicals in a laboratory setting is governed by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[17] Specifically, OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that includes procedures for waste disposal.[12][13] The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste from "cradle to grave."[11]

By following the procedures outlined in this guide, your laboratory will not only ensure the safety of its personnel and the environment but also maintain compliance with these critical regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one
Reactant of Route 2
2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.